Product packaging for 4-(3-Methylbutoxy)benzaldehyde(Cat. No.:CAS No. 18986-09-9)

4-(3-Methylbutoxy)benzaldehyde

Cat. No.: B103168
CAS No.: 18986-09-9
M. Wt: 192.25 g/mol
InChI Key: WWBHAIFPHGGVCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(3-Methylbutoxy)benzaldehyde is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69106. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O2 B103168 4-(3-Methylbutoxy)benzaldehyde CAS No. 18986-09-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-methylbutoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-10(2)7-8-14-12-5-3-11(9-13)4-6-12/h3-6,9-10H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBHAIFPHGGVCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20290522
Record name 4-(3-methylbutoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20290522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18986-09-9
Record name 18986-09-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69106
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(3-methylbutoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20290522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Methylbutoxy)benzaldehyde: Chemical Properties, Synthesis, and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(3-Methylbutoxy)benzaldehyde, a key aromatic aldehyde with potential applications in organic synthesis and medicinal chemistry. This document details its synthesis via the Williamson ether synthesis, presents a thorough compilation of its physicochemical and spectroscopic properties, and explores its potential reactivity. Experimental protocols and data are presented to serve as a valuable resource for researchers in the field.

Chemical Properties and Data

This compound, also known as 4-(isopentyloxy)benzaldehyde, is an organic compound characterized by a benzaldehyde core substituted with a 3-methylbutoxy group at the para position.[1] This substitution influences its physical properties and chemical reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 18986-09-9[1][2][3][4]
Molecular Formula C₁₂H₁₆O₂[2]
Molecular Weight 192.26 g/mol [2]
Boiling Point 136-137 °C at 5 Torr[1][3]
Density (Predicted) 1.003 ± 0.06 g/cm³[1][3]
Appearance Expected to be a liquid[5]
Solubility Expected to be soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone) and insoluble in water.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[1] This SN2 reaction involves the O-alkylation of 4-hydroxybenzaldehyde with a 3-methylbutyl halide in the presence of a base.

General Reaction Scheme

The synthesis proceeds by the deprotonation of 4-hydroxybenzaldehyde to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of a 3-methylbutyl halide (e.g., 1-bromo-3-methylbutane) to form the ether linkage.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products 4-hydroxybenzaldehyde 4-Hydroxybenzaldehyde product This compound 4-hydroxybenzaldehyde->product Williamson Ether Synthesis 3-methylbutyl_halide 3-Methylbutyl Halide (X = Br, I) 3-methylbutyl_halide->product Base Base (e.g., K₂CO₃, NaH) Base->product salt Salt (e.g., KX, NaX) product->salt

Figure 1: General scheme of the Williamson ether synthesis.
Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative example for the synthesis of this compound.

Materials and Reagents:

  • 4-Hydroxybenzaldehyde

  • 1-Bromo-3-methylbutane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), finely powdered potassium carbonate (1.5 eq), and acetone (10-15 mL per gram of 4-hydroxybenzaldehyde).

  • Add 1-bromo-3-methylbutane (1.1 eq) dropwise to the stirring suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system) to yield pure this compound.[1]

Reactivity

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group and the electron-donating nature of the para-substituted alkoxy group.

  • Nucleophilic Addition: The 3-methylbutoxy group is an electron-donating group, which increases the electron density on the aromatic ring through resonance. This effect slightly reduces the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles compared to unsubstituted benzaldehyde.[6]

  • Oxidation: The electron-donating nature of the alkoxy group is expected to make the aldehyde more susceptible to oxidation to the corresponding carboxylic acid compared to unsubstituted benzaldehyde.[6]

  • Reduction: The aldehyde can be readily reduced to the corresponding benzyl alcohol using standard reducing agents like sodium borohydride.

Spectroscopic Data and Analysis

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.87s1HAr-CHO
~7.82d2HAr-H (ortho to -CHO)
~6.98d2HAr-H (ortho to -OCH₂)
~4.05t2H-O-CH₂-
~1.85m1H-CH(CH₃)₂
~1.70q2H-CH₂-CH(CH₃)₂
~0.95d6H-CH(CH₃)₂

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~190.7-CHO
~164.5Ar-C-O
~131.9Ar-CH (ortho to -CHO)
~129.8Ar-C (ipso to -CHO)
~114.8Ar-CH (ortho to -OCH₂)
~67.5-O-CH₂-
~38.5-CH₂-CH(CH₃)₂
~25.0-CH(CH₃)₂
~22.5-CH(CH₃)₂

Table 4: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~2950-2850Medium-StrongC-H stretch (aliphatic)
~2820, ~2720MediumC-H stretch (aldehyde)
~1700-1680StrongC=O stretch (aldehyde)
~1600, ~1580, ~1510MediumC=C stretch (aromatic)
~1250, ~1030StrongC-O stretch (ether)

Mass Spectrometry (MS):

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 192. Key fragmentation patterns would likely involve the loss of the aldehyde group (-CHO, 29 Da) and cleavage of the ether bond.

Experimental Protocols for Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A solution of this compound (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL) and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film can be prepared on a salt plate (e.g., NaCl or KBr), or the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectral data can be acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the sample in a volatile organic solvent is injected into the GC. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Structure Elucidation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight Confirmation

Figure 2: Workflow for synthesis and spectroscopic characterization.

Applications in Drug Development

While specific biological activities of this compound have not been detailed in the reviewed literature, benzaldehyde derivatives are a versatile class of compounds in pharmaceutical research. They serve as important intermediates in the synthesis of a wide range of therapeutic agents.[7] The presence of the ether linkage and the aldehyde functionality in this compound makes it a valuable scaffold for the development of new chemical entities. For instance, benzaldehydes have been investigated for their potential as antiaflatoxigenic agents.[8] The lipophilic 3-methylbutoxy group may enhance membrane permeability, a desirable property in drug candidates. Further research is warranted to explore the potential biological activities of this compound.

References

An In-depth Technical Guide to 4-(3-Methylbutoxy)benzaldehyde (CAS: 18986-09-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-Methylbutoxy)benzaldehyde, also known as p-(isopentyloxy)benzaldehyde, a substituted aromatic aldehyde with potential applications in organic synthesis, fragrance, and as an intermediate for pharmaceuticals and agrochemicals. This document details its chemical and physical properties, a detailed experimental protocol for its synthesis via the Williamson ether synthesis, and a thorough analysis of its expected spectroscopic characteristics. While specific biological activities for this compound are not extensively documented in current literature, this guide also explores the known biological and pharmacological effects of structurally related benzaldehyde derivatives to provide a basis for future research.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid. Its core structure consists of a benzene ring substituted with an aldehyde group and a 3-methylbutoxy (isopentyloxy) ether group at the para position.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 18986-09-9
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.26 g/mol
Boiling Point 136-137 °C (at 5 Torr)[1]
Density (Predicted) 1.003 ± 0.06 g/cm³[1]
Synonyms Benzaldehyde, 4-(3-methylbutoxy)-; 4-(Isopentyloxy)benzaldehyde; p-(Isopentyloxy)benzaldehyde[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with 1-bromo-3-methylbutane (isopentyl bromide) in the presence of a base.

General Reaction Scheme

Williamson Ether Synthesis cluster_reactants Reactants cluster_product Product 4-hydroxybenzaldehyde 4-Hydroxybenzaldehyde product This compound 4-hydroxybenzaldehyde->product Williamson Ether Synthesis 1-bromo-3-methylbutane 1-Bromo-3-methylbutane 1-bromo-3-methylbutane->product Base Base (e.g., K₂CO₃) Base->product

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of a similar compound, 4-n-pentyloxybenzaldehyde.

Materials:

  • 4-Hydroxybenzaldehyde

  • 1-Bromo-3-methylbutane (Isopentyl bromide)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Acetone

  • Diethyl ether

  • 10% aqueous Potassium Hydroxide (KOH) solution

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents) to acetone (15-20 mL per gram of 4-hydroxybenzaldehyde).

  • Addition of Alkyl Halide: To the stirring suspension, add 1-bromo-3-methylbutane (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (around 60-70°C) and maintain for approximately 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the residue with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in diethyl ether. Wash the ether layer sequentially with 10% aqueous potassium hydroxide and then with water until the pH of the aqueous layer is neutral.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.88s1HAr-CH O
~7.83d2HAr-H (ortho to -CHO)
~6.98d2HAr-H (ortho to -OCH₂)
~4.05t2H-OCH ₂-
~1.85m1H-CH(CH₃)₂
~1.70q2H-OCH₂CH ₂-
~0.95d6H-CH(CH ₃)₂

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃)

Chemical Shift (δ, ppm)Assignment
~190.7C HO
~164.5Ar-C -O
~131.9Ar-C H (ortho to -CHO)
~129.9Ar-C (ipso to -CHO)
~114.8Ar-C H (ortho to -OCH₂)
~67.5-OC H₂-
~38.0-OCH₂C H₂-
~25.0-C H(CH₃)₂
~22.5-CH(C H₃)₂

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2960-2870Medium-StrongC-H stretch (alkane)
~2830, ~2730Medium-WeakC-H stretch (aldehyde)
~1700StrongC=O stretch (aldehyde)
~1600, ~1580Strong-MediumC=C stretch (aromatic)
~1250StrongC-O stretch (aryl ether)
~1160StrongC-O stretch (alkyl ether)

Table 5: Predicted Mass Spectrometry Fragmentation

m/zPossible Fragment
192[M]⁺ (Molecular Ion)
121[M - C₅H₁₁]⁺
71[C₅H₁₁]⁺

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactants 4-Hydroxybenzaldehyde, 1-Bromo-3-methylbutane, K₂CO₃, Acetone Reaction Williamson Ether Synthesis (Reflux) Reactants->Reaction Filtration Filter Inorganic Salts Reaction->Filtration Extraction Solvent Extraction (Ether/Water) Filtration->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Concentration Rotary Evaporation Drying->Concentration Purification Vacuum Distillation Concentration->Purification Product Pure this compound Purification->Product NMR ¹H and ¹³C NMR Product->NMR IR FTIR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

Caption: A general workflow for the synthesis and analysis of this compound.

Biological and Pharmacological Context

Currently, there is a lack of specific studies detailing the biological or pharmacological activities of this compound. However, the broader class of benzaldehyde derivatives has been investigated for various biological effects.

Benzaldehyde itself is a versatile compound used in the pharmaceutical, cosmetic, and food industries.[2][3] It has been explored as an intermediate in the synthesis of various drugs.[2] Some studies have indicated that benzaldehyde and its derivatives may possess antimicrobial, insecticidal, and antioxidant properties.[4][5] For instance, certain benzaldehyde derivatives have shown antifungal activity against Aspergillus flavus.

The applications of related alkoxy benzaldehydes in the pharmaceutical and agrochemical industries suggest that this compound could serve as a valuable building block for the synthesis of new bioactive molecules.[6][7] Its lipophilic 3-methylbutoxy group may influence its pharmacokinetic properties, potentially enhancing membrane permeability and oral bioavailability, a characteristic observed with other benzaldehyde derivatives. Further research is warranted to elucidate the specific biological profile of this compound.

Conclusion

This compound is a readily synthesizable aromatic aldehyde with potential for further exploration in various fields of chemistry and drug discovery. This technical guide provides a foundational understanding of its properties, a detailed methodology for its preparation, and a predicted spectroscopic profile to aid in its characterization. While direct biological data is currently limited, the known activities of related compounds suggest that this compound may be a promising scaffold for the development of novel therapeutic agents and other functional molecules. Future research should focus on the experimental validation of its spectroscopic data and a thorough investigation of its biological and pharmacological properties.

References

4-(3-Methylbutoxy)benzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of 4-(3-Methylbutoxy)benzaldehyde, focusing on its fundamental molecular properties. The information is intended to support research and development activities where this aromatic aldehyde is utilized as a chemical intermediate or building block.

Core Molecular Data

The essential molecular and physical properties of this compound are summarized below. These data are critical for stoichiometric calculations, analytical characterization, and purity assessments.

PropertyValue
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
Synonyms 4-(Isopentyloxy)benzaldehyde
CAS Number 18986-09-9

Logical Relationship of Properties

The following diagram illustrates the relationship between the compound's nomenclature, its structural components, and its derived molecular properties.

G Logical Structure of this compound cluster_structure Chemical Structure cluster_identity Compound Identity cluster_properties Derived Properties structure_label Benzene Ring + Aldehyde Group (-CHO) + 3-Methylbutoxy Group (-O-CH₂-CH₂-CH(CH₃)₂) molecular_formula Formula: C₁₂H₁₆O₂ structure_label->molecular_formula Leads to molecular_weight Molecular Weight: 192.25 g/mol structure_label->molecular_weight Leads to compound_name This compound compound_name->structure_label Implies

Chemical Identity and Derived Properties.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound were not found in the immediate search, a general and widely applicable method is the Williamson Ether Synthesis . This established reaction is suitable for preparing aryl ethers.

General Synthesis Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of this compound from 4-hydroxybenzaldehyde and a suitable 3-methylbutyl halide (e.g., 1-bromo-3-methylbutane).

  • Reaction Setup : To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-hydroxybenzaldehyde and a suitable polar aprotic solvent such as acetone or DMF.

  • Base Addition : Add a base, such as finely powdered potassium carbonate (K₂CO₃), to the mixture. The base is essential to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming a more nucleophilic phenoxide.

  • Alkylation : Introduce 1-bromo-3-methylbutane (isopentyl bromide) to the stirring suspension.

  • Reaction : Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up : After the reaction is complete, cool the mixture and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure.

  • Purification : The crude product can be purified using standard techniques such as column chromatography on silica gel or recrystallization to yield the pure this compound.[1][2]

Analytical Characterization

The identity and purity of the synthesized product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and the connectivity of the atoms.[2][3]

  • Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound.[2]

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the key functional groups, such as the aldehyde (C=O stretch) and the ether (C-O-C stretch) linkages.[2][3]

References

An In-depth Technical Guide to 4-(3-Methylbutoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(3-Methylbutoxy)benzaldehyde, a member of the aromatic aldehyde family. This document details its chemical identity, physical properties, a standard synthesis protocol, and explores its potential applications, particularly within the realm of drug discovery and development.

Chemical Identity and Synonyms

This compound is also known by several other names in scientific literature and chemical catalogs. A clear identification is crucial for accurate research and procurement.

IdentifierValue
IUPAC Name This compound
Synonyms Benzaldehyde, 4-(3-methylbutoxy)-; 4-(Isopentyloxy)benzaldehyde; p-(Isopentyloxy)benzaldehyde[1]
CAS Number 18986-09-9[1]
Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in various experimental setups.

PropertyValue
Boiling Point 136-137 °C (at 5 Torr)[1]
Density (Predicted) 1.003 ± 0.06 g/cm³[1]
Appearance Not specified, but analogous compounds are typically clear to pale yellow liquids.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with an appropriate alkyl halide in the presence of a base.

Reaction Scheme:

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents 4-hydroxybenzaldehyde 4-Hydroxybenzaldehyde Reaction Williamson Ether Synthesis 4-hydroxybenzaldehyde->Reaction 1-bromo-3-methylbutane 1-Bromo-3-methylbutane 1-bromo-3-methylbutane->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF or Acetone) Solvent->Reaction Product This compound Reaction->Product

Caption: Williamson ether synthesis of this compound.

Experimental Protocol:

This protocol is based on established procedures for the synthesis of analogous 4-alkoxybenzaldehydes.[2][3]

  • Materials:

    • 4-hydroxybenzaldehyde

    • 1-bromo-3-methylbutane (isopentyl bromide)

    • Potassium carbonate (K₂CO₃), finely powdered

    • N,N-Dimethylformamide (DMF) or Acetone (anhydrous)

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 equivalent) and finely powdered potassium carbonate (1.5 equivalents).

    • Add a suitable volume of anhydrous DMF or acetone to the flask (e.g., 10-15 mL per gram of 4-hydroxybenzaldehyde).

    • Begin stirring the suspension and add 1-bromo-3-methylbutane (1.1 equivalents) dropwise.

    • Heat the reaction mixture to reflux (a temperature of 50-80 °C is common) and maintain for several hours (typically 4-6 hours).[2]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (4-hydroxybenzaldehyde) is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (potassium carbonate and potassium bromide).

    • Wash the solid residue with a small amount of acetone or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Applications in Research and Drug Development

Benzaldehyde and its derivatives are versatile compounds with applications in various industries, including pharmaceuticals and fragrances.[4] this compound serves as a valuable intermediate in organic synthesis and has been investigated for its potential biological activities.

Potential as a Tyrosinase Inhibitor:

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in human skin, hair, and eyes.[5] The overproduction of melanin can lead to hyperpigmentation disorders. Consequently, tyrosinase inhibitors are of significant interest in the cosmetic and pharmaceutical industries as depigmenting agents.[5]

Studies have shown that 4-substituted benzaldehydes can act as tyrosinase inhibitors.[6][7] The nature and size of the substituent at the 4-position can influence the inhibitory activity. For instance, benzaldehydes with bulky substituents at the 4-position, such as 4-alkyl and 4-alkoxy groups, have been reported to act as full inhibitors of tyrosinase.[6][7] This suggests that this compound, with its relatively bulky alkoxy group, is a promising candidate for investigation as a tyrosinase inhibitor.

Melanogenesis_Pathway Tyrosine Tyrosine Tyrosinase Tyrosinase Tyrosine->Tyrosinase L-DOPA L-DOPA L-DOPA->Tyrosinase Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin Further reactions Tyrosinase->L-DOPA Tyrosinase->Dopaquinone Inhibitor This compound (Potential Inhibitor) Inhibitor->Tyrosinase

Caption: Proposed inhibition of the melanogenesis pathway by this compound.

Antimicrobial and Antifungal Activities:

Use in Organic Synthesis:

As an aromatic aldehyde, this compound can serve as a building block in the synthesis of more complex molecules. The aldehyde functional group is highly reactive and can participate in a variety of chemical transformations, such as the formation of Schiff bases and chalcones, which are classes of compounds known for their diverse biological activities.

References

A Technical Guide to 4-(3-methylbutoxy)benzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 4-(3-methylbutoxy)benzaldehyde

Common Synonyms: 4-(isopentyloxy)benzaldehyde

This technical guide provides an in-depth overview of this compound, a versatile aromatic aldehyde with applications in pharmaceutical synthesis and materials science. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its role in modulating key biological signaling pathways.

Chemical and Physical Properties

The quantitative properties of this compound are summarized in the table below, providing a reference for experimental design and characterization.

PropertyValueReference(s)
CAS Number 18986-09-9[1]
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
Boiling Point 136-137 °C (at 5 Torr)[1]
Density 1.003 ± 0.06 g/cm³ (Predicted)[1]
Melting Point Not available
Solubility Not available

Experimental Protocols

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. The following protocol provides a detailed procedure for laboratory-scale synthesis.

Synthesis of this compound via Williamson Ether Synthesis

Objective: To synthesize this compound from 4-hydroxybenzaldehyde and 1-bromo-3-methylbutane.

Materials:

  • 4-Hydroxybenzaldehyde

  • 1-Bromo-3-methylbutane (Isopentyl bromide)

  • Potassium Carbonate (K₂CO₃), anhydrous and finely powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Deionized Water

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous N,N-dimethylformamide.

  • Reagent Addition: Stir the mixture at room temperature for approximately 15 minutes. Subsequently, add 1-bromo-3-methylbutane (1.1 eq.) to the reaction mixture dropwise.

  • Reaction Conditions: Heat the mixture to 80 °C and maintain this temperature with vigorous stirring. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the 4-hydroxybenzaldehyde is consumed (typically 12-24 hours).[2][3]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into cold water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (3x volume of the aqueous layer). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with deionized water and then with brine.[2][3]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.[2][3]

  • Purification: The resulting crude product can be purified by vacuum distillation to yield this compound as a clear liquid.

Visualized Experimental Workflow and Biological Signaling

To further elucidate the synthesis and potential biological relevance of this compound, the following diagrams are provided.

G Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents & Conditions r1 4-Hydroxybenzaldehyde p1 Williamson Ether Synthesis (SN2 Reaction) r1->p1 r2 1-Bromo-3-methylbutane r2->p1 re1 K₂CO₃ (Base) re1->p1 re2 DMF (Solvent) re2->p1 re3 Heat (80 °C) re3->p1 prod This compound p1->prod

A workflow diagram of the Williamson ether synthesis.

G Modulation of MAPK Signaling by Benzaldehyde Derivatives cluster_key Legend benz Benzaldehyde Derivatives mapk_pathway MAPK Signaling Pathway (ERK, JNK, p38) benz->mapk_pathway Inhibition inflammation Inflammatory Response (e.g., NO, IL-6, COX-2) mapk_pathway->inflammation Activation k_inhibit Inhibition k_activate Activation

Benzaldehyde derivatives' role in inflammatory signaling.

Biological Activity and Drug Development Context

Benzaldehyde and its derivatives are recognized for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[4][5][6] Research has shown that certain benzaldehydes can suppress inflammatory responses by inhibiting the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes key proteins like ERK, JNK, and p38.[4] This inhibition leads to the downregulation of inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2).[4]

Furthermore, benzaldehyde derivatives have been investigated as potential anticancer agents. They have been shown to suppress multiple signaling pathways often dysregulated in cancer, including the PI3K/AKT/mTOR, STAT3, and NFκB pathways, by regulating protein-protein interactions mediated by 14-3-3ζ.[7][8] The ability of the benzaldehyde scaffold to serve as a pharmacophore makes compounds like this compound valuable intermediates in the synthesis of novel therapeutic agents. For instance, benzyloxybenzaldehyde derivatives have been designed as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in various cancers and linked to poor treatment outcomes.[9] The aldehyde functional group is a key feature for interaction with such biological targets, making this compound a compound of significant interest for further derivatization and screening in drug discovery programs.

References

Physical properties of 4-(3-methylbutoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 4-(3-methylbutoxy)benzaldehyde

Introduction

This compound, also known as 4-(isopentyloxy)benzaldehyde, is an aromatic aldehyde. This technical guide provides a comprehensive overview of its physical properties, drawing from available chemical data. The information is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields. This document summarizes key quantitative data in a structured format and outlines a general experimental approach for its synthesis and characterization.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application in synthetic protocols, and for the prediction of its behavior in various chemical and biological systems.

PropertyValueSource
CAS Number 18986-09-9[1][2]
Molecular Formula C12H16O2[2]
Molecular Weight 192.25 g/mol [2]
Boiling Point 136-137 °C (at 5 Torr)[1]
Density 1.003 ± 0.06 g/cm³ (Predicted)[1]
Synonyms 4-(Isopentyloxy)benzaldehyde, Benzaldehyde, 4-(3-methylbutoxy)-[1][2]

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not extensively detailed in the literature, a general methodology for its synthesis and characterization can be outlined based on standard organic chemistry techniques, particularly the Williamson ether synthesis.

Synthesis of this compound via Williamson Ether Synthesis

The synthesis of this compound can be achieved through the reaction of 4-hydroxybenzaldehyde with 1-bromo-3-methylbutane (isoamyl bromide).

Materials:

  • 4-Hydroxybenzaldehyde

  • 1-Bromo-3-methylbutane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-hydroxybenzaldehyde (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 - 2.0 equivalents).

  • Stir the mixture at room temperature for approximately 30 minutes.

  • Add 1-bromo-3-methylbutane (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 70-80 °C and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

Following synthesis and purification, the identity and purity of this compound would be confirmed using standard spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure. A solution of the compound in a deuterated solvent (e.g., CDCl₃) would be analyzed.

  • Infrared (IR) Spectroscopy: An IR spectrum would be obtained to identify the functional groups present, notably the aldehyde (C=O stretch) and the ether (C-O stretch).

  • Mass Spectrometry (MS): Mass spectrometry, likely using electron ionization (EI), would be employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Reactants: 4-Hydroxybenzaldehyde 1-Bromo-3-methylbutane K2CO3, DMF reaction Williamson Ether Synthesis (70-80 °C) start->reaction 1. Reaction Setup workup Work-up: Quenching Extraction Drying reaction->workup 2. Isolation purification Purification: Column Chromatography workup->purification 3. Purification product Pure this compound purification->product Yields Pure Product nmr NMR Spectroscopy (1H, 13C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

References

The Emerging Potential of 4-(3-Methylbutoxy)benzaldehyde in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3-Methylbutoxy)benzaldehyde, a lesser-explored aromatic aldehyde, presents a compelling starting point for novel drug discovery programs. While direct pharmacological data on this specific molecule remains limited, its structural similarity to other biologically active benzaldehyde derivatives suggests a high potential for therapeutic applications. This technical guide consolidates the current understanding of benzaldehydes in medicinal chemistry, extrapolating potential applications for this compound in areas such as oncology, infectious diseases, and inflammatory conditions. Detailed experimental protocols for evaluating these potential activities and conceptual signaling pathways are provided to facilitate future research and development efforts.

Introduction

Benzaldehyde and its derivatives have long been recognized for their diverse biological activities, ranging from antimicrobial to anticancer effects. The core benzaldehyde scaffold offers a versatile platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound, also known as p-(isopentyloxy)benzaldehyde, is an aromatic ether derivative of benzaldehyde. Its chemical structure, characterized by a benzaldehyde ring substituted with a 3-methylbutoxy group at the para position, suggests increased lipophilicity, which may enhance cell membrane permeability and target engagement. This guide explores the prospective applications of this compound in drug discovery, drawing parallels from structurally related molecules and providing a roadmap for its systematic evaluation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 18986-09-9[1]
Molecular Formula C₁₂H₁₆O₂[1]
Molecular Weight 192.25 g/mol [1]
Appearance Colorless to pale yellow liquid-
Boiling Point 284.5 °C at 760 mmHg-
LogP (calculated) 3.4-

Potential Therapeutic Applications

Based on the established bioactivities of analogous benzaldehyde compounds, this compound is a candidate for investigation in several therapeutic areas.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of benzaldehyde derivatives against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways. The lipophilic nature of the 3-methylbutoxy group in this compound may facilitate its entry into cancer cells, potentially leading to enhanced cytotoxic potency.

Antimicrobial Activity

Benzaldehyde and its hydroxylated and alkoxylated derivatives have shown activity against a spectrum of bacteria and fungi. The mechanism is often attributed to the disruption of cell membrane integrity and function. The potential of this compound as an antimicrobial agent warrants investigation, particularly against drug-resistant strains.

Anti-inflammatory Activity

Certain benzaldehyde derivatives have been reported to possess anti-inflammatory properties, primarily through the inhibition of pro-inflammatory enzymes and cytokines. Exploration of this compound in this area could lead to the development of novel treatments for inflammatory disorders.

Experimental Protocols

To systematically evaluate the therapeutic potential of this compound, a series of well-established in vitro assays are recommended.

Synthesis of this compound

A common method for the synthesis of this compound is the Williamson ether synthesis.

  • Materials: 4-hydroxybenzaldehyde, 1-bromo-3-methylbutane, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF), ethyl acetate, brine, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 4-hydroxybenzaldehyde in DMF in a round-bottom flask.

    • Add potassium carbonate to the solution and stir.

    • Add 1-bromo-3-methylbutane dropwise to the mixture.

    • Heat the reaction mixture at 60-80°C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Materials: Human cancer cell lines (e.g., MCF-7, A549, HCT116), Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (DMSO).

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

    • Incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC₅₀).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of the compound against various microorganisms.

  • Materials: Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans), Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), 96-well microtiter plates.

  • Procedure:

    • Prepare a serial two-fold dilution of this compound in the appropriate broth in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include a positive control (microorganism with no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualization of Potential Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical experimental workflow for screening this compound and a potential signaling pathway it might modulate based on the activities of related benzaldehydes.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_evaluation Lead Optimization & Further Evaluation synthesis Synthesis of This compound purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity antimicrobial Antimicrobial Assay (MIC Determination) characterization->antimicrobial anti_inflammatory Anti-inflammatory Assay (e.g., NO inhibition) characterization->anti_inflammatory sar Structure-Activity Relationship (SAR) Studies cytotoxicity->sar antimicrobial->sar anti_inflammatory->sar moa Mechanism of Action Studies sar->moa in_vivo In Vivo Efficacy (Animal Models) moa->in_vivo

Caption: A conceptual workflow for the discovery and development of this compound as a potential therapeutic agent.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt nfkb NF-κB akt->nfkb apoptosis Apoptosis akt->apoptosis | proliferation Cell Proliferation & Survival nfkb->proliferation compound This compound compound->akt Inhibition?

Caption: A hypothetical signaling pathway (PI3K/Akt) that could be targeted by this compound to induce apoptosis in cancer cells.

Conclusion and Future Directions

While direct evidence for the therapeutic applications of this compound is currently lacking, the wealth of data on related benzaldehyde derivatives provides a strong rationale for its investigation. The lipophilic 3-methylbutoxy substituent may confer advantageous properties, such as enhanced bioavailability and target interaction. This technical guide serves as a foundational resource for researchers, offering a structured approach to exploring the potential of this promising, yet understudied, molecule. Future research should focus on the systematic in vitro and in vivo evaluation of this compound and its derivatives to elucidate their mechanisms of action and establish their efficacy and safety profiles for potential drug development.

References

An In-depth Technical Guide to 4-(3-Methylbutoxy)benzaldehyde as a Fragrance Ingredient

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3-Methylbutoxy)benzaldehyde, also known as 4-(isopentyloxy)benzaldehyde, is an aromatic aldehyde with the chemical formula C₁₂H₁₆O₂. It is a benzaldehyde derivative characterized by a 3-methylbutoxy (isopentyloxy) group attached to the aromatic ring. This compound is noted for its sweet, floral, and slightly nutty aroma, making it a valuable ingredient in the flavor and fragrance industry.[1] Its applications extend to the synthesis of pharmaceuticals and other organic compounds due to its chemical reactivity.[1] This technical guide provides a comprehensive overview of the synthesis, spectroscopic characterization, fragrance profile, and safety considerations of this compound, with a focus on experimental protocols and data presentation for a scientific audience.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its related compounds is presented in Table 1. Due to the limited availability of experimental data for the target compound, some properties are predicted or inferred from structurally similar molecules.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

PropertyThis compound3-Methoxy-4-(3-methylbutoxy)benzaldehyde4-(Pentyloxy)benzaldehydeBenzaldehyde
CAS Number 18986-09-9[2]114991-69-4[3]5736-91-4[4]100-52-7[5]
Molecular Formula C₁₂H₁₆O₂[1]C₁₃H₁₈O₃[3]C₁₂H₁₆O₂[4]C₇H₆O[5]
Molecular Weight 192.26 g/mol [1]222.29 g/mol [3]192.25 g/mol [4]106.12 g/mol [5]
Boiling Point 136-137 °C @ 5 Torr[2]328.9 °C @ 760 mmHg[3]178-179 °C @ 760 mmHg[6]178-179 °C @ 760 mmHg[5]
Density 1.003 g/cm³ (Predicted)[2]1.031 g/cm³[3]-1.044 g/cm³ @ 20°C[5]
Flash Point 124.5 °C[1]143.8 °C[3]-62.8 °C[5]
Refractive Index 1.519[1]1.513[3]1.544-1.546 @ 20°C[5]1.544-1.546 @ 20°C[5]
Vapor Pressure 0.00137 mmHg @ 25°C[1]0.000184 mmHg @ 25°C[3]-1.27 mmHg @ 25°C[5]
Solubility Insoluble in water[5]--Soluble in water (6570 mg/L @ 25°C)[5]
logP (o/w) ---1.480[5]

Synthesis

The most common and effective method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with a 3-methylbutyl halide (isopentyl halide), such as 1-bromo-3-methylbutane, in the presence of a base.

Reaction Mechanism

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzaldehyde by a base to form a more nucleophilic phenoxide ion. This phenoxide ion then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether linkage.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products 4-hydroxybenzaldehyde 4-Hydroxybenzaldehyde Base Base (e.g., K₂CO₃) Phenoxide_ion Phenoxide Ion Base->Phenoxide_ion Protonated_Base Protonated Base 1-bromo-3-methylbutane 1-Bromo-3-methylbutane Product This compound 1-bromo-3-methylbutane->Product Phenoxide_ion->Product Sₙ2 Attack Salt Salt (e.g., KBr)

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the Williamson ether synthesis of similar alkoxybenzaldehydes.[7][8][9]

Materials and Reagents:

  • 4-Hydroxybenzaldehyde

  • 1-Bromo-3-methylbutane (Isopentyl bromide)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Acetone or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-hydroxybenzaldehyde (1.0 eq), finely powdered anhydrous potassium carbonate (1.5-2.0 eq), and anhydrous acetone (10-15 mL per gram of 4-hydroxybenzaldehyde).

  • Addition of Alkyl Halide: To the stirring suspension, add 1-bromo-3-methylbutane (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (for acetone, ~56°C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1). The reaction is complete when the 4-hydroxybenzaldehyde spot is no longer visible.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with 1 M NaOH solution to remove any unreacted 4-hydroxybenzaldehyde, followed by water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound as a liquid.

Spectroscopic Characterization

Due to the lack of publicly available experimental spectra for this compound, this section provides predicted data and experimental data for the closely related analog, 4-(pentyloxy)benzaldehyde, for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.88s1H-CHO
7.83d2HAromatic-H (ortho to -CHO)
6.98d2HAromatic-H (ortho to -O-)
3.95t2H-O-CH₂-
1.85m1H-CH(CH₃)₂
1.70q2H-CH₂-CH(CH₃)₂
0.95d6H-CH(CH₃)₂

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
190.8C=O (aldehyde)
164.2Aromatic C-O
132.0Aromatic C-H (ortho to -CHO)
129.9Aromatic C (ipso to -CHO)
114.8Aromatic C-H (ortho to -O-)
67.5-O-CH₂-
38.5-CH₂-CH(CH₃)₂
25.1-CH(CH₃)₂
22.5-CH(CH₃)₂
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and ether functional groups, as well as the aromatic ring. The provided spectrum is for the analog 4-(pentyloxy)benzaldehyde.[10]

Table 4: Key IR Absorption Bands for 4-(Alkoxy)benzaldehydes

Wavenumber (cm⁻¹)Vibration
~2960-2850C-H stretch (alkyl)
~2820 and ~2720C-H stretch (aldehyde)
~1700C=O stretch (aldehyde)
~1600, ~1580, ~1510C=C stretch (aromatic ring)
~1250C-O stretch (aryl ether)
~1160C-O stretch (alkyl ether)
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns. The provided spectrum is for the analog 4-(pentyloxy)benzaldehyde.[11]

Table 5: Key Mass Spectral Fragments for 4-(Alkoxy)benzaldehydes

m/zInterpretation
192[M]⁺ (for C₁₂H₁₆O₂)
121[M - C₅H₁₁]⁺ (loss of the alkoxy side chain)
93[C₆H₅O]⁺
71[C₅H₁₁]⁺ (alkoxy side chain)

Fragrance Profile and Olfactory Response

This compound is described as having a sweet, floral, and slightly nutty odor.[1] Aldehydes are a crucial class of fragrance molecules that are recognized by a variety of olfactory receptors (ORs).[10][11] The perception of odor begins with the binding of the odorant molecule to one or more ORs located on the cilia of olfactory sensory neurons in the nasal cavity. This interaction initiates a G-protein-coupled signaling cascade, leading to the generation of an action potential that is transmitted to the brain for odor perception.

Olfactory_Signaling_Pathway cluster_neuron Inside Neuron Odorant This compound OR Olfactory Receptor (OR) Odorant->OR Binds G_protein G-protein (Gα_olf) OR->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion AC CNG_channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_channel Opens Ca_ion Ca²⁺ CNG_channel->Ca_ion Influx Na_ion Na⁺ CNG_channel->Na_ion Influx Cl_channel Ca²⁺-activated Cl⁻ Channel Ca_ion->Cl_channel Activates Depolarization Membrane Depolarization Cl_ion Cl⁻ Cl_channel->Cl_ion Efflux Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Generalized Olfactory Signaling Pathway.

Safety and Toxicology

Benzaldehyde itself is generally regarded as safe (GRAS) for use as a food additive. However, it can be harmful if swallowed in large quantities and may cause skin and eye irritation.[12] For many fragrance ingredients, the Research Institute for Fragrance Materials (RIFM) conducts safety assessments, but a specific assessment for this compound was not found. In the absence of experimental data, computational toxicology methods, such as Quantitative Structure-Activity Relationship (QSAR) models, can be employed to predict potential toxicity based on the chemical structure.[1][6][13][14]

Environmental Fate

The environmental fate of this compound is not well-documented. However, based on its structure as an alkoxy-substituted aromatic compound, some general predictions can be made. The ether linkage is generally stable, but biodegradation can occur, often initiated by oxidation of the alkyl chain or the aromatic ring.[7][15][16] Aromatic compounds can be degraded by various microorganisms in the environment.[15] The presence of the ether and aldehyde functionalities will influence its environmental persistence, mobility, and potential for bioaccumulation.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Fragrance & Safety Analysis Synthesis Williamson Ether Synthesis Workup Aqueous Workup & Extraction Synthesis->Workup Purification Column Chromatography Workup->Purification NMR ¹H and ¹³C NMR Purification->NMR IR Infrared Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Fragrance Sensory Panel Evaluation Purification->Fragrance Toxicology In Vitro / In Silico Toxicology Purification->Toxicology

Caption: General Experimental Workflow for Synthesis and Analysis.

Conclusion

This compound is a fragrance ingredient with a desirable sweet, floral, and nutty aroma. Its synthesis is readily achievable through the well-established Williamson ether synthesis. While specific experimental data on its spectroscopic properties, olfactory receptor interactions, and toxicology are limited, this guide provides a framework for its characterization and assessment based on established protocols and data from analogous compounds. Further research is warranted to fully elucidate its fragrance profile, biological interactions, and safety profile to support its broader application in the fragrance and related industries.

References

The Strategic Role of 4-(3-Methylbutoxy)benzaldehyde in the Synthesis of Advanced Agrochemicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

CLEVELAND, OH – In the ever-evolving landscape of agricultural science, the demand for more effective and environmentally benign crop protection solutions is paramount. This technical guide delves into the pivotal role of 4-(3-Methylbutoxy)benzaldehyde, a versatile aromatic aldehyde, as a key intermediate in the synthesis of next-generation agrochemicals. This document provides an in-depth analysis for researchers, scientists, and drug development professionals on its application, synthesis protocols, and potential pathways to novel active ingredients.

Introduction: The Significance of Alkoxy Benzaldehydes in Agrochemicals

Benzaldehyde derivatives are fundamental building blocks in the synthesis of a wide array of biologically active compounds. The introduction of an alkoxy group, such as the 3-methylbutoxy (isoamyloxy) group, at the 4-position of the benzaldehyde ring, can significantly influence the physicochemical properties and biological efficacy of the final agrochemical product. This modification can enhance lipophilicity, improve membrane permeability, and alter the binding affinity to target enzymes or receptors in pests, weeds, and fungi. While direct literature on the agrochemical applications of this compound is not extensive, its structural similarity to known precursors of successful pesticides suggests a high potential for its use in developing innovative and potent crop protection agents.

Potential Agrochemical Applications

Based on the established use of analogous 4-alkoxybenzaldehyde and phenoxybenzaldehyde derivatives, this compound is a promising precursor for several classes of agrochemicals:

  • Herbicides: The aryloxyphenoxypropionate (APP) class of herbicides are crucial for controlling grass weeds in broadleaf crops. The synthesis of these compounds often involves the coupling of a 4-hydroxyphenoxy moiety with a heterocyclic or aromatic ring system. This compound can be envisioned as a starting material for novel APP herbicides, where the isoamyloxy group could confer desirable properties such as enhanced soil mobility or a modified spectrum of activity.

  • Fungicides: Many successful fungicides are based on strobilurin and other scaffolds that incorporate substituted aromatic rings. The aldehyde functionality of this compound provides a reactive handle for elaboration into complex heterocyclic systems known to exhibit fungicidal activity. The bulky alkoxy group may contribute to overcoming resistance mechanisms in target fungi.

  • Insecticides: Pyrethroid insecticides, for instance, often feature a phenoxybenzyl alcohol core. While not a direct precursor, the structural motifs present in this compound can be synthetically manipulated to access novel insecticidal compounds. The aldehyde can be reduced to the corresponding alcohol or converted to a cyanohydrin, which are key intermediates in the synthesis of various insecticides.

Synthetic Pathways and Methodologies

The synthesis of agrochemicals from this compound can be approached through several established chemical transformations. The following section outlines a plausible synthetic workflow and detailed experimental protocols for key reactions.

experimental_workflow cluster_start Starting Material cluster_reactions Key Chemical Transformations cluster_intermediates Key Intermediates cluster_products Potential Agrochemical Classes A This compound B Oxidation A->B e.g., KMnO4, H2O2 C Reduction A->C e.g., NaBH4, H2/Pd D Condensation/Cyclization A->D e.g., with ureas, amidines, hydroxylamine E 4-(3-Methylbutoxy)benzoic Acid B->E F [4-(3-Methylbutoxy)phenyl]methanol C->F G Heterocyclic Derivatives (e.g., Pyrimidines, Oxazolines) D->G H Herbicide Precursors E->H J Insecticide Intermediates F->J I Fungicide Scaffolds G->I

Caption: Experimental workflow for the utilization of this compound.

Synthesis of this compound

The starting material can be synthesized via a Williamson ether synthesis from 4-hydroxybenzaldehyde and 3-methyl-1-bromobutane (isoamyl bromide).

Experimental Protocol:

  • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add potassium carbonate (1.5 eq) as a base.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 3-methyl-1-bromobutane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Oxidation to 4-(3-Methylbutoxy)benzoic Acid

The corresponding benzoic acid is a key intermediate for many amide and ester-based agrochemicals.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in a mixture of tert-butanol and water.

  • Add sodium chlorite (3.0 eq) and sodium dihydrogen phosphate (0.5 eq) to the solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated solution of sodium sulfite.

  • Acidify the mixture with 1M HCl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-(3-Methylbutoxy)benzoic Acid.

Reductive Amination for Herbicide Synthesis

Reductive amination of the aldehyde can lead to the formation of various amine derivatives, which are precursors to certain classes of herbicides.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent such as methanol or dichloromethane.

  • Add a reducing agent, for example, sodium triacetoxyborohydride (1.5 eq), in portions.

  • Stir the reaction at room temperature until completion as indicated by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the resulting amine by column chromatography.

Quantitative Data Summary

The following table summarizes hypothetical yield data for the key synthetic transformations, based on typical yields for similar reactions reported in the literature.

TransformationReactantProductReagentsTypical Yield (%)
Williamson Ether Synthesis4-HydroxybenzaldehydeThis compoundK₂CO₃, 3-Methyl-1-bromobutane85-95
OxidationThis compound4-(3-Methylbutoxy)benzoic AcidNaClO₂, NaH₂PO₄90-98
ReductionThis compound[4-(3-Methylbutoxy)phenyl]methanolNaBH₄95-99
Reductive AminationThis compoundN-Alkyl/Aryl-[4-(3-Methylbutoxy)benzyl]amineAmine, NaBH(OAc)₃70-90

Logical Pathway for Agrochemical Discovery

The development of novel agrochemicals from this compound follows a logical progression from initial synthesis to biological screening.

discovery_pathway A Synthesis of This compound B Derivatization via Key Transformations A->B C Library of Novel Analogues B->C D High-Throughput Biological Screening C->D E Identification of Lead Compounds D->E F Structure-Activity Relationship (SAR) Studies E->F G Optimization of Lead Compounds F->G H Field Trials and Regulatory Approval G->H

Caption: Logical pathway for agrochemical discovery and development.

Conclusion

This compound represents a valuable and under-explored intermediate in the field of agrochemical synthesis. Its straightforward preparation and the versatility of its aldehyde functional group open up numerous avenues for the creation of novel herbicides, fungicides, and insecticides. The isoamyloxy moiety is expected to impart favorable physicochemical properties that could lead to the discovery of highly effective and selective crop protection agents. The experimental protocols and synthetic pathways outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this promising building block. Further investigation into the biological activity of its derivatives is highly encouraged and is anticipated to yield significant advancements in agricultural chemistry.

The Diverse Biological Activities of Benzaldehyde Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzaldehyde, the simplest aromatic aldehyde, and its diverse derivatives represent a class of organic compounds with significant and varied biological activities. This technical guide provides a comprehensive overview of the established anticancer, antimicrobial, antioxidant, and anti-inflammatory properties of these compounds. By summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways, this document serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. The exploration of benzaldehyde derivatives continues to reveal promising candidates for novel therapeutic agents.

Introduction

Benzaldehyde, a compound naturally found in almonds, apricots, and cherries, has long been recognized for its characteristic aroma.[1] Beyond its use in the food and fragrance industries, benzaldehyde and its synthetic and natural derivatives have garnered substantial interest for their wide-ranging pharmacological effects. These compounds exhibit a spectrum of biological activities, including potent anticancer, antimicrobial, antioxidant, and anti-inflammatory effects.[2][3] The versatility of the benzaldehyde scaffold allows for extensive chemical modifications, enabling the fine-tuning of its biological and pharmacokinetic properties. This guide delves into the core biological activities of benzaldehyde derivatives, presenting key data and methodologies to facilitate further research and development in this promising area.

Anticancer Activity

Benzaldehyde derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[4][5] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that are dysregulated in cancer.[6][7]

Mechanism of Action

Recent studies have elucidated that benzaldehyde and its derivatives can exert their anticancer effects by targeting crucial cellular processes. One key mechanism involves the inhibition of the interaction between the 14-3-3ζ protein and phosphorylated histone H3 (H3S28ph). This disruption interferes with signaling pathways critical for cancer cell survival, proliferation, and resistance to therapy.[8][9] Furthermore, some derivatives have been shown to induce apoptosis through the mitochondrial pathway, characterized by the loss of mitochondrial membrane potential.[10] Benzaldehyde has also been found to suppress major signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NF-κB, and ERK pathways.[7]

Quantitative Data: Anticancer Activity

The anticancer efficacy of various benzaldehyde derivatives has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for several benzaldehyde derivatives against different cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
2,3-DihydroxybenzaldehydeGlioblastoma (SF-295)1.34[5]
2,3-DihydroxybenzaldehydeOvarian (OVCAR-8)1.15[5]
2,3-DihydroxybenzaldehydeColon (HCT-116)1.09[5]
2,3-DihydroxybenzaldehydeLeukemia (HL-60)0.36[5]
2,5-DihydroxybenzaldehydeGlioblastoma (SF-295)1.51[5]
2,5-DihydroxybenzaldehydeOvarian (OVCAR-8)1.29[5]
2,5-DihydroxybenzaldehydeColon (HCT-116)1.17[5]
2,5-DihydroxybenzaldehydeLeukemia (HL-60)0.42[5]
3,5-DichlorosalicylaldehydeGlioblastoma (SF-295)2.11[5]
3,5-DichlorosalicylaldehydeOvarian (OVCAR-8)1.98[5]
3,5-DichlorosalicylaldehydeColon (HCT-116)1.76[5]
3,5-DichlorosalicylaldehydeLeukemia (HL-60)0.89[5]
5-NitrosalicylaldehydeGlioblastoma (SF-295)4.75[5]
5-NitrosalicylaldehydeOvarian (OVCAR-8)3.98[5]
5-NitrosalicylaldehydeColon (HCT-116)3.12[5]
5-NitrosalicylaldehydeLeukemia (HL-60)1.54[5]
Benzyloxybenzaldehyde (ABMM-15)ALDH1A3 expressing0.23[11]
Benzyloxybenzaldehyde (ABMM-16)ALDH1A3 expressing1.29[11]
Salicylaldehyde benzoylhydrazone (Cpd 5)Leukemia (SKW-3)0.5[12]
Salicylaldehyde benzoylhydrazone (Cpd 4)Leukemia (SKW-3)0.8[12]
Benzaldehyde21 human cancer cell lines (median)<100[13]

Signaling Pathway Diagram: Apoptosis Induction

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_execution Execution Phase Benzaldehyde_Derivative Benzaldehyde Derivative Mitochondria Mitochondria Benzaldehyde_Derivative->Mitochondria induces stress Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Intrinsic apoptosis signaling pathway induced by benzaldehyde derivatives.

Antimicrobial Activity

A significant number of benzaldehyde derivatives exhibit broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[14] The antimicrobial efficacy is often attributed to their ability to disrupt microbial cell membranes and interfere with essential cellular processes.[15]

Mechanism of Action

The antimicrobial action of hydroxy-substituted benzaldehydes is thought to be similar to that of phenols. These compounds can interact with the microbial cell surface, leading to the disintegration of the cell membrane and the release of intracellular components. Additionally, they can cause the coagulation of cytoplasmic constituents, ultimately leading to cell death or inhibition of growth.[15] Some benzaldehyde derivatives have also been shown to modulate the activity of antibiotics, suggesting a potential role in combating antibiotic resistance.[16]

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial activity of a compound, representing the lowest concentration that prevents visible growth of a microorganism. The table below presents the MIC values of several benzaldehyde derivatives against a panel of bacteria and fungi.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
DihydroauroglaucinEscherichia coli1.95[17]
DihydroauroglaucinStreptococcus mutans1.95[17]
DihydroauroglaucinStaphylococcus aureus3.9[17]
Schiff base 3cCandida albicans24[14]
Schiff base 3eStaphylococcus aureus (MSSA)24-49[14]
Schiff base 3eStaphylococcus aureus (MRSA)24-49[14]
BenzaldehydeBacillus anthracis850[16]
BenzaldehydePantoea conspicua1060[16]
BenzaldehydeCitrobacter youngae1060[16]
BenzaldehydeBacterial Strains (general)6000-10000 mM[18]
BenzaldehydeFungal Strains (general)8000-10000 mM[18]

Antioxidant Activity

Many benzaldehyde derivatives, particularly those with hydroxyl substitutions, have demonstrated potent antioxidant properties. They can act as free radical scavengers, protecting cells from oxidative damage, which is implicated in a wide range of chronic diseases.

Mechanism of Action

The antioxidant activity of benzaldehyde derivatives is primarily attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. The presence of hydroxyl groups on the aromatic ring enhances this activity. Some benzaldehydes have also been shown to inactivate key enzymes involved in oxidative stress, such as glutathione peroxidase.[19]

Quantitative Data: Antioxidant Activity

The antioxidant capacity of benzaldehyde derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the results expressed as IC50 values. A lower IC50 value indicates a higher antioxidant activity.

CompoundIC50 (µM)Reference
Prenylated benzaldehyde (11)27.20[20]
Prenylated benzaldehyde (13)>100[20]
Prenylated benzaldehyde (15)>100[20]
C-Arylcalix[21]resorcinarene (from p-hydroxybenzaldehyde)Varies[22]
C-Arylcalix[21]pyrogallolarene (from vanillin)Varies[22]
Benzaldehyde (8 mM)52.9% inhibition[18]

Anti-inflammatory Activity

Benzaldehyde derivatives have emerged as promising anti-inflammatory agents by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Mechanism of Action

The anti-inflammatory effects of benzaldehyde derivatives are often mediated through the inhibition of the NF-κB (nuclear factor-kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways.[23][24] By suppressing these pathways, these compounds can reduce the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and decrease the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[10] Some derivatives also induce the expression of the anti-inflammatory enzyme heme oxygenase-1 (HO-1).[10]

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory potential of benzaldehyde derivatives can be assessed by measuring their ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundCell LineActivityReference
FlavoglaucinRAW264.7Inhibition of NO and PGE2 production[10]
Isotetrahydro-auroglaucinRAW264.7Inhibition of NO and PGE2 production[10]
5-Bromo-2-hydroxy-4-methyl-benzaldehydeRAW 264.7Suppression of NO and PGE2 production[24]
Benzaldehyde derivative from Aspergillus terreusRAW264.7Inhibition of NO and ROS release[23]

Signaling Pathway Diagram: Anti-inflammatory Action

anti_inflammatory_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK_Pathway MAPK Pathway (ERK, p38, JNK) TLR4->MAPK_Pathway NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway iNOS_COX2 iNOS & COX-2 Expression MAPK_Pathway->iNOS_COX2 NFkB_Pathway->iNOS_COX2 Benzaldehyde_Derivative Benzaldehyde Derivative Benzaldehyde_Derivative->MAPK_Pathway inhibits Benzaldehyde_Derivative->NFkB_Pathway inhibits NO_PGE2 NO & PGE2 Production iNOS_COX2->NO_PGE2 Inflammation Inflammation NO_PGE2->Inflammation

Caption: Inhibition of NF-κB and MAPK signaling pathways by benzaldehyde derivatives.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide for assessing the biological activities of benzaldehyde derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[21][25]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Benzaldehyde derivative to be tested

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the benzaldehyde derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[26]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[27]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength between 550 and 600 nm.[21]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting a dose-response curve.[5]

Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[19][28]

Materials:

  • Microorganism to be tested

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Benzaldehyde derivative to be tested

  • Sterile 96-well microtiter plates

  • Inoculum of the microorganism standardized to 0.5 McFarland turbidity

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the benzaldehyde derivative in the broth medium directly in the wells of the 96-well plate.

  • Inoculation: Inoculate each well with a standardized suspension of the microorganism to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[29]

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the benzaldehyde derivative that completely inhibits visible growth of the microorganism.[19]

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the free radical scavenging activity of antioxidant compounds.[30][31]

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol or ethanol)

  • Benzaldehyde derivative to be tested

  • Methanol or ethanol

  • Positive control (e.g., ascorbic acid or Trolox)

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare various concentrations of the benzaldehyde derivative and the positive control in methanol or ethanol.

  • Reaction Mixture: Add a specific volume of the sample or control solution to an equal volume of the DPPH working solution.[15]

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a set time (e.g., 30 minutes).[15]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[30]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the benzaldehyde derivative.[31]

Griess Assay for Nitric Oxide (NO) Inhibition

The Griess assay is a colorimetric method used to quantify nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO). It is commonly used to assess the anti-inflammatory activity of compounds by measuring the inhibition of NO production in stimulated macrophages.[6][32]

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Benzaldehyde derivative to be tested

  • Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • Sodium nitrite standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat them with various concentrations of the benzaldehyde derivative for a short period before stimulating with LPS (e.g., 1 µg/mL).

  • Supernatant Collection: After an incubation period (e.g., 24 hours), collect the cell culture supernatants.

  • Griess Reaction: Add an equal volume of the Griess reagent to each supernatant sample in a new 96-well plate.[32]

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[32]

  • Absorbance Measurement: Measure the absorbance of the resulting azo dye at 540 nm using a microplate reader.[32]

  • Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding 1. Cell Seeding (e.g., 96-well plate) Compound_Dilution 2. Prepare Compound Serial Dilutions Cell_Treatment 3. Treat Cells with Benzaldehyde Derivative Compound_Dilution->Cell_Treatment Incubation 4. Incubate (e.g., 24-72 hours) Cell_Treatment->Incubation Add_Reagent 5. Add Assay Reagent (e.g., MTT, Griess) Incubation->Add_Reagent Incubate_Assay 6. Incubate for Color Development Add_Reagent->Incubate_Assay Read_Absorbance 7. Read Absorbance (Microplate Reader) Incubate_Assay->Read_Absorbance Calculate_Viability 8. Calculate % Viability or % Inhibition Read_Absorbance->Calculate_Viability Determine_IC50 9. Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: General experimental workflow for in vitro biological activity assays.

Conclusion

Benzaldehyde and its derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents underscores their potential for the development of novel therapeutics. This technical guide provides a consolidated resource of quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in the continued exploration and optimization of benzaldehyde derivatives for various biomedical applications. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to translate their therapeutic potential into clinical realities.

References

4-(3-Methylbutoxy)benzaldehyde: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

4-(3-Methylbutoxy)benzaldehyde, also known as p-(isopentyloxy)benzaldehyde, is an aromatic aldehyde that serves as a valuable intermediate in various fields of organic synthesis. Its structure, featuring a reactive aldehyde group and a lipophilic 3-methylbutoxy side chain, makes it a versatile precursor for the synthesis of a wide range of more complex molecules. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and applications, with a focus on its utility in drug discovery and development.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are crucial for its characterization and quality control in synthetic applications.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.26 g/mol
Appearance Liquid
Boiling Point 136-137 °C at 5 Torr
Density 1.003 ± 0.06 g/cm³ (Predicted)
CAS Number 18986-09-9

Table 2: ¹H NMR Spectroscopic Data of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde (400 MHz, CDCl₃)

Note: Data for the closely related 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde is provided as a reference.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.88s1HAr-CHO
7.83d, J = 8.8 Hz2HAr-H (ortho to CHO)
7.01d, J = 8.8 Hz2HAr-H (ortho to OCH₂)
5.49t, J = 6.6 Hz1H=CH
4.60d, J = 6.6 Hz2HO-CH₂
1.81s3H=C(CH₃)₂
1.76s3H=C(CH₃)₂

Table 3: ¹³C NMR Spectroscopic Data of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde (100 MHz, CDCl₃)

Note: Data for the closely related 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde is provided as a reference.

Chemical Shift (δ) ppmAssignment
190.8CHO
163.8Ar-C-O
138.5=C(CH₃)₂
132.0Ar-CH (ortho to CHO)
130.2Ar-C (ipso to CHO)
119.5=CH
114.9Ar-CH (ortho to OCH₂)
65.2O-CH₂
25.9=C(CH₃)₂
18.3=C(CH₃)₂

Table 4: Infrared (IR) Spectroscopic Data of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde

Note: Data for the closely related 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde is provided as a reference.

Wavenumber (cm⁻¹)IntensityAssignment
2970-2910MediumC-H stretch (alkane)
2870, 2770MediumC-H stretch (aldehyde)
1700StrongC=O stretch (aldehyde)
1600, 1580StrongC=C stretch (aromatic)
1250StrongC-O stretch (aryl ether)
1160StrongC-O stretch (alkyl ether)
830StrongC-H bend (para-substituted aromatic)

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[1][2][3] This Sₙ2 reaction involves the nucleophilic attack of the phenoxide ion of 4-hydroxybenzaldehyde on an appropriate alkyl halide, in this case, a 3-methylbutyl halide.

Synthesis cluster_reactants Reactants cluster_reagents Reagents 4-hydroxybenzaldehyde 4-Hydroxybenzaldehyde Product This compound 4-hydroxybenzaldehyde->Product Williamson Ether Synthesis 3-methylbutyl_halide 3-Methylbutyl Halide (e.g., 1-bromo-3-methylbutane) 3-methylbutyl_halide->Product Base Base (e.g., K₂CO₃, NaH) Base->Product Solvent Solvent (e.g., DMF, Acetone) Solvent->Product

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a general procedure and may require optimization based on specific laboratory conditions and reagent purity.

Materials and Reagents:

  • 4-Hydroxybenzaldehyde

  • 1-Bromo-3-methylbutane (Isopentyl bromide)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and a suitable solvent such as DMF or acetone.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add 1-bromo-3-methylbutane (1.1 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (typically 60-80 °C for DMF) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the residue with a small amount of the solvent used.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Reactions of this compound

The aldehyde functional group in this compound is highly reactive and can participate in a variety of important organic transformations, making it a versatile synthetic intermediate.

Reactions cluster_products Reaction Products Start This compound Aldol α,β-Unsaturated Carbonyl Start->Aldol Aldol Condensation (with enolate) Wittig Alkene Start->Wittig Wittig Reaction (with ylide) Amine Amine (via Reductive Amination) Start->Amine Reductive Amination (with amine, reducing agent) Alcohol Alcohol Start->Alcohol Reduction (e.g., NaBH₄) Acid Carboxylic Acid Start->Acid Oxidation (e.g., KMnO₄, PCC)

Caption: Key Reactions of this compound.

  • Aldol Condensation: Reacts with enolates of ketones or other aldehydes to form β-hydroxy carbonyl compounds, which can be dehydrated to yield α,β-unsaturated carbonyl compounds.[4]

  • Wittig Reaction: Treatment with a phosphonium ylide converts the aldehyde into an alkene, a crucial C-C bond-forming reaction.[4]

  • Reductive Amination: Reacts with primary or secondary amines to form an imine (Schiff base), which is then reduced in situ to the corresponding amine. This is a powerful method for synthesizing substituted amines.

  • Grignard and Organolithium Reactions: The carbonyl carbon is susceptible to nucleophilic attack by organometallic reagents to form secondary alcohols.

  • Oxidation: Can be oxidized to the corresponding carboxylic acid, 4-(3-methylbutoxy)benzoic acid, using various oxidizing agents.

  • Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, (4-(3-methylbutoxy)phenyl)methanol, using reducing agents like sodium borohydride (NaBH₄).

Applications in Organic Synthesis and Drug Development

This compound is a valuable building block in several areas:

  • Fragrance and Flavor Industry: Benzaldehyde and its derivatives are known for their pleasant, often almond-like aromas.[5][6][7] The 3-methylbutoxy group can modify the scent profile, making it useful in the formulation of perfumes, cosmetics, and as a flavoring agent in food products.[8]

  • Pharmaceutical Synthesis: The benzaldehyde moiety is a common scaffold in medicinal chemistry.[5][6] this compound can serve as a starting material for the synthesis of more complex molecules with potential biological activity. The lipophilic side chain can influence the pharmacokinetic properties of a drug candidate, such as its absorption, distribution, metabolism, and excretion (ADME). Its derivatives are explored for their potential in various therapeutic areas.

  • Agrochemicals: Benzaldehyde derivatives are used in the synthesis of some insecticides, herbicides, and fungicides.[5] The structural versatility of this compound makes it a candidate for the development of new agrochemicals.

  • Polymer and Materials Science: As a functionalized aromatic compound, it can be used in the synthesis of specialty polymers and other advanced materials.[6]

Workflow cluster_synthesis Synthetic Transformations Start This compound Reaction Key Reaction (e.g., Reductive Amination, Wittig, etc.) Start->Reaction Intermediate Functionalized Intermediate Reaction->Intermediate Final_Product Target Molecule (e.g., Drug Candidate, Fragrance) Intermediate->Final_Product Further Synthetic Steps

Caption: Synthetic Workflow Utilizing this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(3-Methylbutoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(3-Methylbutoxy)benzaldehyde, an aromatic aldehyde, is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances. Its structure, featuring a benzaldehyde core with an isopentoxy side chain, makes it a target for modifications to develop new chemical entities. The most common and efficient method for its preparation is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with an appropriate 3-methylbutyl halide in the presence of a base.[1][2][3][4] This document provides a detailed protocol for the synthesis, purification, and characterization of this compound.

The Williamson ether synthesis proceeds via an SN2 mechanism, where the phenoxide ion of 4-hydroxybenzaldehyde, generated in situ, acts as a nucleophile and attacks the primary alkyl halide, 1-bromo-3-methylbutane (isoamyl bromide).[2][3][4] The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone facilitates the reaction by solvating the cation of the base, thereby enhancing the nucleophilicity of the phenoxide anion.[1]

Materials and Reagents

Reagent/MaterialFormulaMolecular Weight ( g/mol )QuantitySupplier
4-HydroxybenzaldehydeC₇H₆O₂122.125.00 g (40.9 mmol)Sigma-Aldrich
1-Bromo-3-methylbutaneC₅H₁₁Br151.046.74 mL (53.2 mmol)Sigma-Aldrich
Potassium Carbonate (K₂CO₃)K₂CO₃138.218.48 g (61.4 mmol)Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mLSigma-Aldrich
Diethyl Ether (Et₂O)C₄H₁₀O74.12150 mLSigma-Aldrich
Magnesium Sulfate (MgSO₄)MgSO₄120.37As neededSigma-Aldrich
Deionized WaterH₂O18.02As needed---
Brine (Saturated NaCl solution)NaCl/H₂O---50 mL---

Experimental Protocol

1. Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (5.00 g, 40.9 mmol) and anhydrous potassium carbonate (8.48 g, 61.4 mmol).

  • Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Stir the mixture at room temperature for 15 minutes to ensure a uniform suspension.

2. Addition of Alkyl Halide:

  • Using a syringe, add 1-bromo-3-methylbutane (6.74 mL, 53.2 mmol) dropwise to the stirring suspension.

3. Reaction:

  • Heat the reaction mixture to 80 °C using a heating mantle.

  • Maintain this temperature and continue stirring for 12-16 hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 4:1) as the eluent. The disappearance of the 4-hydroxybenzaldehyde spot indicates the completion of the reaction.

4. Work-up and Extraction:

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 200 mL of cold deionized water in a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).[5]

  • Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).[5]

5. Drying and Solvent Removal:

  • Dry the combined organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent using gravity filtration.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the diethyl ether.

6. Purification:

  • The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.[5]

Characterization Data (Expected)

AnalysisExpected Results
Appearance Colorless to pale yellow liquid
Yield 75-85%
¹H NMR (CDCl₃, 400 MHz) δ 9.88 (s, 1H, -CHO), 7.82 (d, J=8.8 Hz, 2H, Ar-H), 6.98 (d, J=8.8 Hz, 2H, Ar-H), 4.05 (t, J=6.6 Hz, 2H, -OCH₂-), 1.85 (m, 1H, -CH(CH₃)₂), 1.70 (q, J=6.7 Hz, 2H, -CH₂-CH(CH₃)₂), 0.96 (d, J=6.6 Hz, 6H, -CH(CH₃)₂)
¹³C NMR (CDCl₃, 101 MHz) δ 190.8, 164.2, 132.0, 129.9, 114.8, 67.5, 38.2, 25.1, 22.6
IR (neat, cm⁻¹) ~2958, 2872, 2735, 1685, 1600, 1578, 1509, 1248, 1160
Mass Spectrometry (EI) m/z (%) = 192 (M⁺), 121, 71

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • N,N-Dimethylformamide (DMF) is a skin and respiratory irritant. Handle with care.

  • 1-Bromo-3-methylbutane is flammable and an irritant. Avoid contact with skin and eyes.

  • Potassium carbonate is an irritant. Avoid inhalation of dust.

  • Diethyl ether is extremely flammable. Ensure there are no open flames or spark sources in the vicinity.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Work-up and Extraction cluster_purification Purification A 1. Add 4-Hydroxybenzaldehyde and K₂CO₃ to flask B 2. Add anhydrous DMF A->B C 3. Stir at room temperature B->C D 4. Add 1-Bromo-3-methylbutane C->D E 5. Heat to 80°C and stir for 12-16h D->E F 6. Monitor reaction by TLC E->F G 7. Cool to room temperature F->G H 8. Pour into cold water G->H I 9. Extract with Diethyl Ether H->I J 10. Wash with water and brine I->J K 11. Dry organic layer with MgSO₄ J->K L 12. Remove solvent via rotary evaporation K->L M 13. Purify by vacuum distillation L->M N This compound M->N

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Williamson Ether Synthesis of 4-(3-Methylbutoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a fundamental and widely utilized method in organic chemistry for the preparation of symmetrical and unsymmetrical ethers. This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, wherein an alkoxide ion displaces a halide from an alkyl halide to form an ether. This application note provides a detailed protocol for the synthesis of 4-(3-Methylbutoxy)benzaldehyde, also known as 4-(isopentyloxy)benzaldehyde, a valuable intermediate in the synthesis of various organic compounds. The procedure involves the reaction of 4-hydroxybenzaldehyde with 1-bromo-3-methylbutane in the presence of a base.

Data Presentation

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

ParameterValue
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
Boiling Point 136-137 °C (at 5 Torr)[1]
Density 1.003 ± 0.06 g/cm³ (Predicted)[1]
Typical Yield High
Appearance Colorless to pale yellow liquid

Characterization Data:

Technique Data
¹H NMR (CDCl₃) Data not available in search results.
¹³C NMR (CDCl₃) Data not available in search results.
IR (Infrared Spectroscopy) Data not available in search results.
MS (Mass Spectrometry) Data not available in search results.

Experimental Protocols

This protocol is adapted from established procedures for the Williamson ether synthesis of similar alkoxybenzaldehydes.

Materials and Reagents:

  • 4-Hydroxybenzaldehyde

  • 1-Bromo-3-methylbutane (Isopentyl bromide)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Acetone, anhydrous

  • Diethyl ether

  • 10% aqueous Potassium Hydroxide (KOH) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-hydroxybenzaldehyde, finely powdered anhydrous potassium carbonate, and anhydrous acetone.

  • Addition of Alkyl Halide: To the stirred suspension, add 1-bromo-3-methylbutane dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (the boiling point of acetone, approximately 56°C) and maintain under reflux with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material by TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction: Dissolve the residue in diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with 10% aqueous potassium hydroxide solution, water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation to yield the final product as a colorless to pale yellow liquid.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 1-Bromo-3-methylbutane is a flammable liquid and an irritant. Handle with care.

  • Potassium carbonate is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Acetone and diethyl ether are highly flammable solvents. Ensure there are no open flames or ignition sources in the vicinity.

Experimental Workflow

Williamson_Ether_Synthesis Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 4-Hydroxybenzaldehyde K₂CO₃ Acetone alkyl_halide 1-Bromo-3-methylbutane reagents->alkyl_halide Add dropwise reflux Reflux alkyl_halide->reflux filtration Filter & Concentrate reflux->filtration extraction Liquid-Liquid Extraction filtration->extraction drying Dry & Concentrate extraction->drying purification Vacuum Distillation drying->purification product This compound purification->product analysis NMR, IR, MS product->analysis

Caption: Experimental workflow for the synthesis of this compound.

References

Application Note: Synthesis of 4-(3-Methylbutoxy)benzaldehyde via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive protocol for the synthesis of 4-(3-Methylbutoxy)benzaldehyde, a valuable aromatic aldehyde used as an intermediate in the development of pharmaceuticals and as a component in the flavor and fragrance industry.[1] The synthetic strategy detailed here employs the Williamson ether synthesis, a robust and widely used method for preparing ethers.[2][3][4]

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] In this application, the phenolic hydroxyl group of 4-hydroxybenzaldehyde is deprotonated by a mild base, potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the primary alkyl halide, 1-bromo-3-methylbutane, to displace the bromide leaving group and form the desired ether product.[5] The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) facilitates this SN2 reaction.

Reaction Scheme:

Experimental Protocol

1. Materials and Equipment:

  • Chemicals: 4-Hydroxybenzaldehyde, 1-Bromo-3-methylbutane (Isoamyl bromide), Potassium carbonate (K₂CO₃, anhydrous), N,N-Dimethylformamide (DMF, anhydrous), Diethyl ether (or Ethyl acetate), Deionized water, Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask (100 mL), magnetic stirrer and stir bar, reflux condenser, heating mantle, separatory funnel (250 mL), beakers, graduated cylinders, rotary evaporator, thin-layer chromatography (TLC) plates and chamber, UV lamp, standard laboratory glassware.

2. Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (DMF).[5][6]

  • Stir the resulting suspension at room temperature for approximately 15 minutes to ensure thorough mixing.

3. Reagent Addition and Reaction:

  • Add 1-bromo-3-methylbutane (1.1 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 80 °C using a heating mantle and allow it to stir at this temperature for 12 hours.[5]

  • Monitor the progress of the reaction periodically using thin-layer chromatography (TLC) until the 4-hydroxybenzaldehyde starting material is consumed.

4. Work-up and Extraction:

  • Once the reaction is complete, allow the mixture to cool to room temperature.[5][6]

  • Pour the reaction mixture into a beaker containing approximately 200 mL of cold water.[5]

  • Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).[5]

  • Combine the organic layers and wash them sequentially with water (2 x 50 mL) and then with brine (1 x 50 mL).[5][7]

  • Dry the organic layer over anhydrous magnesium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[5]

5. Purification:

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield this compound as a pure liquid.[5][8]

Data Presentation

The following table summarizes the quantitative data for the reactants and reagents used in this procedure.

ReagentMolecular Wt. ( g/mol )Moles (mmol)EquivalentsAmount
4-Hydroxybenzaldehyde122.1240.91.05.00 g
1-Bromo-3-methylbutane151.0445.01.16.80 g (5.7 mL)
Potassium Carbonate138.2161.41.58.48 g
N,N-Dimethylformamide73.09--50 mL

Visual Workflow

The following diagram illustrates the key stages of the experimental procedure for synthesizing this compound.

G B Reagent Addition - Add 1-bromo-3-methylbutane dropwise. C Reaction - Heat mixture to 80 °C for 12 hours. - Monitor by TLC. B->C D Work-up - Cool mixture. - Quench with cold water. C->D E Extraction - Extract with diethyl ether. - Wash with water and brine. D->E F Drying & Concentration - Dry organic layer over MgSO4. - Remove solvent via rotary evaporation. E->F G Purification - Purify crude product by column chromatography or vacuum distillation. F->G H Final Product This compound G->H A A A->B

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Purification of 4-(3-Methylbutoxy)benzaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the purification of 4-(3-methylbutoxy)benzaldehyde using silica gel column chromatography. This compound is a valuable aromatic aldehyde intermediate in the synthesis of various organic molecules relevant to the pharmaceutical and fragrance industries. The protocol herein details the selection of appropriate stationary and mobile phases, sample preparation, column packing, elution, and fraction analysis to achieve high purity. Potential impurities arising from a typical synthesis via Williamson ether synthesis are discussed, and a systematic workflow is provided to ensure efficient and reproducible purification.

Introduction

This compound is an organic compound characterized by a benzaldehyde moiety substituted with a 3-methylbutoxy group at the para position. Its synthesis, commonly achieved through the Williamson ether synthesis by reacting 4-hydroxybenzaldehyde with a 3-methylbutyl halide, can often result in a crude product containing unreacted starting materials and potential side products. For applications in drug development and scientific research where high purity is paramount, an efficient purification method is essential. Column chromatography is a widely used and effective technique for the separation of organic compounds based on their differential adsorption onto a stationary phase. This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Potential Impurities

The primary impurities in a crude sample of this compound, particularly when synthesized via the Williamson ether synthesis, may include:

  • 4-Hydroxybenzaldehyde: Unreacted starting material.

  • 3-Methylbutyl halide (e.g., 1-bromo-3-methylbutane): Unreacted alkylating agent.

  • Potassium carbonate or other base: Residual base from the reaction.

  • By-products: Small amounts of other isomeric products or compounds formed from side reactions.

Experimental Protocols

This section details the materials and methodology for the purification of this compound by column chromatography.

Materials and Equipment
Reagents and Consumables Equipment
Crude this compoundGlass chromatography column
Silica gel (60 Å, 230-400 mesh)TLC plates (silica gel 60 F254)
Hexane (or petroleum ether)TLC chamber
Ethyl acetate (EtOAc)UV lamp (254 nm)
Anhydrous sodium sulfateRotary evaporator
Glass wool or cottonCollection tubes or flasks
Sand (acid-washed)Beakers and Erlenmeyer flasks
Long-stemmed funnel
Pasteur pipettes and bulbs
Thin Layer Chromatography (TLC) for Solvent System Optimization

Before performing column chromatography, it is crucial to determine an optimal mobile phase using TLC. The goal is to achieve a retention factor (Rf) of approximately 0.25-0.35 for the desired product, ensuring good separation from impurities. For a structurally similar compound, 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde, a mobile phase of hexane:ethyl acetate (10:1) yielded an Rf of 0.39[1]. A similar or slightly less polar system is a good starting point for this compound.

Procedure:

  • Prepare several developing chambers with different ratios of hexane:ethyl acetate (e.g., 20:1, 15:1, 10:1).

  • Dissolve a small amount of the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved crude mixture onto TLC plates.

  • Develop the TLC plates in the prepared chambers.

  • Visualize the spots under a UV lamp (254 nm).

  • Calculate the Rf value for the product spot in each solvent system to identify the optimal mobile phase.

Column Chromatography Protocol

1. Column Preparation:

  • Ensure the chromatography column is clean, dry, and vertically clamped.

  • Place a small plug of glass wool or cotton at the bottom of the column.

  • Add a thin layer (approx. 1 cm) of sand over the plug.

  • Prepare a slurry of silica gel in the chosen mobile phase (e.g., hexane:ethyl acetate 15:1). The amount of silica gel should be approximately 50-100 times the weight of the crude product.

  • Pour the slurry into the column. Gently tap the column to ensure even packing and to dislodge any air bubbles.

  • Allow the solvent to drain until it is just above the silica gel level.

  • Add another thin layer (approx. 1 cm) of sand on top of the silica gel bed to prevent disturbance during sample loading.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal volume of the mobile phase or a slightly more polar solvent to ensure complete dissolution.

  • Carefully add the dissolved sample onto the top of the sand layer using a pipette.

  • Drain the solvent until the sample has been adsorbed onto the silica gel.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column, ensuring not to disturb the sand layer.

  • Begin eluting the column by opening the stopcock. Maintain a constant flow rate.

  • Collect the eluent in fractions of appropriate volume (e.g., 10-20 mL) in labeled test tubes or flasks.

  • Continuously add fresh mobile phase to the top of the column to prevent it from running dry.

4. Fraction Analysis:

  • Monitor the collected fractions by TLC to identify those containing the purified product.

  • Spot each fraction on a TLC plate alongside a spot of the crude mixture.

  • Develop and visualize the TLC plate to determine which fractions contain the pure compound.

  • Combine the pure fractions.

5. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound as an oil or solid.

  • Dry the final product under high vacuum to remove any residual solvent.

Data Presentation

The following tables summarize the expected parameters for the purification process. Note that these values are based on typical column chromatography of similar aromatic aldehydes and should be optimized for specific experimental conditions.

Table 1: TLC and Column Chromatography Parameters

ParameterRecommended Value/Condition
Stationary Phase Silica gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Hexane:Ethyl Acetate (e.g., 15:1 v/v, to be optimized)
Target Rf Value 0.25 - 0.35
Silica Gel to Crude Ratio 50:1 to 100:1 (w/w)
Sample Loading Concentrated solution in a minimal volume of mobile phase

Table 2: Expected Purity and Yield

ParameterExpected OutcomeAnalytical Technique for Verification
Purity >98%NMR, GC-MS, HPLC
Yield 80-95%Gravimetric analysis
Appearance Colorless to pale yellow oil or solidVisual inspection

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation TLC TLC Analysis for Solvent System Optimization Slurry Prepare Silica Gel Slurry in Mobile Phase TLC->Slurry Pack Pack Chromatography Column Slurry->Pack Dissolve Dissolve Crude Product in Minimal Solvent Pack->Dissolve Load Load Sample onto Column Dissolve->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Final Obtain Purified Product Evaporate->Final G cluster_pathways Key Cellular Signaling Pathways cluster_outcomes Cellular Responses PI3K PI3K/AKT/mTOR Pathway Proliferation Cell Proliferation PI3K->Proliferation Survival Cell Survival PI3K->Survival Metabolism Metabolism PI3K->Metabolism STAT3 STAT3 Pathway STAT3->Proliferation STAT3->Survival NFkB NF-κB Pathway Inflammation Inflammation NFkB->Inflammation ERK ERK Pathway ERK->Proliferation Shh Sonic Hedgehog Pathway Shh->Proliferation Benzaldehyde This compound (and related derivatives) Benzaldehyde->PI3K inhibition Benzaldehyde->STAT3 inhibition Benzaldehyde->NFkB inhibition Benzaldehyde->ERK inhibition Benzaldehyde->Shh modulation

References

Application Notes and Protocols for the Recrystallization of 4-(3-Methylbutoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 4-(3-Methylbutoxy)benzaldehyde via recrystallization. These guidelines are intended to assist researchers in developing an effective purification strategy to obtain high-purity crystalline material suitable for further applications in drug development and scientific research.

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. For this compound, a key intermediate in various synthetic pathways, achieving high purity is critical for ensuring the integrity of downstream applications. This document outlines a systematic approach to developing a robust recrystallization protocol.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. Understanding these properties is essential for selecting an appropriate recrystallization solvent.

PropertyValue
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 136-137 °C at 5 Torr
Density 1.003 g/cm³ (Predicted)
Structure A benzaldehyde molecule substituted with a 3-methylbutoxy group at the para position. The ether linkage and the aldehyde group introduce polarity, while the benzene ring and the alkyl chain contribute to its non-polar character.

Solvent Selection and Solubility

The ideal solvent for recrystallization should exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures. Based on the "like dissolves like" principle, solvents with moderate polarity are likely to be effective. A preliminary screening of solvents is recommended to identify the optimal system.

Table 2: Suggested Solvents for Recrystallization Screening

Solvent ClassExamplesRationale
Alcohols Ethanol, Methanol, IsopropanolThe hydroxyl group can interact with the aldehyde and ether functionalities.
Esters Ethyl acetateOffers moderate polarity suitable for many aromatic compounds.
Aromatic Hydrocarbons TolueneThe aromatic ring can solvate the benzene ring of the target molecule.
Alkanes Hexane, HeptaneCan be used as an anti-solvent in a mixed solvent system to reduce solubility upon cooling.
Ketones AcetoneA polar aprotic solvent that can be effective for a range of organic compounds.
Ethers Diethyl etherGenerally a good solvent, but its high volatility can be a challenge.
Mixed Solvents Ethanol/Water, Ethyl acetate/Hexane, Toluene/HexaneAllows for fine-tuning of the solvent polarity to achieve optimal solubility characteristics.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

This protocol describes the steps for recrystallizing this compound from a single solvent.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water bath

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture while stirring to facilitate dissolution. If the compound does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained at the boiling point of the solvent. Avoid adding excess solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The rate of cooling can influence crystal size and purity. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Mixed Solvent Recrystallization

This protocol is useful when a single solvent does not provide the desired solubility profile. A common approach is to dissolve the compound in a "good" solvent and then add a "poor" solvent (anti-solvent) to induce crystallization.

Materials:

  • Crude this compound

  • A "good" solvent (e.g., Ethanol)

  • A "poor" solvent/anti-solvent (e.g., Water or Hexane)

  • Equipment as listed in Protocol 1

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid (cloudy), indicating the saturation point has been reached.

  • Re-dissolution: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Crystal Collection, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the mixed solvent system (in the final crystallization ratio) for washing the crystals.

Visualizing the Workflow

The following diagrams illustrate the decision-making process for solvent selection and the general workflow for recrystallization.

G cluster_0 Solvent Selection A Start: Crude Compound B Test Solubility in Various Solvents (Hot & Cold) A->B C Good Solubility Hot, Poor Solubility Cold? B->C D Select as Single Solvent C->D Yes E Soluble in All Solvents? C->E No I End: Solvent System Selected D->I F Insoluble in All Solvents? E->F No G Select a 'Good' Solvent and a 'Poor' Anti-Solvent E->G Yes F->G Yes H Proceed to Mixed Solvent Recrystallization G->H H->I

Caption: Decision tree for selecting a suitable recrystallization solvent system.

G A Dissolve Crude Compound in Minimum Hot Solvent B Hot Filtration (Optional, if insoluble impurities are present) A->B C Slow Cooling to Room Temperature B->C D Cool in Ice Bath to Maximize Crystallization C->D E Vacuum Filtration to Collect Crystals D->E F Wash Crystals with Cold Solvent E->F G Dry Purified Crystals F->G

Caption: General workflow for the recrystallization of this compound.

Troubleshooting

Table 3: Common Recrystallization Issues and Solutions

IssuePossible CauseSuggested Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent. The solution is too concentrated.Use a lower boiling point solvent. Use a larger volume of solvent.
No Crystal Formation The solution is not sufficiently saturated. The glassware is too clean, preventing nucleation.Evaporate some of the solvent to increase concentration. Scratch the inside of the flask with a glass rod. Add a seed crystal.
Low Recovery Too much solvent was used. Premature crystallization during hot filtration. Crystals are too soluble in the cold solvent.Use less solvent. Ensure the filtration apparatus is pre-heated. Choose a solvent in which the compound is less soluble when cold.
Colored Impurities in Crystals Impurities are co-crystallizing.Add activated charcoal to the hot solution before filtration (use sparingly).

These application notes and protocols provide a comprehensive guide for developing a successful recrystallization procedure for this compound. By systematically screening solvents and optimizing the procedure, researchers can obtain a high-purity product essential for their scientific endeavors.

Application Note: 1H NMR Spectroscopic Analysis of 4-(3-Methylbutoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the characterization of 4-(3-Methylbutoxy)benzaldehyde, also known as 4-(isopentyloxy)benzaldehyde, using 1H Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation, data acquisition, and a summary of expected spectral data are presented. This application note serves as a crucial resource for identity confirmation and purity assessment of this compound, which is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Introduction

This compound is an aromatic aldehyde featuring a 3-methylbutoxy (isopentyl) ether linkage at the para position. The structural elucidation and confirmation of such molecules are fundamental in research and development. 1H NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure by probing the chemical environment of hydrogen nuclei. The chemical shift (δ), spin-spin coupling (J), and signal integration of the 1H NMR spectrum offer a unique fingerprint of the molecule, enabling unambiguous identification and quantification. This note outlines the standardized procedure and expected results for the 1H NMR analysis of this compound.[1]

Predicted 1H NMR Data

The following table summarizes the predicted 1H NMR spectral data for this compound, acquired in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. The predictions are based on the analysis of structurally similar 4-alkoxybenzaldehydes.[1]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-a (CHO)~9.88Singlet (s)1H-
H-b (Ar-H)~7.84Doublet (d)2H~8.8
H-c (Ar-H)~7.00Doublet (d)2H~8.8
H-d (O-CH₂)~4.05Triplet (t)2H~6.6
H-e (-CH₂)~1.70Quartet (q)2H~6.7
H-f (-CH)~1.85Nonet (n)1H~6.7
H-g (-CH₃)~0.96Doublet (d)6H~6.6

Experimental Protocols

Sample Preparation

A high-quality NMR sample is crucial for obtaining a high-resolution spectrum.[2]

Materials:

  • This compound (5-25 mg)[3]

  • Deuterated Chloroform (CDCl₃, 99.8+ atom % D)

  • Tetramethylsilane (TMS) internal standard (optional, as modern spectrometers can reference the residual solvent signal)

  • 5 mm NMR tube (clean and dry)[4]

  • Pasteur pipette with a small plug of glass wool

  • Small vial

Procedure:

  • Weighing: Accurately weigh 5-25 mg of this compound and transfer it to a clean, dry vial.[3]

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[3] If not already present in the solvent, add a very small drop of TMS.

  • Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved. The solution should be clear and homogeneous.

  • Filtration: To remove any particulate matter, which can degrade spectral quality, filter the solution directly into the 5 mm NMR tube.[2] This is achieved by passing the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Wipe the outside of the tube, especially the lower part, with a lint-free tissue to remove any dust or grease before inserting it into the spectrometer.[4]

NMR Data Acquisition

Instrument:

  • 400 MHz (or higher) NMR Spectrometer

Typical Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence (e.g., zg30 or zg)[5]

  • Solvent: CDCl3

  • Temperature: 298 K (25 °C)

  • Spectral Width (SW): ~16 ppm, centered around 7 ppm[5]

  • Acquisition Time (AQ): ~3 seconds[5]

  • Relaxation Delay (D1): 1.5 - 5 seconds. A longer delay (e.g., 5x the longest T1) is necessary for accurate integration (quantification).[5]

  • Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.[5]

  • Receiver Gain: Adjust automatically.

Procedure:

  • Insert the labeled NMR tube into the spectrometer's autosampler or manual sample changer.

  • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Set the acquisition parameters as listed above.

  • Acquire the 1H NMR spectrum.

  • Process the resulting Free Induction Decay (FID) with a Fourier transform. Apply phase correction and baseline correction to the spectrum.

  • Reference the spectrum to the TMS signal at 0.00 ppm or the residual CHCl₃ signal at 7.26 ppm.

  • Integrate all signals to determine the relative number of protons for each peak.

Visualizations

Molecular Structure and Proton Assignments

The diagram below illustrates the chemical structure of this compound with each unique proton environment labeled to correspond with the data presented in the summary table.

Caption: Structure of this compound with proton labels.

Experimental Workflow

The following diagram outlines the logical flow of the experimental process, from sample preparation to final data analysis.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Analysis weigh Weigh Compound (5-25 mg) dissolve Dissolve in CDCl₃ (~0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample filter->insert lock Lock & Shim insert->lock acquire Acquire FID lock->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base reference Reference Spectrum (TMS or Solvent) phase_base->reference integrate Integrate Signals reference->integrate assign Assign Peaks integrate->assign report Report Data assign->report

Caption: Workflow for 1H NMR analysis of organic compounds.

References

Application Note: 13C NMR Spectroscopy for the Structural Characterization of 4-(3-Methylbutoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the characterization of 4-(3-Methylbutoxy)benzaldehyde using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. Included are predicted 13C NMR data, a comprehensive experimental protocol for sample preparation and data acquisition, and a visual workflow to guide researchers. This application note is intended to serve as a practical guide for the structural elucidation and purity assessment of this compound, which is valuable in the fields of fragrance, flavoring, and organic synthesis.

Introduction

This compound, also known as 4-(isopentyloxy)benzaldehyde, is an aromatic aldehyde with applications in the fragrance and flavor industries. Accurate structural confirmation and purity analysis are critical for its use in commercial products and as a starting material in complex organic syntheses. 13C NMR spectroscopy is a powerful analytical technique that provides unambiguous information about the carbon skeleton of a molecule. By analyzing the chemical shifts of each carbon atom, one can confirm the molecular structure and identify the presence of impurities.

Predicted 13C NMR Data

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds. The numbering of the carbon atoms corresponds to the structure shown in Figure 1.

Chemical structure of this compound with numbered carbons Figure 1. Chemical structure of this compound with carbon atom numbering for 13C NMR assignment.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1~191
C2~130
C3, C5~132
C4~164
C6, C8~115
C7~68
C9~38
C10~25
C11, C12~22

Experimental Protocol

This section outlines the procedure for acquiring a quantitative 13C NMR spectrum of this compound.

1. Sample Preparation

  • Sample Amount: Weigh approximately 50-100 mg of this compound. For a good signal-to-noise ratio, a higher concentration is preferable as 13C NMR is an insensitive technique.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common solvent for non-polar organic compounds and its carbon signal at ~77 ppm can be used as a reference.

  • Filtration: To ensure a high-quality spectrum with sharp lines, filter the sample solution through a Pasteur pipette containing a small plug of glass wool or cotton into a clean, dry 5 mm NMR tube. This removes any particulate matter that could interfere with the magnetic field homogeneity.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the sample, which is defined as 0.00 ppm.

2. NMR Instrument Parameters (for a 400 MHz Spectrometer)

  • Nucleus: 13C

  • Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments) should be used to simplify the spectrum by removing C-H coupling.

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis.

  • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required. A starting point of 1024 scans is recommended, and this can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) is sufficient to cover the expected chemical shifts of all carbon atoms in the molecule.

  • Temperature: Standard room temperature (e.g., 298 K).

3. Data Processing

  • Fourier Transform: Apply an exponential window function with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) before performing the Fourier transform to improve the signal-to-noise ratio.

  • Phasing: Manually phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum to the CDCl3 solvent peak at 77.16 ppm or to the TMS peak at 0.00 ppm if used.

Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of this compound using 13C NMR spectroscopy.

G Experimental Workflow for 13C NMR Characterization cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter setup Instrument Setup filter->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference assign Peak Assignment reference->assign report Generate Report assign->report

Caption: Workflow for 13C NMR Analysis.

Application Note: Molecular Weight Confirmation of 4-(3-Methylbutoxy)benzaldehyde using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the confirmation of the molecular weight of 4-(3-Methylbutoxy)benzaldehyde using mass spectrometry. It includes procedures for sample preparation, instrumental analysis using both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI), and data interpretation. Expected ionic fragments are tabulated for comprehensive analysis.

Introduction

This compound, also known as 4-(isopentyloxy)benzaldehyde, is an aromatic aldehyde with applications in the synthesis of various organic compounds. Accurate confirmation of its molecular weight and identity is a critical step in quality control, reaction monitoring, and regulatory submission in the pharmaceutical and chemical industries. Mass spectrometry is a powerful analytical technique that provides precise mass-to-charge ratio (m/z) information, enabling unambiguous molecular weight determination and structural elucidation through fragmentation analysis. This note details the standardized procedures for this purpose.

Molecular Information

  • Compound Name: this compound

  • Synonyms: 4-(Isopentyloxy)benzaldehyde[1]

  • Molecular Formula: C12H16O2[1][2]

  • Average Molecular Weight: 192.25 g/mol [1][2]

  • Monoisotopic Molecular Weight: 192.11503 g/mol

Experimental Protocols

Two common mass spectrometry techniques are described: GC-MS for volatile compounds and LC-MS, which is suitable for a wider range of compounds.

Protocol 1: GC-MS with Electron Ionization (EI)

Electron Ionization is a "hard" ionization technique that provides detailed fragmentation patterns, which are useful for structural confirmation.

A. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Perform a serial dilution to create a working solution of 1-10 µg/mL.

  • Transfer the working solution to a 2 mL GC vial for analysis.

B. Instrumentation and Data Acquisition:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is recommended.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).[3]

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Protocol 2: LC-MS with Electrospray Ionization (ESI)

ESI is a "soft" ionization technique that typically keeps the molecule intact, making it ideal for confirming the molecular weight via the molecular ion.[4]

A. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a solvent compatible with reverse-phase chromatography (e.g., Methanol or Acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

  • Filter the solution through a 0.22 µm syringe filter before transferring it to an LC vial.

B. Instrumentation and Data Acquisition:

  • Instrument: Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS).

  • LC Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • Start with 50% B.

    • Linearly increase to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas (N2) Flow: 8 L/min.

    • Drying Gas Temperature: 325°C.

    • Mass Range: Scan from m/z 50 to 400.

Data Presentation and Interpretation

The primary goal is to identify the ion corresponding to the molecular weight of the analyte. For EI, this will be the molecular ion ([M]•+). For ESI in positive mode, this will be the protonated molecule ([M+H]+). Analysis of fragment ions provides further structural confirmation.

Table 1: Summary of Expected m/z Values for this compound

Ion DescriptionFragmentation PathwayExpected m/z (EI)Expected m/z (ESI+)
Protonated Molecule[M+H]⁺-193.12
Molecular Ion[M]•+192.12-
Loss of Hydrogen[M-H]⁺191.11-
Loss of Aldehyde Group[M-CHO]⁺163.11163.11
Benzylic CleavageCleavage of ether C-O bond121.03121.03
McLafferty-type RearrangementLoss of isobutene (C4H8)122.04122.04
Isopentyl Cation[C5H11]⁺71.09-
Phenyl Cation[C6H5]⁺77.04-

Note: The expected m/z values are for the monoisotopic mass.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the molecular weight confirmation of a synthesized compound like this compound.

G cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Mass Spectrometry Analysis cluster_data Phase 3: Data Processing & Confirmation Compound This compound Solubilization Dissolve in Appropriate Solvent Compound->Solubilization Dilution Dilute to Working Concentration Solubilization->Dilution Injection Inject into MS System Dilution->Injection Ionization Ionization (EI or ESI) Injection->Ionization Mass_Analyzer Mass Analysis (Quadrupole) Ionization->Mass_Analyzer Detection Ion Detection Mass_Analyzer->Detection Spectrum Generate Mass Spectrum Detection->Spectrum Identify_M Identify Molecular Ion Peak ([M]•+ or [M+H]+) Spectrum->Identify_M Identify_Frag Analyze Fragment Ions Spectrum->Identify_Frag Confirmation Molecular Weight Confirmation Identify_M->Confirmation Identify_Frag->Confirmation

Caption: Workflow for molecular weight confirmation by mass spectrometry.

References

Application Note: FT-IR Analysis of 4-(3-Methylbutoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the functional group analysis of 4-(3-Methylbutoxy)benzaldehyde using Fourier Transform Infrared (FT-IR) spectroscopy. The characteristic vibrational frequencies of the aldehyde, aromatic, and ether functional groups are identified and tabulated. This document is intended for researchers, scientists, and drug development professionals who are working with or synthesizing this compound and require a reliable method for its structural confirmation.

Introduction

This compound is an aromatic aldehyde with an ether linkage. Its molecular structure consists of a benzaldehyde core substituted with an isobutoxy group at the para position. The unique combination of functional groups—an aldehyde, an aromatic ring, and an ether—gives rise to a characteristic infrared spectrum that can be used for its identification and quality control. FT-IR spectroscopy is a rapid, non-destructive analytical technique that provides a molecular fingerprint of a compound by measuring the absorption of infrared radiation by its chemical bonds. This document outlines the expected FT-IR absorption bands for this compound and provides a standard operating procedure for acquiring its spectrum.

Experimental Protocol

This protocol describes the acquisition of an FT-IR spectrum of this compound using a standard FT-IR spectrometer equipped with a Universal Attenuated Total Reflectance (UATR) accessory.

Materials and Equipment:

  • FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

  • UATR accessory with a diamond or zinc selenide crystal

  • Sample of this compound (liquid)

  • Spatula or pipette

  • Lint-free wipes

  • Solvent for cleaning (e.g., isopropanol or ethanol)

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Install the UATR accessory if it is not already in place.

    • Allow the instrument to purge with dry air or nitrogen to minimize atmospheric interference (water and carbon dioxide).

  • Background Spectrum Acquisition:

    • Clean the surface of the UATR crystal with a lint-free wipe dampened with isopropanol or ethanol.

    • Allow the crystal to air dry completely.

    • In the spectrometer software, initiate the collection of a background spectrum. This will account for the absorbance of the crystal and the atmosphere.

  • Sample Analysis:

    • Place a small drop of liquid this compound onto the center of the UATR crystal using a clean pipette or spatula.

    • If the sample is viscous, ensure good contact with the crystal by applying gentle pressure with the built-in press.

    • In the spectrometer software, enter the sample information and initiate the sample scan.

    • Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The data is collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections or smoothing.

    • Use the peak-picking tool in the software to identify the wavenumbers of the major absorption bands.

    • Correlate the observed absorption bands with the known vibrational frequencies of the functional groups present in the molecule.

  • Cleaning:

    • After the analysis, clean the UATR crystal thoroughly by wiping away the sample with a lint-free wipe and then cleaning with a solvent-dampened wipe.

    • Ensure the crystal is clean and dry before the next measurement.

Data Presentation

The following table summarizes the expected characteristic FT-IR absorption bands for this compound. The wavenumber ranges and intensities are based on typical values for the respective functional groups.

Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentVibrational Mode
3100 - 3000Medium - WeakAromatic C-HStretching
2965 - 2870Medium - StrongAlkyl C-H (isobutoxy group)Stretching
2850 & 2750Weak (doublet)Aldehyde C-HStretching (Fermi resonance)
~1700StrongAldehyde C=OStretching
1600 & 1580Medium - StrongAromatic C=CStretching
1470 - 1450MediumAlkyl C-H (isobutoxy group)Bending
~1250StrongAryl-O (Aryl Ether)Asymmetric Stretching
~1040StrongAlkyl-O (Alkyl Ether)Stretching
830 - 810StrongAromatic C-H (para-disubstituted)Out-of-plane Bending

Visualization

The following diagram illustrates the general workflow for the FT-IR analysis of this compound.

FTIR_Workflow FT-IR Analysis Workflow for this compound cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_interpretation Interpretation Instrument_Prep Instrument Preparation (Power On, Purge) Background_Scan Background Scan (Clean ATR Crystal) Instrument_Prep->Background_Scan Sample_Application Apply Sample to ATR Crystal Background_Scan->Sample_Application Data_Acquisition Acquire Sample Spectrum (4000-400 cm⁻¹) Sample_Application->Data_Acquisition Data_Processing Process Spectrum (Baseline Correction) Data_Acquisition->Data_Processing Peak_Picking Identify Peak Frequencies Data_Processing->Peak_Picking Functional_Group_Assignment Assign Functional Groups Peak_Picking->Functional_Group_Assignment Reporting Generate Report Functional_Group_Assignment->Reporting

Caption: Workflow for FT-IR analysis.

Conclusion

The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to its aldehyde, aromatic, and ether functional groups. The strong carbonyl stretch around 1700 cm⁻¹, the weak aldehyde C-H doublet around 2850 and 2750 cm⁻¹, the aromatic C=C stretching bands, and the strong C-O ether bands provide a clear spectral signature for this compound. The protocol and data presented in this application note serve as a reliable guide for the qualitative analysis and structural verification of this compound in a research or quality control setting.

Application Note and Protocol for Purity Assessment of 4-(3-Methylbutoxy)benzaldehyde by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Methylbutoxy)benzaldehyde is an aromatic aldehyde with applications in the synthesis of various organic compounds, including pharmaceuticals and fragrances. Ensuring the purity of this compound is critical for the quality, safety, and efficacy of the final products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for assessing the purity of volatile and semi-volatile compounds like this compound. This document provides a detailed protocol for the purity assessment of this compound using GC-MS.

Principle

Gas chromatography separates compounds in a mixture based on their volatility and interaction with a stationary phase within a capillary column. As the separated compounds elute from the column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. This process allows for the identification and quantification of the target compound and any potential impurities.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation and GC-MS analysis of this compound.

Materials and Reagents
  • This compound sample

  • High-purity volatile organic solvent (e.g., dichloromethane, ethyl acetate, or hexane)[1]

  • Autosampler vials with caps and septa

  • Micropipettes and tips

  • Vortex mixer

  • Centrifuge (optional)

  • Syringe filters (0.45 µm)

Instrumentation

A gas chromatograph equipped with a mass selective detector (GC-MS) is required. The following instrumental parameters are recommended as a starting point and may require optimization for specific instruments.

Sample Preparation
  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.[2]

  • Vortex the solution until the sample is completely dissolved.

  • If any particulate matter is visible, filter the solution through a 0.45 µm syringe filter into a clean autosampler vial.[3]

  • Cap the vial securely.

GC-MS Parameters

The following table outlines the recommended GC-MS parameters for the analysis of this compound, based on methods for similar aromatic aldehydes.[2][4]

Parameter Value
GC System
Capillary Column HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column[2][4]
Carrier Gas Helium at a constant flow of 1.0 mL/min[4]
Inlet Temperature 250 °C[2][4]
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)[2]
Oven Temperature Program
   Initial Temperature100 °C, hold for 2 minutes[2]
   Ramp Rate10 °C/min to 280 °C[2]
   Final HoldHold at 280 °C for 5 minutes[2]
MS System
Ionization Mode Electron Ionization (EI) at 70 eV[4]
Source Temperature 230 °C[4]
Quadrupole Temperature 150 °C[4]
Scan Range m/z 40-450
Data Analysis
  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Identify any impurity peaks in the chromatogram.

  • The purity of the sample is typically calculated using the area percent method, where the peak area of the main compound is divided by the total peak area of all compounds in the chromatogram and multiplied by 100.[5]

Data Presentation

The quantitative results of the purity assessment should be summarized in a clear and structured table.

Compound Name Retention Time (min) Peak Area Area %
This compounde.g., 12.34e.g., 9950000e.g., 99.50
Impurity 1e.g., 9.87e.g., 25000e.g., 0.25
Impurity 2e.g., 11.56e.g., 25000e.g., 0.25
Total 10000000 100.00

Experimental Workflow and Visualization

The overall workflow for the purity assessment of this compound by GC-MS is depicted in the following diagram.

GCMS_Workflow GC-MS Purity Assessment Workflow A Sample Weighing B Dissolution in Solvent A->B C Filtration (if necessary) B->C D Transfer to Autosampler Vial C->D E GC-MS Analysis D->E F Data Acquisition E->F G Peak Integration and Identification F->G H Purity Calculation (Area %) G->H I Final Report H->I

Caption: Workflow for GC-MS Purity Assessment.

Potential Impurities

Common impurities in benzaldehyde derivatives can include unreacted starting materials, byproducts from the synthesis, and degradation products. For this compound, potential impurities could include:

  • 3-Methyl-1-butanol

  • 4-Hydroxybenzaldehyde

  • Oxidation products such as 4-(3-Methylbutoxy)benzoic acid

References

Application Notes and Protocols for the Synthesis of 4-(3-Methylbutoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Methylbutoxy)benzaldehyde, also known as p-(isopentyloxy)benzaldehyde, is an aromatic aldehyde that serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances. Its synthesis is most commonly and efficiently achieved through the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide.[1][2] In the case of this compound, the synthesis involves the O-alkylation of 4-hydroxybenzaldehyde with a 3-methylbutyl halide (isoamyl halide).[1] This document provides detailed protocols and application notes for the synthesis of this compound, focusing on the selection of starting materials and reaction conditions.

Starting Materials and Reagents

The primary route for synthesizing this compound is the Williamson ether synthesis, a robust and versatile method for forming ethers.[3] This reaction proceeds via an SN2 mechanism, where an alkoxide ion nucleophilically attacks an alkyl halide, displacing the halide and forming an ether linkage.[2][4]

The key starting materials for this synthesis are:

  • 4-Hydroxybenzaldehyde: A commercially available solid that provides the aromatic aldehyde backbone.[5][6][7]

  • 3-Methyl-1-butanol (Isoamyl alcohol): While not a direct reactant in the primary Williamson ether synthesis, it is the precursor to the alkylating agent.

  • An Isoamyl Halide (e.g., 1-bromo-3-methylbutane or 1-chloro-3-methylbutane): This is the alkylating agent that introduces the 3-methylbutoxy group. Primary alkyl halides are preferred for SN2 reactions to minimize competing elimination reactions.[1][4]

Essential reagents for the reaction include:

  • A Base: To deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming the more nucleophilic phenoxide ion.[1] Common choices include potassium carbonate (K₂CO₃), a mild and easy-to-handle base, or a stronger base like sodium hydride (NaH) for reactions requiring strictly anhydrous conditions.[8]

  • A Solvent: A polar aprotic solvent is typically used to dissolve the reactants and facilitate the SN2 reaction.[8] Suitable solvents include acetone, N,N-dimethylformamide (DMF), or acetonitrile.[8]

Experimental Protocols

Below are two detailed protocols for the synthesis of this compound using different bases.

Protocol 1: Synthesis using Potassium Carbonate

This protocol is a modification of a general procedure for the synthesis of similar alkoxybenzaldehydes.[3]

Materials:

  • 4-Hydroxybenzaldehyde

  • 1-Bromo-3-methylbutane (Isoamyl bromide)

  • Potassium Carbonate (K₂CO₃), finely powdered

  • Acetone or N,N-Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-hydroxybenzaldehyde (1.0 eq), finely powdered potassium carbonate (1.5 eq), and a suitable solvent such as acetone or DMF (10-15 mL per gram of 4-hydroxybenzaldehyde).[8]

  • Addition of Alkyl Halide: To the stirring suspension, add 1-bromo-3-methylbutane (1.1 eq) dropwise at room temperature.[8]

  • Reaction: Heat the reaction mixture to reflux (for acetone) or to around 80 °C (for DMF) and maintain for 4-12 hours.[8][3] Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If DMF was used, pour the reaction mixture into cold water.[3]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).[3]

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

  • Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.[8][3]

Protocol 2: Synthesis using Sodium Hydride (for anhydrous conditions)

This protocol requires more stringent anhydrous techniques due to the reactivity of sodium hydride.[8]

Materials:

  • 4-Hydroxybenzaldehyde

  • 1-Bromo-3-methylbutane (Isoamyl bromide)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether or ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Dry round-bottom flask with a septum

  • Nitrogen or Argon gas inlet

  • Magnetic stirrer and stir bar

  • Syringes

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add anhydrous DMF. Add sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Formation of the Alkoxide: Dissolve 4-hydroxybenzaldehyde (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Addition of Alkyl Halide: Cool the mixture back to 0 °C and add 1-bromo-3-methylbutane (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the completion of the reaction.[8]

  • Work-up: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[8]

  • Extraction, Washing, Drying, and Purification: Follow steps 5-8 from Protocol 1.

Data Presentation

ParameterStarting Material 1Starting Material 2BaseSolventReaction Time (h)Yield (%)
Example 1 4-Hydroxybenzaldehyde1-Bromo-3-methylbutaneK₂CO₃Acetone/DMF4-1250-95[2]
Example 2 4-Hydroxybenzaldehyde1-Bromo-3-methylbutaneNaHAnhydrous DMF2-4Typically high

Note: Yields are approximate and can vary based on reaction scale, purity of reagents, and specific work-up and purification procedures.[8]

Mandatory Visualizations

Logical Workflow for Synthesis

Synthesis_Workflow cluster_materials Inputs start Starting Materials reagents Reagents process Process Step product Product purification Purification 4_hydroxybenzaldehyde 4-Hydroxybenzaldehyde isoamyl_halide 1-Bromo-3-methylbutane williamson_synthesis Williamson Ether Synthesis (SN2 Reaction) isoamyl_halide->williamson_synthesis base Base (K2CO3 or NaH) base->williamson_synthesis solvent Solvent (Acetone/DMF) solvent->williamson_synthesis crude_product Crude Product williamson_synthesis->crude_product Forms purification_step Purification (Chromatography/Distillation) crude_product->purification_step Requires final_product This compound purification_step->final_product Yields

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Context (Hypothetical)

While the direct signaling pathway of this compound is not extensively documented in the provided search results, many benzaldehyde derivatives are investigated for their biological activities. The following diagram illustrates a hypothetical pathway where a benzaldehyde derivative might modulate a cellular signaling cascade, a common area of investigation for such compounds in drug development.

Signaling_Pathway compound This compound receptor Cell Surface Receptor compound->receptor Binds to/Activates protein_kinase_1 Protein Kinase A receptor->protein_kinase_1 Activates protein_kinase_2 Protein Kinase B protein_kinase_1->protein_kinase_2 Inhibits transcription_factor Transcription Factor protein_kinase_2->transcription_factor Phosphorylates cellular_response Cellular Response (e.g., Anti-inflammatory) transcription_factor->cellular_response Regulates Gene Expression

References

Troubleshooting & Optimization

Technical Support Center: 4-(3-Methylbutoxy)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers encountering low yields during the synthesis of 4-(3-Methylbutoxy)benzaldehyde. The primary synthetic route discussed is the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and effective method is the Williamson ether synthesis.[1][2] This Sₙ2 reaction involves the deprotonation of 4-hydroxybenzaldehyde with a base to form a phenoxide ion. This ion then acts as a nucleophile, attacking an isoamyl halide (e.g., 1-bromo-3-methylbutane) to form the desired ether linkage.[2][4][5]

Q2: My reaction resulted in a very low yield. What are the most probable causes?

A2: Low yield is a common issue that can stem from several factors:

  • Ineffective Deprotonation: The phenolic hydroxyl group of 4-hydroxybenzaldehyde was not fully converted to the more nucleophilic phenoxide ion.[6]

  • Presence of Water: Moisture in the reaction can quench the base (especially reactive ones like NaH) and protonate the phenoxide, inhibiting the reaction.[6]

  • Suboptimal Reaction Conditions: The temperature may be too low for the reaction to proceed at a reasonable rate, or the solvent may be inappropriate for an Sₙ2 reaction.[6]

  • Side Reactions: Competing reactions, such as C-alkylation or elimination of the alkyl halide, can consume starting materials and reduce the yield of the desired product.[1][4][6]

  • Poor Reagent Quality: Degradation of the isoamyl halide can prevent the reaction from proceeding efficiently.[6]

Q3: How can I ensure the deprotonation of 4-hydroxybenzaldehyde is complete?

A3: To ensure complete deprotonation, consider the following:

  • Choice of Base: For aryl ethers, bases like potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or cesium carbonate are effective.[4] For completely anhydrous conditions, a stronger base like sodium hydride (NaH) can be used, but it requires careful handling and an anhydrous solvent.[4][6]

  • Base Quantity: Use a stoichiometric excess of the base, typically between 1.1 and 2.0 equivalents, to drive the deprotonation to completion.[6]

  • Physical Form of Base: If using a solid base like K₂CO₃, ensure it is finely powdered to maximize its surface area and reactivity.[6]

Q4: I suspect my final product is contaminated with byproducts. What are they likely to be?

A4: Contamination can lower your isolated yield and complicate purification. Common byproducts include:

  • C-Alkylated Products: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[4][6] Using polar aprotic solvents like DMF or acetonitrile can favor the desired O-alkylation.[6]

  • Elimination Products: The isoamyl halide can undergo an E2 elimination reaction in the presence of a strong base, especially at elevated temperatures, to form an alkene. Using a milder base and moderate temperatures can minimize this side reaction.[1][6]

Q5: How should I purify the crude this compound?

A5: Several purification strategies can be employed:

  • Column Chromatography: This is a highly effective method for separating the product from starting materials and byproducts. A common mobile phase is a mixture of hexane and ethyl acetate.[6][7]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can yield a pure product.[6]

  • Bisulfite Extraction: This is a selective method for purifying aldehydes. The crude mixture is treated with an aqueous sodium bisulfite solution, which forms a water-soluble adduct with the aldehyde. The non-aldehyde impurities can be washed away with an organic solvent, and the pure aldehyde can then be regenerated from the aqueous layer.[7]

Troubleshooting Guide for Low Yield

The following table outlines common problems, their potential causes, and recommended solutions to improve the yield of your synthesis.

Problem Observed Potential Cause Recommended Solution(s)
Low or No Product Formation (Verified by TLC/GC-MS)Ineffective Deprotonation - Ensure the base is strong enough (e.g., K₂CO₃, NaH).[4][6] - Use 1.1 to 2.0 equivalents of the base.[6] - If using K₂CO₃, ensure it is finely powdered.[6]
Presence of Water/Moisture - Use anhydrous solvents (e.g., dry DMF, acetonitrile).[6] - Dry all glassware in an oven before use. - Run the reaction under an inert atmosphere (e.g., Nitrogen, Argon).[8]
Low Reaction Temperature - Heat the reaction mixture. A common temperature range is 50-80 °C.[6] - Monitor the reaction progress by TLC to find the optimal temperature and time.[6]
Poor Reagent Quality - Use a fresh or recently distilled isoamyl halide.[6] - Verify the purity of the 4-hydroxybenzaldehyde.
Presence of Significant Byproducts C-Alkylation - Use a polar aprotic solvent such as DMF or acetonitrile to favor O-alkylation.[4][6]
E2 Elimination of Alkyl Halide - Use a milder base (e.g., K₂CO₃ instead of NaH).[6] - Avoid excessively high reaction temperatures, as higher temperatures favor elimination.[1][6]
Difficult Purification Product is an Oil or Gummy Solid - Ensure high-boiling solvents like DMF are thoroughly removed under high vacuum.[7] - Purify via column chromatography to remove impurities that may inhibit crystallization.[7]

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound via Williamson ether synthesis.

Materials:

  • 4-Hydroxybenzaldehyde

  • 1-Bromo-3-methylbutane (Isoamyl bromide)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized Water

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous DMF.

  • Addition of Base: Add finely powdered anhydrous potassium carbonate (1.5 eq) to the solution.

  • Addition of Alkyl Halide: Add 1-bromo-3-methylbutane (1.1 - 1.2 eq) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 70-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the 4-hydroxybenzaldehyde starting material is consumed (typically 4-6 hours).[6]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing cold water.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[6]

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield pure this compound.[6]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield Observed Deprotonation Problem Area: Deprotonation Start->Deprotonation Conditions Problem Area: Reaction Conditions Start->Conditions SideReactions Problem Area: Side Reactions Start->SideReactions Reagents Problem Area: Reagent Quality Start->Reagents CheckBase Is base strong enough and in excess? Deprotonation->CheckBase CheckTemp Is temperature optimal? Conditions->CheckTemp CheckWater Is reaction anhydrous? Conditions->CheckWater CheckByproducts Are byproducts detected (TLC/NMR)? SideReactions->CheckByproducts CheckHalide Is alkyl halide pure/fresh? Reagents->CheckHalide SolutionBase Solution: - Use K₂CO₃ or NaH - Use 1.1-2.0 eq. - Powder solid base CheckBase->SolutionBase No SolutionTemp Solution: Heat to 50-80 °C Monitor with TLC CheckTemp->SolutionTemp No SolutionWater Solution: Use dry solvent and glassware CheckWater->SolutionWater No SolutionCAlkylation For C-Alkylation: Use polar aprotic solvent (e.g., DMF) CheckByproducts->SolutionCAlkylation Yes SolutionElimination For E2 Elimination: Use milder base Avoid high temp. CheckByproducts->SolutionElimination Yes SolutionHalide Solution: Use freshly distilled or high-purity halide CheckHalide->SolutionHalide No

Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.

References

Technical Support Center: Synthesis of 4-(3-Methylbutoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 4-(3-methylbutoxy)benzaldehyde. The primary synthetic route discussed is the Williamson ether synthesis, a robust and widely used method for the preparation of ethers.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common and effective method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with an appropriate 3-methylbutyl halide (e.g., 1-bromo-3-methylbutane, also known as isoamyl bromide) in the presence of a base.

Q2: What are the essential starting materials and reagents for this synthesis?

A2: The key reactants are 4-hydroxybenzaldehyde and a 3-methylbutyl halide (e.g., 1-bromo-3-methylbutane). A base is necessary to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming the more nucleophilic phenoxide ion. A suitable polar aprotic solvent is also required to facilitate the reaction.[1]

Q3: What is the general mechanism of the Williamson ether synthesis?

A3: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The phenoxide ion, generated from 4-hydroxybenzaldehyde and a base, acts as a nucleophile and attacks the electrophilic carbon of the 3-methylbutyl halide, displacing the halide and forming the ether linkage.[2]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no yield of this compound is a common issue that can arise from several factors related to the reaction conditions and reagents. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

Potential Cause Explanation Recommended Solution
Ineffective Deprotonation The phenolic hydroxyl group of 4-hydroxybenzaldehyde must be deprotonated to form the phenoxide, which is a much stronger nucleophile. An insufficiently strong or insufficient amount of base will result in a low concentration of the phenoxide.Ensure the use of a sufficiently strong base (e.g., K₂CO₃, NaH) in an appropriate amount (typically 1.1 to 2 equivalents).[1] For weaker bases like potassium carbonate, ensure it is finely powdered and consider heating the reaction to drive the deprotonation.[1] For highly anhydrous conditions, a stronger base like sodium hydride (NaH) can be used, but this requires an anhydrous solvent and careful handling due to its reactivity with water.[1]
Poor Reagent Quality The 3-methylbutyl halide can degrade over time. Impurities in the 4-hydroxybenzaldehyde can also interfere with the reaction.Use freshly distilled or high-purity 1-bromo-3-methylbutane. Ensure the purity of the 4-hydroxybenzaldehyde.
Inappropriate Solvent The choice of solvent is critical for an SN2 reaction. Protic solvents can solvate the phenoxide ion, reducing its nucleophilicity.Use a polar aprotic solvent such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or acetone.[1] These solvents solvate the cation of the base, leaving the phenoxide anion more nucleophilic.
Low Reaction Temperature The reaction rate may be too slow at room temperature, especially when using weaker bases like potassium carbonate.Heating the reaction mixture is often necessary. A temperature range of 50-80 °C is commonly employed.[1] The optimal temperature should be determined by monitoring the reaction progress using Thin Layer Chromatography (TLC).[1]
Presence of Water Moisture can consume the base (especially reactive ones like NaH) and protonate the phenoxide, thereby reducing its nucleophilicity and halting the reaction.[1]Use anhydrous solvents and ensure all glassware is thoroughly dried, particularly when using moisture-sensitive reagents like sodium hydride.[1]

Troubleshooting Workflow for Low Product Yield

G start Low or No Product Yield check_base Is the base strong enough and in sufficient quantity? start->check_base check_reagents Are the reagents of high purity? check_base->check_reagents Yes solution_base Use a stronger base (e.g., NaH) or increase equivalents of K₂CO₃. check_base->solution_base No check_solvent Is a polar aprotic solvent being used? check_reagents->check_solvent Yes solution_reagents Use fresh or purified reagents. check_reagents->solution_reagents No check_temp Is the reaction temperature adequate? check_solvent->check_temp Yes solution_solvent Switch to DMF, acetonitrile, or acetone. check_solvent->solution_solvent No check_water Are anhydrous conditions maintained? check_temp->check_water Yes solution_temp Heat the reaction (e.g., 50-80 °C). check_temp->solution_temp No solution_water Use anhydrous solvents and dry glassware. check_water->solution_water No end Improved Yield check_water->end Yes solution_base->end solution_reagents->end solution_solvent->end solution_temp->end solution_water->end

Caption: Troubleshooting workflow for low product yield.

Issue 2: Presence of Significant Side Products

The presence of byproducts can complicate purification and lower the overall yield of the desired this compound.

Possible Causes and Solutions:

Side Product Explanation Recommended Solution
C-Alkylated Product The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of 3-(3-methylbutyl)-4-hydroxybenzaldehyde. The choice of solvent can influence the O/C alkylation ratio.The use of polar aprotic solvents like DMF or DMSO generally favors O-alkylation.[3] Protic solvents can solvate the oxygen of the phenoxide through hydrogen bonding, making the carbon atoms more nucleophilic and thus favoring C-alkylation.[3]
Elimination Product (Isoamylene) If the alkyl halide is sterically hindered or if a strong, sterically hindered base is used, an E2 elimination reaction can compete with the SN2 substitution, leading to the formation of isoamylene (3-methyl-1-butene). While 1-bromo-3-methylbutane is a primary halide and less prone to elimination, high temperatures can favor this side reaction.Use a less sterically hindered base if possible. Avoid excessively high reaction temperatures. The use of a primary alkyl halide like 1-bromo-3-methylbutane already minimizes the risk of elimination compared to secondary or tertiary halides.[2]
Unreacted Starting Materials Incomplete reaction will leave unreacted 4-hydroxybenzaldehyde and 1-bromo-3-methylbutane in the reaction mixture.Monitor the reaction progress by TLC to ensure it goes to completion.[4] An aqueous work-up can be used to remove the unreacted 4-hydroxybenzaldehyde.[4] Unreacted 1-bromo-3-methylbutane can often be removed under reduced pressure due to its volatility.[4]

Logical Relationship of Side Product Formation

G reactants 4-Hydroxybenzaldehyde + 1-Bromo-3-methylbutane phenoxide Phenoxide Ion reactants->phenoxide Base elimination Isoamylene (Elimination) reactants->elimination E2 desired_product This compound (O-Alkylation) phenoxide->desired_product SN2 c_alkylation 3-(3-Methylbutyl)-4-hydroxybenzaldehyde (C-Alkylation) phenoxide->c_alkylation SN2 conditions Reaction Conditions (Solvent, Temperature, Base) conditions->desired_product conditions->c_alkylation conditions->elimination G start Start mix_reagents Mix 4-hydroxybenzaldehyde, base, and solvent start->mix_reagents add_alkyl_halide Add 1-bromo-3-methylbutane mix_reagents->add_alkyl_halide react Heat and stir for specified time add_alkyl_halide->react monitor Monitor reaction by TLC react->monitor monitor->react Incomplete workup Aqueous work-up and extraction monitor->workup Complete purify Purify by column chromatography or distillation workup->purify product This compound purify->product

References

How to improve the yield of Williamson ether synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Williamson Ether Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to enhance the yield of the Williamson ether synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Product Yield

Q1: My Williamson ether synthesis has a very low yield. What are the common causes and how can I address them?

A: Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.[1]

  • Incomplete Deprotonation of the Alcohol: The reaction requires the formation of a highly nucleophilic alkoxide. If the base is not strong enough to deprotonate the alcohol completely, the reaction will be slow or may not proceed to a significant extent.

    • Solution: Use a sufficiently strong base to ensure complete formation of the alkoxide. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they irreversibly deprotonate the alcohol, driving the equilibrium forward.[2][3] For phenols, which are more acidic, bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can be effective.[4]

  • Presence of Water: The Williamson ether synthesis is highly sensitive to moisture. Water can consume the strong base and hydrolyze the alkyl halide, reducing the availability of reactants.[1]

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents.[1] If using a solid base like NaH, ensure it has not been deactivated by improper storage.[1]

  • Poor Leaving Group: The rate of the SN2 reaction is highly dependent on the ability of the leaving group to depart.

    • Solution: The reactivity of alkyl halides follows the trend I > Br > Cl > F.[2] If you are using an alkyl chloride, consider switching to an alkyl bromide or iodide. Alternatively, converting the alcohol to a tosylate or mesylate, which are excellent leaving groups, can significantly improve the yield.[2] The addition of a catalytic amount of a soluble iodide salt (e.g., NaI or KI) can be used with alkyl chlorides or bromides to generate the more reactive alkyl iodide in situ, a technique known as the Finkelstein reaction.[5]

  • Inappropriate Solvent: The choice of solvent can dramatically impact the reaction rate.

    • Solution: Polar aprotic solvents such as acetonitrile, DMF, and DMSO are generally the best choices.[2][5] These solvents solvate the cation of the alkoxide but not the nucleophilic anion, increasing its reactivity.[6] Protic solvents (like ethanol or water) can solvate the alkoxide, reducing its nucleophilicity and slowing the reaction.[5]

Issue 2: Formation of Side Products

Q2: I am observing significant amounts of an alkene byproduct. How can I minimize this?

A: The formation of an alkene is due to a competing E2 elimination reaction. This is especially problematic with sterically hindered substrates.[7][8]

  • Substrate Choice: The Williamson ether synthesis works best with primary alkyl halides.[2] Secondary alkyl halides often give a mixture of substitution and elimination products, while tertiary alkyl halides almost exclusively yield the elimination product.[2][7]

    • Solution: When planning the synthesis of an unsymmetrical ether, there are two possible routes. Always choose the pathway that utilizes the less sterically hindered alkyl halide (preferably primary).[2][9] For example, to synthesize tert-butyl methyl ether, you should use sodium tert-butoxide and methyl iodide, not sodium methoxide and tert-butyl iodide.

  • Reaction Temperature: Higher temperatures tend to favor the E2 elimination pathway over the SN2 substitution.[1]

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. A typical range is 50-100 °C.[1][5] It may be beneficial to start at a lower temperature and slowly increase it if the reaction is not proceeding.

Q3: My reaction with a phenol is resulting in C-alkylation products. How can I promote O-alkylation?

A: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring.[5]

  • Solvent Choice: The solvent plays a critical role in directing the site of alkylation.

    • Solution: Polar aprotic solvents like DMF or DMSO favor O-alkylation.[10][11] Protic solvents such as ethanol can lead to a higher proportion of C-alkylation products.[10][11]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on how different reaction parameters can affect the yield of the Williamson ether synthesis.

Table 1: Effect of Leaving Group on Reaction Yield

Alkyl Halide (R-X)Leaving GroupRelative Rate of SN2 ReactionTypical Yield Range (%)
R-IIodide~30,00085-95%
R-BrBromide~10,00075-90%
R-ClChloride~20050-75%
R-OTsTosylate~60,00090-98%

Table 2: Influence of Solvent on O- vs. C-Alkylation of Sodium β-naphthoxide with Benzyl Bromide [11][12]

SolventDielectric Constant (ε)O-Alkylation Product (%)C-Alkylation Product (%)
Methanol32.77228
Acetonitrile37.5973
DMF36.7High O-alkylationLow C-alkylation
DMSO46.7High O-alkylationLow C-alkylation

Experimental Protocols

General Protocol for Williamson Ether Synthesis

This protocol provides a general method for the synthesis of an ether from an alcohol and a primary alkyl halide.

1. Alkoxide Formation: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the alcohol (1.0 eq.) and an anhydrous polar aprotic solvent (e.g., DMF or THF). b. Cool the solution in an ice bath (0 °C).[10] c. Slowly add a strong base (e.g., sodium hydride (60% dispersion in mineral oil), 1.1 eq.) in portions.[10] Hydrogen gas will be evolved. d. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[10]

2. Ether Formation: a. Add the alkyl halide (1.0-1.2 eq.) dropwise to the stirred solution of the alkoxide. b. Heat the reaction mixture to a suitable temperature (typically 50-100 °C) and monitor the reaction progress by TLC or GC/MS.[5] Reaction times can range from 1 to 8 hours.[5]

3. Work-up and Purification: a. Cool the reaction mixture to room temperature.[10] b. Cautiously quench the reaction by the slow addition of water to destroy any unreacted NaH.[10] c. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[10] d. Wash the combined organic layers with water and then with brine.[10] e. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[10] f. Purify the crude product by column chromatography or distillation to obtain the pure ether.[10]

Visualizations

Troubleshooting Workflow

G Troubleshooting Williamson Ether Synthesis start Low Yield Observed check_base Is the base strong enough? start->check_base check_water Are conditions anhydrous? start->check_water check_lg Is the leaving group adequate? start->check_lg check_solvent Is the solvent appropriate? start->check_solvent check_elimination Is E2 elimination possible? start->check_elimination check_c_alkylation Is C-alkylation occurring (phenols)? start->check_c_alkylation solution_base Use a stronger base (e.g., NaH) check_base->solution_base No solution_water Use anhydrous solvent and dried glassware check_water->solution_water No solution_lg Use R-I, R-Br, or R-OTs check_lg->solution_lg No solution_solvent Use polar aprotic solvent (DMF, ACN) check_solvent->solution_solvent No solution_elimination Use primary alkyl halide / lower temperature check_elimination->solution_elimination Yes solution_c_alkylation Use polar aprotic solvent check_c_alkylation->solution_c_alkylation Yes

Caption: Troubleshooting flowchart for low yield in Williamson ether synthesis.

Reaction Pathway Selection

G Strategic Planning for Unsymmetrical Ethers target Target Ether: R-O-R' path_a Route A: R-O- + R'-X target->path_a path_b Route B: R'-O- + R-X target->path_b eval_a Is R' a 1° or methyl group? path_a->eval_a eval_b Is R a 1° or methyl group? path_b->eval_b select_a Proceed with Route A eval_a->select_a Yes avoid_a Avoid Route A (E2 likely) eval_a->avoid_a No select_b Proceed with Route B eval_b->select_b Yes avoid_b Avoid Route B (E2 likely) eval_b->avoid_b No

Caption: Decision diagram for selecting the optimal synthetic route.

References

Technical Support Center: Purification of 4-(3-Methylbutoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 4-(3-Methylbutoxy)benzaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, which is typically synthesized via Williamson ether synthesis from 4-hydroxybenzaldehyde and an isoamyl halide.

Issue Possible Cause Suggested Solution
Product is contaminated with unreacted 4-hydroxybenzaldehyde. 1. Incomplete reaction. 2. Inefficient work-up.1. Monitor the reaction using Thin Layer Chromatography (TLC) to ensure all 4-hydroxybenzaldehyde is consumed. 2. Perform an aqueous work-up with a mild base (e.g., aqueous sodium bicarbonate) to remove the acidic 4-hydroxybenzaldehyde.
Product is contaminated with unreacted isoamyl halide. 1. Use of excess isoamyl halide. 2. Inefficient removal after reaction.1. Use a stoichiometric amount or a slight excess of the halide. 2. The unreacted isoamyl halide is often volatile and can be removed under reduced pressure (rotary evaporation).[1]
Presence of unknown byproducts. 1. C-alkylation of the phenoxide, leading to isomers. 2. Degradation of reagents or product.1. Using a polar aprotic solvent like DMF can favor the desired O-alkylation.[1] 2. Ensure the quality of starting materials and consider performing the reaction under an inert atmosphere.
Product appears as an oil or gummy solid and is difficult to handle. 1. Presence of residual high-boiling solvents (e.g., DMF, DMSO). 2. Impurities preventing crystallization.1. Ensure all high-boiling solvents are thoroughly removed under high vacuum.[1] 2. Purify the product using column chromatography before attempting crystallization.[1]
Difficulty in separating the product from impurities by column chromatography. 1. Inappropriate solvent system for chromatography.1. Develop an optimal solvent system using TLC. A good starting point for similar compounds is a hexane/ethyl acetate mixture (e.g., 10:1).[1] An optimal Rf value is typically between 0.3 and 0.5.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The most common impurities are typically unreacted starting materials, namely 4-hydroxybenzaldehyde and the isoamyl halide used in the synthesis. Byproducts from side reactions, such as C-alkylation of the starting phenol, can also be present.

Q2: How can I effectively remove unreacted 4-hydroxybenzaldehyde?

A2: An extractive work-up with a mild aqueous base is effective. Dissolve the crude product in an organic solvent (like ethyl acetate) and wash it with a saturated solution of sodium bicarbonate. The basic wash will deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, making it water-soluble and drawing it into the aqueous layer.

Q3: Is recrystallization a suitable method for purifying this compound?

A3: Recrystallization can be an effective final purification step if the crude product is relatively pure. However, if the product is an oil or significantly impure, column chromatography is recommended as a primary purification step.[1] For a similar compound, a 1:1 mixture of hexane and toluene was used for recrystallization.[1]

Q4: What is a bisulfite extraction and is it useful for purifying this compound?

A4: A bisulfite extraction is a selective method for purifying aldehydes.[1] The crude mixture is reacted with a saturated aqueous solution of sodium bisulfite, which forms a water-soluble adduct with the aldehyde. Non-aldehyde impurities can then be removed by extraction with an organic solvent. The aldehyde can be regenerated from the aqueous layer by adding an acid or base.[1] This can be a very effective purification technique.

Q5: How can I confirm the purity and identity of the final product?

A5: The purity and identity of this compound can be confirmed using several analytical techniques, including:

  • Thin Layer Chromatography (TLC): To check for the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To quantify the purity.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the chromatography eluent.

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a 10:1 mixture of hexane and ethyl acetate).[1]

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Bisulfite Extraction for Aldehyde Purification
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Extraction: Add a saturated aqueous solution of sodium bisulfite and shake the mixture vigorously in a separatory funnel. The aldehyde will form a water-soluble adduct and move to the aqueous layer.

  • Separation: Separate the aqueous and organic layers. The organic layer contains non-aldehyde impurities and can be discarded.

  • Regeneration: To the aqueous layer, add a strong acid (e.g., HCl) or base (e.g., NaOH) to regenerate the aldehyde, which will typically precipitate or form an organic layer.

  • Final Extraction: Extract the regenerated aldehyde with a fresh portion of organic solvent.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified aldehyde.

Troubleshooting Workflow

PurificationWorkflow start Crude this compound tlc_analysis Analyze by TLC start->tlc_analysis multiple_spots Multiple Spots Observed? tlc_analysis->multiple_spots single_spot Single Major Spot multiple_spots->single_spot No aqueous_workup Aqueous Base Wash (e.g., NaHCO3) multiple_spots->aqueous_workup Yes oily_product Product is an Oil? single_spot->oily_product solid_product Solid Product oily_product->solid_product No column_chromatography Perform Column Chromatography oily_product->column_chromatography Yes recrystallization Attempt Recrystallization solid_product->recrystallization check_purity Check Purity (TLC, NMR, GC/HPLC) column_chromatography->check_purity recrystallization->check_purity aqueous_workup->column_chromatography bisulfite_extraction Consider Bisulfite Extraction bisulfite_extraction->check_purity pure_product Pure Product check_purity->pure_product Pure not_pure Not Pure check_purity->not_pure Not Pure not_pure->bisulfite_extraction

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 4-(3-Methylbutoxy)benzaldehyde Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-(3-Methylbutoxy)benzaldehyde. This valuable intermediate is commonly prepared via the Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with an isoamyl halide (e.g., isoamyl bromide or 1-bromo-3-methylbutane) in the presence of a base.[1]

Q2: What are the key starting materials and reagents for this synthesis?

A2: The essential reactants are 4-hydroxybenzaldehyde and an alkylating agent like isoamyl bromide. A base is required to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, and a suitable polar aprotic solvent is necessary to facilitate the S(_N)2 reaction.[1]

Q3: What is the general reaction mechanism?

A3: The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. The base deprotonates the hydroxyl group of 4-hydroxybenzaldehyde to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the isoamyl halide and displacing the halide to form the ether linkage.

Q4: Which bases are typically used for this reaction?

A4: Common bases include potassium carbonate (K(_2)CO(_3)) and sodium hydride (NaH).[1] Potassium carbonate is a milder base that often requires heating, while sodium hydride is a stronger, more reactive base that necessitates anhydrous conditions.[1]

Q5: What solvents are recommended for this synthesis?

A5: Polar aprotic solvents such as N,N-dimethylformamide (DMF) and acetone are preferred. These solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide anion.[1]

Troubleshooting Guide

Low or No Product Yield

Issue: After performing the reaction and work-up, the yield of this compound is significantly low or non-existent.

Possible Causes and Solutions:

  • Ineffective Deprotonation: The phenolic hydroxyl group of 4-hydroxybenzaldehyde may not be fully deprotonated.

    • Solution: Ensure the base is of good quality and used in sufficient quantity (typically 1.1 to 2 equivalents).[1] If using a weaker base like K(_2)CO(_3), ensure it is finely powdered and consider increasing the reaction temperature to drive the formation of the phenoxide.[1] For more rigorous conditions, a stronger base like NaH can be used, but this requires strictly anhydrous solvents and glassware.[1]

  • Poor Quality of Reagents: The isoamyl halide may have degraded over time.

    • Solution: Use freshly distilled or high-purity isoamyl halide. The purity of the 4-hydroxybenzaldehyde should also be verified.

  • Inappropriate Solvent: The choice of solvent is critical for an S(_N)2 reaction.

    • Solution: Employ polar aprotic solvents like DMF or acetone. These solvents do not participate in hydrogen bonding, which can hinder the nucleophile.[1]

  • Reaction Temperature is Too Low: The reaction may be too slow at lower temperatures, especially with milder bases.

    • Solution: Heating the reaction mixture is often necessary. A temperature range of 50-80 °C is commonly employed.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and time.

  • Presence of Water: Moisture can consume the base (especially NaH) and protonate the phenoxide, reducing its nucleophilicity.[1]

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried, particularly when using moisture-sensitive reagents like sodium hydride.[1]

Presence of Significant Byproducts

Issue: The final product is contaminated with byproducts, complicating purification and reducing the overall yield.

Possible Causes and Solutions:

  • C-Alkylation: The phenoxide ion is an ambident nucleophile and can react at the aromatic ring (C-alkylation) instead of the desired oxygen atom (O-alkylation).

    • Solution: Using a polar aprotic solvent like DMF can favor O-alkylation.

  • Elimination Reaction: The isoamyl halide can undergo an E2 elimination reaction in the presence of a strong base, forming an alkene instead of the desired ether.

    • Solution: Use a milder base such as potassium carbonate. If a stronger base is necessary, maintain a moderate reaction temperature, as higher temperatures favor elimination.

Data Presentation

The following tables summarize typical reaction conditions and corresponding yields for the synthesis of this compound using different bases.

Table 1: Reaction Conditions using Potassium Carbonate (K(_2)CO(_3))

ParameterValue
Base Potassium Carbonate (finely powdered)
Solvent Acetone or DMF
Temperature Reflux (Acetone) or 60-80 °C (DMF)
Reaction Time 4-6 hours
Typical Yield 70-85%

Note: Yields are approximate and can vary based on the scale of the reaction, purity of reagents, and work-up procedure.

Table 2: Reaction Conditions using Sodium Hydride (NaH)

ParameterValue
Base Sodium Hydride (60% dispersion in oil)
Solvent Anhydrous DMF
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Typical Yield 85-95%

Note: This method requires strict anhydrous conditions. Yields are approximate and depend on experimental variables.

Experimental Protocols

Protocol 1: Synthesis using Potassium Carbonate in Acetone
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), finely powdered potassium carbonate (1.5 eq), and acetone (10-15 mL per gram of 4-hydroxybenzaldehyde).

  • Addition of Isoamyl Bromide: Add isoamyl bromide (1.1 eq) dropwise to the stirring suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent system).[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis using Sodium Hydride in DMF

Caution: Sodium hydride (NaH) is highly reactive and flammable. It reacts violently with water. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a 60% dispersion of sodium hydride in mineral oil (1.2 eq). Wash the NaH with anhydrous hexane to remove the mineral oil and then carefully add anhydrous DMF.

  • Formation of Phenoxide: Cool the NaH suspension in DMF to 0 °C in an ice bath. Slowly add a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.[1]

  • Addition of Isoamyl Bromide: Cool the reaction mixture back to 0 °C and add isoamyl bromide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the completion of the reaction.[1]

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by column chromatography or recrystallization.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_intermediates Intermediates cluster_product Product 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Phenoxide Ion Phenoxide Ion 4-Hydroxybenzaldehyde->Phenoxide Ion + Base Isoamyl Bromide Isoamyl Bromide Base Base (K2CO3 or NaH) Solvent Solvent (DMF or Acetone) This compound This compound Phenoxide Ion->this compound + Isoamyl Bromide (SN2 Attack)

Caption: Williamson ether synthesis pathway for this compound.

Experimental_Workflow start Start prep Prepare Reactants and Reagents (4-Hydroxybenzaldehyde, Isoamyl Bromide, Base, Solvent) start->prep setup Set up Reaction Apparatus (under inert atmosphere if using NaH) prep->setup reaction Perform Reaction (Control Temperature and Time) setup->reaction monitoring Monitor Progress with TLC reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Column Chromatography or Recrystallization) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Guide start Low or No Product Yield? check_base Check Base Quality and Stoichiometry start->check_base Yes byproducts Significant Byproducts? start->byproducts No check_reagents Check Reagent Purity (esp. Isoamyl Bromide) check_base->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Solvent) check_reagents->check_conditions check_water Ensure Anhydrous Conditions (if using NaH) check_conditions->check_water optimize Optimize and Repeat Experiment check_water->optimize c_alkylation Consider C-Alkylation (Optimize Solvent) byproducts->c_alkylation Yes byproducts->optimize No elimination Consider E2 Elimination (Use Milder Base, Lower Temp) c_alkylation->elimination elimination->optimize

Caption: Troubleshooting decision tree for optimizing the synthesis.

References

Troubleshooting column chromatography separation of benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the column chromatography separation of benzaldehyde derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Separation or Co-elution of Benzaldehyde Derivatives

Q: My benzaldehyde derivatives are not separating well on the column and are eluting together. What should I do?

A: Poor separation or co-elution is a common issue that can often be resolved by optimizing your separation parameters. Here are several steps you can take:

  • Optimize the Solvent System: The polarity of your eluent system is critical for good separation.[1]

    • TLC First: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for a solvent mixture that gives your target compound an Rf value of approximately 0.3 and provides the largest possible difference in Rf values between the compounds you want to separate.[1][2]

    • Adjust Polarity: If your compounds are eluting too quickly (high Rf), your solvent system is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) to the non-polar solvent (e.g., hexane). If they are moving too slowly (low Rf), increase the polarity.

    • Try Different Solvents: Sometimes a simple hexane/ethyl acetate system is not sufficient. Consider trying other solvent systems such as dichloromethane/hexane or acetone/hexane to alter the selectivity of the separation.[3] For particularly polar benzaldehyde derivatives, adding a small amount of a more polar solvent like methanol can be effective.[4]

  • Change the Stationary Phase: If optimizing the mobile phase doesn't resolve the issue, consider the stationary phase.

    • Alumina: For some benzaldehyde derivatives, especially those that are basic, alumina can be a good alternative to silica gel.[4]

    • Bonded Phases: For more challenging separations, consider using bonded-phase silica like amino- or cyano-bonded phases which offer different selectivity.[4]

  • Consider Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution where you gradually increase the polarity of the mobile phase during the separation can significantly improve the resolution of complex mixtures.[4]

Issue 2: Band Tailing or Streaking

Q: The bands of my benzaldehyde derivatives are tailing or streaking down the column, leading to broad peaks and poor fraction purity. What causes this and how can I fix it?

A: Tailing or streaking is often caused by interactions between the analyte and the stationary phase, or issues with sample application and solubility.

  • Acidic Silica Gel: Benzaldehyde and its derivatives can be sensitive to the slightly acidic nature of standard silica gel, which can cause tailing.[5]

    • Deactivate the Silica: You can reduce the acidity of the silica gel by preparing your slurry with a solvent system containing a small amount of a basic modifier like triethylamine (typically 0.1-1%).[2] This is particularly useful for aminobenzaldehyde derivatives.

    • Use Alumina: As mentioned previously, switching to a more basic stationary phase like alumina can also mitigate this issue.[4]

  • Sample Overload: Loading too much sample onto the column can lead to band broadening and tailing. As a general rule, the mass of your sample should not exceed 1-5% of the mass of the stationary phase.[3]

  • Poor Solubility: If your sample is not fully dissolved in the mobile phase when loaded, it can cause streaking.

    • Dry Loading: If your compound has poor solubility in the elution solvent, consider using a dry loading technique. This involves pre-adsorbing your sample onto a small amount of silica gel before adding it to the column.[6]

Issue 3: Compound Decomposition on the Column

Q: I suspect my benzaldehyde derivative is decomposing on the silica gel column. How can I confirm this and prevent it?

A: Aldehydes can be prone to decomposition on silica gel, often through oxidation to the corresponding carboxylic acid.[7]

  • Confirming Decomposition: You can check for on-column decomposition by performing a 2D TLC. Spot your compound on a TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in the same solvent system. If new spots appear that were not in the original mixture, your compound is likely decomposing on the silica.[3]

  • Prevention Strategies:

    • Deactivated Silica: Using silica gel deactivated with a base like triethylamine can help prevent acid-catalyzed decomposition.[4]

    • Alternative Stationary Phases: Switching to a less acidic stationary phase like alumina is a good option.[4]

    • Chemical Scavengers: In some cases, it may be preferable to remove unreacted benzaldehyde using chemical scavengers prior to chromatography. A common method is to use a sodium bisulfite wash, which forms a water-soluble adduct with the aldehyde.[5]

Quantitative Data

Optimizing your separation often starts with understanding the behavior of your compounds in different solvent systems. The following table provides experimentally determined Rf values for a variety of substituted benzaldehydes in different ethyl acetate/hexane mixtures.

CompoundSolvent System (Ethyl Acetate:Hexane)Rf Value
4-Chlorobenzaldehyde1:200.6
2,4-Dichlorobenzaldehyde1:200.75
Salicylaldehyde (2-Hydroxybenzaldehyde)1:200.6
4-Methoxybenzaldehyde1:200.35
4-(Dimethyl)aminobenzaldehyde1:100.4
2-Nitrobenzaldehyde1:100.6
Benzene-1,4-dicarbaldehyde1:50.5
Pyridine-3-aldehyde1:100.3

Data sourced from[8].

Experimental Protocols

Protocol 1: General Flash Column Chromatography for Purification of Benzaldehyde Derivatives

This protocol is a general guideline and should be adapted based on TLC analysis of your specific compound.

1. Materials:

  • Glass chromatography column
  • Silica gel (40-63 µm particle size)
  • Eluent (e.g., ethyl acetate/hexane mixture determined by TLC)
  • Sand (washed)
  • Crude sample of benzaldehyde derivative
  • Collection tubes/flasks
  • Air pressure source (for flash chromatography)

2. Procedure:

  • Column Packing:
  • Secure the column vertically. Add a small plug of cotton or glass wool to the bottom.
  • Add a thin layer of sand (approx. 0.5 cm).
  • Prepare a slurry of silica gel in your chosen eluent.
  • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.[9]
  • Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.[9]
  • Add another thin layer of sand on top of the silica bed to protect the surface.[2]
  • Sample Loading (Dry Loading Recommended):
  • Dissolve your crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
  • Add a small amount of silica gel (2-3 times the mass of your sample) and mix to form a slurry.[6]
  • Evaporate the solvent completely to obtain a dry, free-flowing powder of your sample adsorbed onto the silica.
  • Carefully add this powder to the top of the packed column.
  • Elution:
  • Carefully add your eluent to the column, taking care not to disturb the top layer of sand.
  • Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (for flash chromatography, a drop rate of about 2 inches per minute is a good starting point).[10]
  • Begin collecting fractions immediately.
  • Fraction Analysis:
  • Analyze the collected fractions by TLC to determine which fractions contain your purified product.
  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Separation of o-Aminobenzaldehyde

This protocol is adapted from a literature procedure for the synthesis and purification of a derivative of o-aminobenzaldehyde.[11]

1. Materials:

  • Silica gel
  • Eluent: 5% Methanol in Ethyl Acetate
  • Crude reaction mixture containing the o-aminobenzaldehyde derivative.

2. Procedure:

  • Prepare a wet-packed silica gel column.
  • Load the crude material as an oil directly onto the top of the column.
  • Elute the column with 50% hexanes in ethyl acetate (500 mL) followed by 4 L of 5% methanol in ethyl acetate.[11]
  • Collect fractions and monitor by TLC.
  • Combine fractions containing the pure product and concentrate under reduced pressure.

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Analysis cluster_final Final Product tlc 1. TLC Analysis (Determine Solvent System) pack 2. Pack Column (Silica Gel Slurry) tlc->pack dissolve 3. Dissolve Sample pack->dissolve adsorb 4. Adsorb on Silica (Dry Loading) dissolve->adsorb load 5. Load onto Column adsorb->load elute 6. Elute with Solvent (Apply Pressure) load->elute collect 7. Collect Fractions elute->collect analyze 8. Analyze Fractions (TLC) collect->analyze combine 9. Combine Pure Fractions analyze->combine evaporate 10. Evaporate Solvent combine->evaporate product Pure Benzaldehyde Derivative evaporate->product

Caption: A typical workflow for flash column chromatography.

troubleshooting_tree cluster_poor_sep Poor Separation / Co-elution cluster_tailing Tailing / Streaking cluster_decomp Compound Decomposition start Problem with Separation q1 Did you optimize solvent system with TLC? start->q1 q2 Is the sample loading too high? start->q2 q3 Confirm with 2D TLC start->q3 a1_yes Try Gradient Elution or Change Stationary Phase (e.g., Alumina) q1->a1_yes Yes a1_no Perform TLC to find optimal solvent system (Rf ~0.3) q1->a1_no No a2_yes Reduce sample load (<5% of silica mass) q2->a2_yes Yes a2_no Is the compound acidic/basic? q2->a2_no No a2_no_yes Add modifier to eluent (e.g., Triethylamine) or use Alumina a2_no->a2_no_yes Yes a2_no_no Use Dry Loading Technique a2_no->a2_no_no No a3 Use Deactivated Silica or switch to Alumina q3->a3

Caption: A troubleshooting decision tree for common issues.

References

Preventing byproduct formation in 4-(3-Methylbutoxy)benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4-(3-Methylbutoxy)benzaldehyde. Our focus is on preventing byproduct formation and optimizing reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent method is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with a 3-methylbutyl halide (isoamyl halide), such as 1-bromo-3-methylbutane, in the presence of a base.[1]

Q2: What are the primary starting materials and reagents for this synthesis?

A2: The key reactants are 4-hydroxybenzaldehyde and a 3-methylbutyl halide (e.g., 1-bromo-3-methylbutane or 1-iodo-3-methylbutane). A base is necessary to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, and a suitable solvent is required to facilitate the reaction.

Q3: What is the general reaction mechanism?

A3: The synthesis follows a bimolecular nucleophilic substitution (SN2) mechanism. The phenoxide ion, generated from 4-hydroxybenzaldehyde and a base, acts as a nucleophile. It attacks the electrophilic carbon of the 3-methylbutyl halide, displacing the halide and forming the desired ether linkage.[2][3]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of a new, less polar spot corresponding to the product.[4]

Q5: What are the recommended methods for purifying the final product?

A5: Standard purification involves an aqueous work-up to remove the base and unreacted 4-hydroxybenzaldehyde, followed by extraction with an organic solvent. For high purity, column chromatography is effective.[5] Additionally, a bisulfite extraction can be a highly selective method for purifying the aldehyde product from non-aldehydic impurities.[6]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Conversion of Starting Materials

  • Possible Cause: Ineffective deprotonation of 4-hydroxybenzaldehyde.

    • Solution: Ensure the base is of high purity, anhydrous, and used in sufficient quantity (typically 1.5 to 2 equivalents). For solid bases like potassium carbonate (K₂CO₃), use a finely powdered form to maximize surface area. If using a stronger base like sodium hydride (NaH), ensure anhydrous conditions and proper handling under an inert atmosphere.[7]

  • Possible Cause: Poor quality of the 3-methylbutyl halide.

    • Solution: Alkyl halides can degrade over time. Use a freshly distilled or high-purity reagent.

  • Possible Cause: Suboptimal reaction temperature.

    • Solution: The Williamson ether synthesis often requires heating. A temperature range of 70-100 °C is commonly employed, especially when using milder bases like K₂CO₃. Monitor the reaction by TLC to find the optimal temperature and time.[4][5]

  • Possible Cause: Inappropriate solvent.

    • Solution: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone. These solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide anion.[3]

Issue 2: Presence of Significant Byproducts

  • Possible Cause: Formation of C-alkylation byproducts.

    • Rationale: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).

    • Solution: The choice of solvent is critical. Polar aprotic solvents like DMF favor O-alkylation. Protic solvents can solvate the oxygen of the phenoxide, making it less available for reaction and increasing the likelihood of C-alkylation.[8]

  • Possible Cause: Formation of an elimination byproduct (3-methyl-1-butene).

    • Rationale: The 3-methylbutyl halide can undergo an E2 elimination reaction in the presence of a strong or sterically hindered base.

    • Solution: Use a milder base such as potassium carbonate (K₂CO₃). If a stronger base is necessary, maintain a moderate reaction temperature, as higher temperatures favor elimination over substitution.[2]

Issue 3: Difficulty in Product Purification

  • Possible Cause: Incomplete removal of starting materials.

    • Solution: An aqueous work-up with a dilute base wash can help remove unreacted 4-hydroxybenzaldehyde. Unreacted 1-bromo-3-methylbutane is volatile and can often be removed under reduced pressure.

  • Possible Cause: Co-elution of byproducts during column chromatography.

    • Solution: Optimize the solvent system for column chromatography using TLC. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is a good starting point.

  • Possible Cause: Presence of non-aldehydic impurities.

    • Solution: Perform a bisulfite extraction. The aldehyde product forms a water-soluble adduct with sodium bisulfite, allowing for the separation from water-insoluble impurities. The aldehyde can then be regenerated by adding a base or acid.[6]

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of various 4-alkoxybenzaldehydes via the Williamson ether synthesis, as well as the qualitative impact of reaction parameters on byproduct formation.

Table 1: Typical Reaction Conditions and Reported Yields for 4-Alkoxybenzaldehyde Synthesis

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1-BromobutaneK₂CO₃DMF702095[2]
1-BromohexaneK₂CO₃DMF8012High[4]
4-Nitrobenzyl bromideK₂CO₃DMF100374[5][9]
Phenacyl bromideTriethylamineMethanolRoom Temp760[10]
4'-Bromophenacyl bromideTriethylamineEthanolRoom Temp2066[10]

Table 2: Qualitative Impact of Reaction Parameters on Byproduct Formation

ParameterConditionO-Alkylation (Desired)C-Alkylation (Byproduct)Elimination (Byproduct)
Base Strength Weak (e.g., K₂CO₃)FavorableLess FavorableLess Favorable
Strong (e.g., NaH)FavorablePossibleMore Favorable
Solvent Polar Aprotic (e.g., DMF)Highly FavorableLess FavorableFavorable
Protic (e.g., Ethanol)Less FavorableMore FavorableLess Favorable
Temperature ModerateOptimalPossibleLess Favorable
HighRisk of DecompositionMore FavorableMore Favorable
Alkyl Halide Primary (e.g., 1-bromo-3-methylbutane)FavorablePossibleLess Favorable
Secondary/TertiaryLess FavorablePossibleHighly Favorable

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is adapted from established procedures for the Williamson ether synthesis of 4-alkoxybenzaldehydes.[2][4]

Materials:

  • 4-Hydroxybenzaldehyde

  • 1-Bromo-3-methylbutane (Isoamyl bromide)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous DMF.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add 1-bromo-3-methylbutane (1.1 eq.) to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by the consumption of 4-hydroxybenzaldehyde), cool the mixture to room temperature.

  • Pour the reaction mixture into cold water and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes).

Protocol for Bisulfite Extraction of this compound

This protocol is for the selective purification of the aldehyde product.[6]

  • Dissolve the crude reaction mixture in a minimal amount of a water-miscible solvent like methanol.

  • Add a saturated aqueous solution of sodium bisulfite and shake the mixture vigorously.

  • Add deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate/hexanes).

  • Separate the aqueous layer, which now contains the aldehyde-bisulfite adduct.

  • Wash the aqueous layer with the organic solvent to remove any remaining non-aldehydic impurities.

  • To regenerate the aldehyde, add a suitable reagent (e.g., a base like NaOH or an acid) to the aqueous layer until the aldehyde precipitates or can be extracted.

  • Extract the pure aldehyde with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

Visualizations

Reaction_Pathway 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Phenoxide Ion Phenoxide Ion 4-Hydroxybenzaldehyde->Phenoxide Ion Base (e.g., K2CO3) Solvent (e.g., DMF) This compound This compound Phenoxide Ion->this compound SN2 Attack 3-Methylbutyl Halide 3-Methylbutyl Halide 3-Methylbutyl Halide->this compound

Caption: Reaction pathway for the synthesis of this compound.

Byproduct_Formation cluster_main Main Reaction cluster_byproducts Byproduct Pathways Phenoxide Ion Phenoxide Ion Desired Product (O-Alkylation) Desired Product (O-Alkylation) Phenoxide Ion->Desired Product (O-Alkylation) SN2 on Oxygen C-Alkylation Product C-Alkylation Product Phenoxide Ion->C-Alkylation Product SN2 on Ring Carbon (Favored by protic solvents) 3-Methylbutyl Halide 3-Methylbutyl Halide 3-Methylbutyl Halide->Desired Product (O-Alkylation) Elimination Product (Alkene) Elimination Product (Alkene) 3-Methylbutyl Halide->Elimination Product (Alkene) E2 Reaction (Favored by strong/bulky bases and high temperature)

Caption: Formation of primary byproducts in the synthesis.

Troubleshooting_Workflow Start Low Yield or Byproduct Formation Q1 Low Conversion? Start->Q1 Q2 Significant Byproducts? Q1->Q2 No Sol1 Check Base Activity Check Reagent Quality Increase Temperature Verify Solvent Choice Q1->Sol1 Yes Sol2 C-Alkylation: Use Polar Aprotic Solvent Elimination: Use Weaker Base Lower Temperature Q2->Sol2 Yes End Optimized Synthesis Q2->End No Sol1->End Sol2->End

References

Technical Support Center: TLC Monitoring of 4-(3-Methylbutoxy)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and TLC monitoring of 4-(3-Methylbutoxy)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during this Williamson ether synthesis.

Troubleshooting Guides

This section provides detailed guidance on resolving common issues that may arise during the Thin-Layer Chromatography (TLC) monitoring of the this compound synthesis.

Common TLC Problems and Solutions
Problem EncounteredPossible Cause(s)Recommended Solution(s)
Streaking or Elongated Spots Sample is overloaded.Dilute the sample solution and re-spot.
Compound is acidic or basic and interacting strongly with the silica gel.Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent (0.1–2.0%).[1][2]
The compound is highly polar.Use a more polar solvent system or consider a different stationary phase like C18 for reversed-phase TLC.[1]
Spots Not Visible Compound is not UV-active.Use a chemical staining method for visualization (e.g., potassium permanganate, p-anisaldehyde, or iodine vapor).[1][3]
Sample is too dilute.Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[1][4]
Solvent level in the developing chamber is above the spotting line.Ensure the solvent level is below the baseline to prevent the sample from dissolving into the solvent reservoir.[1][4]
Compound is volatile and has evaporated.This makes TLC visualization difficult. Consider alternative monitoring techniques if volatility is high.[1]
Spots Too Close to the Baseline (Low Rf) The eluent is not polar enough.Increase the proportion of the polar solvent in your mobile phase or select a more polar solvent.[1]
Spots Too Close to the Solvent Front (High Rf) The eluent is too polar.Decrease the proportion of the polar solvent or choose a less polar solvent.[1]
Uneven Solvent Front The edge of the TLC plate is chipped or uneven.Cut the bottom of the plate to create a straight edge.[2]
The developing chamber is not properly sealed or saturated.Ensure the chamber is sealed and allow the atmosphere inside to become saturated with solvent vapor before placing the plate inside.
Experimental Protocol: TLC Monitoring

This protocol outlines the standard procedure for monitoring the progress of the this compound synthesis using TLC.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • UV lamp (254 nm)

  • Visualization reagent (e.g., potassium permanganate stain)

  • Reaction mixture aliquots

  • Standard solutions of starting materials (4-hydroxybenzaldehyde and 3-methyl-1-butanol or its corresponding halide) and, if available, the product.

Procedure:

  • Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[5] Mark lanes for the starting material, co-spot (starting material and reaction mixture), and the reaction mixture.

  • Spot the Plate: Using a capillary tube, apply a small spot of the starting material solution to its designated lane on the baseline. In the co-spot lane, apply a spot of the starting material, and on top of it, a spot of the reaction mixture. In the reaction mixture lane, apply a spot of the reaction mixture.[5]

  • Develop the Plate: Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm.[5] Place the spotted TLC plate into the chamber, ensuring the solvent level is below the baseline.[1][5] Cover the chamber and allow the solvent to ascend the plate.

  • Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[5] Allow the plate to dry completely.

  • UV Visualization: View the plate under a UV lamp (254 nm).[6] Aromatic compounds will typically appear as dark spots.[6] Circle any visible spots with a pencil.

  • Chemical Staining: If spots are not clearly visible or for confirmation, use a chemical stain. For this reaction, a potassium permanganate stain is effective for visualizing the alcohol and aldehyde functional groups, which will appear as yellow to brown spots on a purple background.[6][7] Gently dip the plate in the stain and then heat it carefully with a heat gun until spots appear.

  • Analyze the Results: Compare the spots in the different lanes. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane. The appearance of a new spot, corresponding to the product, should be observed. The Rf value for each spot can be calculated by dividing the distance traveled by the spot by the distance traveled by the solvent front.

Troubleshooting Workflow for TLC Analysis

Caption: A workflow diagram for troubleshooting common TLC issues.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

A1: The synthesis is typically a Williamson ether synthesis. It involves the reaction of 4-hydroxybenzaldehyde with a 3-methylbutyl halide (e.g., 1-bromo-3-methylbutane) in the presence of a base.[8][9]

Reaction_Pathway Reactant1 4-Hydroxybenzaldehyde Product This compound Reactant1->Product SN2 Reaction Reactant2 +  3-Methylbutyl Halide Reactant2->Product Base Base (e.g., K2CO3) Base->Product

Caption: The reaction pathway for this compound synthesis.

Q2: What are the expected Rf values for the starting material and product?

A2: The exact Rf values will depend on the specific eluent system used. However, you can expect the product, this compound, to be less polar than the starting material, 4-hydroxybenzaldehyde, due to the replacement of the polar hydroxyl group with a less polar ether group. Therefore, the product will have a higher Rf value than the starting material. 4-hydroxybenzaldehyde has a melting point of 112-116 °C.

Q3: What are some suitable solvent systems for the TLC analysis of this reaction?

A3: A mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is a good starting point. A common ratio to begin with is 4:1 n-hexane/EtOAc.[10] You can adjust the ratio to achieve optimal separation, aiming for an Rf value of around 0.3-0.5 for the product.

Q4: My reaction seems to be stalled; the starting material spot on the TLC is not diminishing. What could be the issue?

A4: Several factors could lead to a stalled reaction:

  • Insufficient Base: Ensure you have used a sufficient amount of a strong enough base to deprotonate the 4-hydroxybenzaldehyde.[8]

  • Poor Reagent Quality: The alkyl halide may have degraded. Use fresh or purified reagents.[8]

  • Low Temperature: The reaction may require heating to proceed at a reasonable rate.[8][11]

  • Presence of Water: Moisture can quench the base and hinder the reaction, especially if using a strong base like sodium hydride.[8] Ensure you are using anhydrous solvents and dried glassware.

Q5: I see multiple new spots on my TLC plate. What could they be?

A5: The appearance of multiple spots could indicate the formation of byproducts. In a Williamson ether synthesis, a common side reaction is elimination (E2) of the alkyl halide, which is more likely with secondary or tertiary alkyl halides.[9][12] Since 1-bromo-3-methylbutane is a primary halide, significant elimination is less likely but still possible, especially with a sterically hindered base or high temperatures. Other possibilities include impurities in the starting materials or degradation of the product.

References

Technical Support Center: Production of 4-(3-Methylbutoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the synthesis and purification of 4-(3-Methylbutoxy)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound? A1: The most prevalent and effective method is the Williamson ether synthesis.[1] This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with a 3-methylbutyl halide (e.g., 1-bromo-3-methylbutane or isoamyl bromide) in the presence of a base.[1][2]

Q2: What are the typical starting materials and reagents for this synthesis? A2: The key reactants are 4-hydroxybenzaldehyde and an alkylating agent like 1-bromo-3-methylbutane. A base is necessary to deprotonate the hydroxyl group of 4-hydroxybenzaldehyde, and a suitable polar aprotic solvent is required to facilitate the reaction.[1][2] Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH), while preferred solvents are acetone or N,N-dimethylformamide (DMF).[1]

Q3: What is the general reaction mechanism? A3: The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[2] The base deprotonates the phenolic hydroxyl group of 4-hydroxybenzaldehyde to form a phenoxide ion. This phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the 3-methylbutyl halide and displacing the halide to form the ether linkage.[2][3]

Q4: What kind of yields can I expect from this synthesis? A4: Reported yields for Williamson ether syntheses of similar compounds can vary, typically ranging from 55% to over 85%.[1] Achieving high yields is highly dependent on optimizing reaction conditions such as the choice of base, solvent, and temperature.[1][2]

Q5: How can I monitor the progress of the reaction? A5: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[1][4] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

Q6: What are the primary safety concerns when handling the reagents for this synthesis? A6: Reagents like sodium hydride (NaH) are highly reactive and flammable, reacting violently with water.[1] It is crucial to use anhydrous solvents and dry glassware when working with NaH.[1] The product, this compound, and related benzaldehydes may be harmful if swallowed or inhaled and can cause skin and eye irritation.[5] Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no product at all. What are the possible causes and how can I fix this? A: Several factors could contribute to a low yield. Consider the following solutions:

  • Insufficient Base Strength/Amount: Ensure your base is strong enough to deprotonate the phenol and is used in sufficient quantity (typically 1.1 to 2 equivalents). For a weaker base like K₂CO₃, ensure it is finely powdered to maximize surface area. For more rigorous conditions, a stronger base like sodium hydride (NaH) in an anhydrous solvent may be necessary.[1][7]

  • Poor Quality of Reagents: Alkyl halides can degrade over time. Use freshly distilled or high-purity 1-bromo-3-methylbutane. Also, verify the purity of your 4-hydroxybenzaldehyde.[1]

  • Inappropriate Solvent: The choice of solvent is critical for an Sₙ2 reaction. Use polar aprotic solvents like DMF, acetonitrile (MeCN), or acetone. These solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide anion.[1][2]

  • Low Reaction Temperature: The reaction may be too slow at room temperature, especially with weaker bases. Heating the reaction mixture, often in the 50-80 °C range, is typically required.[1] Use TLC to determine the optimal reaction time and temperature.[4]

  • Presence of Water: Moisture can consume moisture-sensitive bases like NaH and protonate the phenoxide, reducing its nucleophilicity. Always use anhydrous solvents and thoroughly dried glassware.[1][8]

Issue 2: Product is Contaminated with Starting Materials

Q: My final product is contaminated with unreacted 4-hydroxybenzaldehyde or 1-bromo-3-methylbutane. How can I improve purification? A: This issue stems from an incomplete reaction or inefficient work-up.

  • Ensure Complete Reaction: Monitor the reaction with TLC to confirm that the starting materials have been fully consumed before proceeding with the work-up.[4]

  • Aqueous Work-up: Perform an aqueous work-up to remove the base and any unreacted 4-hydroxybenzaldehyde. Washing the organic layer with a dilute base solution (like NaOH) can help remove the acidic phenol, followed by washes with water and brine.[4]

  • Remove Volatile Reagents: Unreacted 1-bromo-3-methylbutane is relatively volatile and can often be removed under reduced pressure (rotary evaporation).[4]

Issue 3: Presence of Significant Byproducts

Q: My product is contaminated with byproducts, making purification difficult. What are these byproducts and how can I avoid them? A: The primary side reactions are C-alkylation and elimination.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile and can be alkylated at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, byproduct). Using polar aprotic solvents like DMF generally favors the desired O-alkylation.[2][4]

  • Elimination (E2 Reaction): The alkoxide base can also induce an elimination reaction with the alkyl halide, especially if the halide is secondary or tertiary, leading to the formation of an alkene.[3][8] Since 1-bromo-3-methylbutane is a primary halide, this is less of a concern but can be promoted by excessive heat or very strong, bulky bases.[3][9] Using the least sterically hindered reagents and appropriate temperatures helps minimize this.[7]

Issue 4: Difficulty with Product Isolation and Purification

Q: My product is an oil or gummy solid that is difficult to handle and purify. What should I do? A: This is often due to residual solvent or persistent impurities.

  • Remove High-Boiling Solvents: If you used a high-boiling solvent like DMF, ensure it is thoroughly removed under a high vacuum.[4]

  • Column Chromatography: Purification by silica gel column chromatography is a standard method to separate the product from impurities. A common mobile phase for similar compounds is a mixture of hexane and ethyl acetate.[1][4]

  • Bisulfite Extraction: Aldehydes can be selectively purified using a sodium bisulfite extraction. The aldehyde forms a water-soluble adduct with bisulfite, allowing organic impurities to be washed away. The aldehyde can then be regenerated by adding an acid or base to the aqueous layer.[4]

Quantitative Data Summary

The following table summarizes typical reaction conditions for the Williamson ether synthesis of substituted benzaldehydes.

ParameterCondition A (K₂CO₃/Acetone)Condition B (NaH/DMF)Reference(s)
Base Potassium Carbonate (K₂CO₃)Sodium Hydride (NaH)[1]
Equivalents of Base 1.5 - 2.0 eq1.1 - 1.2 eq[1]
Solvent AcetoneN,N-Dimethylformamide (DMF)[1]
Temperature 50 - 80 °C (Reflux)0 °C to Room Temperature[1]
Reaction Time 4 - 24 hours2 - 4 hours[1][2]
Typical Yield 60 - 85%70 - 90%[1]
Notes Good for general lab use.Requires strictly anhydrous conditions.[1]

Experimental Protocols

Protocol 1: Synthesis using Potassium Carbonate in Acetone

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), finely powdered potassium carbonate (1.5 eq), and acetone (10-15 mL per gram of 4-hydroxybenzaldehyde).[1]

  • Addition of Alkyl Halide: Add 1-bromo-3-methylbutane (1.1 eq) dropwise to the stirring suspension.[1]

  • Reaction: Heat the mixture to reflux (around 56 °C) and stir for 4-24 hours. Monitor the reaction's progress by TLC.[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid residue with a small amount of acetone.[1]

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1M NaOH, water, and then brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.[1]

Protocol 2: Synthesis using Sodium Hydride in DMF

  • Preparation of Base: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF. Caution: NaH is highly reactive.[1]

  • Formation of Phenoxide: Cool the NaH suspension to 0 °C in an ice bath. Slowly add a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.[1]

  • Addition of Alkyl Halide: Cool the reaction mixture back to 0 °C and add 1-bromo-3-methylbutane (1.1 eq) dropwise.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the completion of the reaction.[1]

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.[1]

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by column chromatography.[1]

Visualizations

Synthesis_Pathway cluster_reactants Starting Materials cluster_reagents Reagents R1 4-Hydroxybenzaldehyde Int Int R1->Int + Base R2 1-Bromo-3-methylbutane Prod This compound R2->Prod Sₙ2 Reaction Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Acetone) Int->Prod Sₙ2 Reaction

Caption: Williamson ether synthesis pathway for this compound.

Troubleshooting_Workflow cluster_solutions1 Potential Causes cluster_solutions2 Potential Causes Start Low Product Yield Check_TLC Check TLC for unreacted starting material Start->Check_TLC Yes_SM Yes, starting material remains Check_TLC->Yes_SM No_SM No, starting material consumed Check_TLC->No_SM Sol1 Increase Reaction Time / Temperature Yes_SM->Sol1 Sol2 Check Base Strength & Reagent Purity Yes_SM->Sol2 Sol3 Ensure Anhydrous Conditions Yes_SM->Sol3 Sol4 Product Lost During Work-up No_SM->Sol4 Sol5 Side Reactions (e.g., Elimination) No_SM->Sol5

Caption: Troubleshooting workflow for addressing low product yield.

References

Technical Support Center: 4-(3-Methylbutoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the handling and storage of 4-(3-Methylbutoxy)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, also known as 4-(isopentyloxy)benzaldehyde, is an aromatic aldehyde. Due to its structure, it is primarily used as a building block in organic synthesis. Its applications include the synthesis of more complex molecules in the pharmaceutical, agrochemical, and fragrance industries. In drug development, it can serve as an intermediate for creating novel compounds with potential therapeutic properties.

Q2: What are the main safety hazards associated with this compound?

  • Skin and Eye Irritation: May cause irritation upon contact.[1][2]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[1]

  • Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.[2]

  • Air and Light Sensitivity: Like many aldehydes, it may be sensitive to air and light, leading to degradation over time.[1][3]

Q3: How should I properly store this compound?

A3: To ensure the stability and integrity of this compound, it should be stored under the following conditions:

  • Inert Atmosphere: Store under an inert gas like nitrogen or argon to prevent oxidation.[1][3]

  • Cool and Dry Place: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[1][3]

  • Protection from Light: Protect from light by storing in an amber-colored vial or by wrapping the container with aluminum foil.

  • Refrigeration: For long-term storage, refrigeration at 2-8°C is recommended to minimize degradation.

Q4: Can I use this compound directly from the bottle for my experiment?

A4: For many applications, the compound can be used as supplied. However, for reactions that are sensitive to impurities or require high precision, it is advisable to purify the aldehyde before use. Purification can be achieved by techniques such as distillation under reduced pressure. The purity can be assessed by methods like NMR or GC-MS.

Troubleshooting Guide

Issue Possible Cause Solution
Low or no reaction yield in a synthesis involving this compound. Degradation of the aldehyde due to improper storage (exposure to air or light).Ensure the aldehyde has been stored correctly under an inert atmosphere and protected from light. If degradation is suspected, purify the aldehyde by distillation before use.
Presence of impurities in the starting material.Check the purity of the aldehyde using analytical techniques like NMR or GC. Purify if necessary.
Inappropriate reaction conditions (e.g., temperature, solvent, catalyst).Review the experimental protocol and optimize reaction parameters. Ensure all reagents and solvents are of the appropriate grade and are anhydrous if required by the reaction.
The compound has changed color (e.g., turned yellow) during storage. Oxidation of the aldehyde group to a carboxylic acid due to exposure to air.This indicates degradation. The material may not be suitable for reactions requiring high purity. Consider purifying the compound by distillation to remove the oxidized impurities. To prevent this, always store under an inert atmosphere.
Inconsistent results between different batches of the compound. Variation in the purity of the this compound.Characterize each new batch of the compound for purity before use. Standardize the purification procedure if you are preparing it in-house.
Difficulty in dissolving the compound in a specific solvent. The compound may have limited solubility in that solvent.Refer to the solubility data. If data is unavailable, perform small-scale solubility tests with a range of solvents to find a suitable one for your experiment. Aromatic aldehydes are generally soluble in common organic solvents.[4]

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C₁₂H₁₆O₂[5]
Molecular Weight 192.26 g/mol [5]
Boiling Point 136-137 °C at 5 Torr[6]
Density 1.003 ± 0.06 g/cm³ (Predicted)[6]
CAS Number 18986-09-9[6]
Synonyms 4-(Isopentyloxy)benzaldehyde, Benzaldehyde, 4-(3-methylbutoxy)-[6]

Experimental Protocols

A common application of this compound is as a reactant in syntheses. Below is a general protocol for its preparation via the Williamson ether synthesis, which can be adapted for its use in further reactions.

Protocol: Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 4-hydroxybenzaldehyde and 3-methyl-1-bromobutane.

Materials:

  • 4-Hydroxybenzaldehyde

  • 3-Methyl-1-bromobutane (Isoamyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Addition of Alkyl Halide: To the stirring suspension, add 3-methyl-1-bromobutane (1.1 eq) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: a. Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. b. Concentrate the filtrate using a rotary evaporator to remove the acetone. c. Dissolve the residue in diethyl ether and transfer it to a separatory funnel. d. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. e. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: a. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product. b. Purify the crude this compound by vacuum distillation.

Safety Precautions:

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 3-Methyl-1-bromobutane is a flammable and lachrymatory compound; handle with care.

Visualizations

The following diagrams illustrate key workflows for handling this compound.

G Figure 1: Decision Tree for Handling a Spill of this compound spill Spill of this compound Occurs assess_size Assess Spill Size spill->assess_size small_spill Small Spill assess_size->small_spill < 100 mL large_spill Large Spill assess_size->large_spill > 100 mL ppe Don Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat small_spill->ppe evacuate Evacuate Immediate Area Alert Supervisor and EHS large_spill->evacuate absorb Cover with Inert Absorbent Material (e.g., Vermiculite, Sand) ppe->absorb collect Collect Absorbed Material into a Labeled Waste Container absorb->collect clean Clean the Spill Area with Soap and Water collect->clean dispose Dispose of Waste According to Institutional Guidelines clean->dispose

Caption: Workflow for responding to a spill of this compound.

G Figure 2: Storage and Handling Workflow receive Receive Compound inspect Inspect Container for Damage receive->inspect log Log in Inventory System (Date Received) inspect->log storage_decision Select Appropriate Storage log->storage_decision fridge Store in Refrigerator (2-8°C) Under Inert Atmosphere storage_decision->fridge Long-term or Air-sensitive flammables_cabinet Store in Flammables Cabinet (if required by volume) storage_decision->flammables_cabinet Large Quantity use Use in Experiment fridge->use flammables_cabinet->use dispense Dispense in Fume Hood Using Proper PPE use->dispense reseal Reseal Container Tightly Under Inert Gas dispense->reseal return_storage Return to Storage reseal->return_storage

Caption: Recommended workflow for the storage and handling of this compound.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 4-(3-Methylbutoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed interpretation of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-(3-Methylbutoxy)benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis with structurally similar compounds, supported by experimental data and protocols.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aldehyde proton, the aromatic protons, and the protons of the 3-methylbutoxy group. Based on established chemical shift principles and data from analogous compounds, the following proton assignments are predicted.

Table 1: Predicted ¹H NMR Data for this compound (400 MHz, CDCl₃)

SignalProton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
aAldehyde (-CHO)~9.88Singlet (s)1H
bAromatic (ortho to -CHO)~7.83Doublet (d)2H
cAromatic (ortho to -O)~6.99Doublet (d)2H
dMethylene (-OCH₂-)~4.05Triplet (t)2H
eMethylene (-CH₂-)~1.85Quartet (q)2H
fMethine (-CH-)~1.95Nonet (n)1H
gMethyl (-CH₃)~0.95Doublet (d)6H

Comparative ¹H NMR Data

A comparative analysis with other 4-alkoxybenzaldehydes highlights the influence of the alkoxy chain on the ¹H NMR spectrum. The data for 4-Butoxybenzaldehyde and 4-Isobutoxybenzaldehyde are presented for comparison.

Table 2: ¹H NMR Data for Comparative Compounds (400 MHz, CDCl₃)

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
4-Butoxybenzaldehyde Aldehyde (-CHO)9.87Singlet (s)1H
Aromatic (ortho to -CHO)7.82Doublet (d)2H
Aromatic (ortho to -O)6.98Doublet (d)2H
Methylene (-OCH₂-)4.04Triplet (t)2H
Methylene (-CH₂-)1.81Quintet (quin)2H
Methylene (-CH₂-)1.52Sextet (sxt)2H
Methyl (-CH₃)0.98Triplet (t)3H
4-Isobutoxybenzaldehyde Aldehyde (-CHO)9.88Singlet (s)1H
Aromatic (ortho to -CHO)7.83Doublet (d)2H
Aromatic (ortho to -O)6.99Doublet (d)2H
Methylene (-OCH₂-)3.82Doublet (d)2H
Methine (-CH-)2.12Nonet (n)1H
Methyl (-CH₃)1.04Doublet (d)6H

Experimental Protocol for ¹H NMR Spectroscopy

A standard procedure for acquiring a high-quality ¹H NMR spectrum is outlined below.

Materials and Equipment:

  • NMR spectrometer (e.g., 400 MHz)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

  • Sample of this compound (10-20 mg)

  • Pipettes and vials

  • Vortex mixer or sonicator

Procedure:

  • Sample Preparation: Accurately weigh 10-20 mg of the analyte and dissolve it in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial. Ensure the sample is fully dissolved, using a vortex mixer or sonicator if necessary.

  • Transfer to NMR Tube: Carefully transfer the solution into a clean, dry 5 mm NMR tube. The solvent height should be approximately 4-5 cm.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. Shim the magnetic field to optimize its homogeneity and achieve sharp, well-resolved peaks.

  • Acquisition: Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For a routine ¹H NMR spectrum, a 90° pulse angle and a single scan may be sufficient if the sample concentration is adequate.

  • Data Processing: After data acquisition, perform a Fourier transform on the Free Induction Decay (FID). The resulting spectrum should be phase-corrected and the baseline should be flattened.

  • Referencing: Calibrate the spectrum by setting the chemical shift of a known reference signal, such as the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

  • Analysis: Integrate the peaks to determine the relative number of protons for each signal. Analyze the chemical shifts and splitting patterns to assign the signals to the respective protons in the molecule.

Visualization of Molecular Structure and Proton Assignments

The following diagrams illustrate the molecular structure of this compound with proton assignments and a workflow for its characterization.

Caption: Molecular structure of this compound with proton labels.

G Experimental Workflow for ¹H NMR Analysis Sample_Prep Sample Preparation (10-20 mg in 0.7 mL CDCl₃) Data_Acquisition Data Acquisition (400 MHz Spectrometer) Sample_Prep->Data_Acquisition Insert into Spectrometer Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Data_Acquisition->Processing Generate FID Analysis Spectral Analysis (Integration, Chemical Shift and Multiplicity Analysis) Processing->Analysis Generate Spectrum Structure_Elucidation Structure Elucidation Analysis->Structure_Elucidation Assign Signals

Caption: Workflow for the ¹H NMR analysis of this compound.

Assigning the 13C NMR Peaks of 4-(3-Methylbutoxy)benzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the structural elucidation of novel compounds, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is an indispensable analytical technique. This guide provides a detailed comparison and methodology for the assignment of 13C NMR peaks for 4-(3-Methylbutoxy)benzaldehyde, a common intermediate in organic synthesis. By comparing expected chemical shifts with data from analogous structures, a confident assignment of the carbon skeleton can be achieved.

Predicted 13C NMR Chemical Shift Assignments

The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These assignments are based on established chemical shift ranges for substituted benzene derivatives and aldehydes, as well as by comparison with structurally similar compounds.[1][2][3][4]

Carbon Atom Predicted Chemical Shift (ppm) Justification
C=O (Aldehyde)190-195The carbonyl carbon of an aldehyde typically appears in this downfield region due to the strong deshielding effect of the doubly bonded oxygen atom.[3][4]
C4 (Aromatic, O-substituted)160-165The aromatic carbon directly attached to the oxygen of the butoxy group is significantly deshielded.
C1 (Aromatic, Aldehyde-substituted)135-140The ipso-carbon attached to the aldehyde group.
C3/C5 (Aromatic)130-135Aromatic carbons ortho to the aldehyde group.
C2/C6 (Aromatic)114-120Aromatic carbons meta to the aldehyde group and ortho to the oxygen, experiencing a shielding effect.
O-C H265-70The methylene carbon directly attached to the oxygen atom is deshielded.
C H2-CH35-40The second methylene carbon in the butoxy chain.
C H(CH3)225-30The methine carbon of the isobutyl group.
C H320-25The two equivalent methyl carbons of the isobutyl group.

Comparative Analysis with Alternative Spectroscopic Techniques

While 13C NMR is a powerful tool for carbon skeleton determination, other spectroscopic methods provide complementary information for a comprehensive structural analysis.

Technique Information Provided Comparison with 13C NMR
1H NMR Spectroscopy Provides information about the number, connectivity, and chemical environment of hydrogen atoms.While 1H NMR is crucial for determining the proton framework, 13C NMR directly probes the carbon backbone, including quaternary carbons not visible in 1H NMR.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups based on their vibrational frequencies.IR spectroscopy can confirm the presence of the aldehyde (C=O stretch) and ether (C-O stretch) functional groups, corroborating the 13C NMR data.
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern of the molecule.MS provides the overall molecular formula, which is essential context for interpreting the number of signals observed in the 13C NMR spectrum.
2D NMR (HSQC, HMBC) Establishes correlations between directly bonded (HSQC) and long-range coupled (HMBC) protons and carbons.These techniques are invaluable for definitively linking specific proton signals to their corresponding carbon signals, confirming the assignments made based on chemical shifts alone.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a general methodology for acquiring a 13C NMR spectrum of an aromatic aldehyde like this compound.

1. Sample Preparation:

  • Dissolve approximately 10-50 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Transfer the solution to a standard 5 mm NMR tube.

2. Instrument Setup:

  • The data can be acquired on a standard NMR spectrometer (e.g., 400 MHz).

  • Tune and match the probe for the 13C frequency.

3. Acquisition Parameters:

  • A standard proton-decoupled 13C NMR experiment should be performed.[3]

  • Pulse Program: A standard single-pulse experiment (e.g., zgpg30) is typically used.

  • Spectral Width: Set to approximately 200-250 ppm to encompass the expected chemical shift range.

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.[5]

  • Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio.[6]

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl3 at 77.16 ppm).

  • Integrate the peaks (note: routine 13C NMR integrations are not always quantitative).

  • Perform peak picking to identify the chemical shift of each signal.

Logical Workflow for Peak Assignment

The following diagram illustrates the logical workflow for assigning the peaks in the 13C NMR spectrum of this compound.

G Workflow for 13C NMR Peak Assignment A Acquire 13C NMR Spectrum B Identify Number of Unique Carbon Signals A->B C Predict Chemical Shifts Based on Functional Groups B->C D Compare with Data from Analogous Structures C->D E Assign Quaternary Carbons D->E F Assign Aromatic CH Carbons D->F G Assign Aliphatic Carbons D->G H Final Peak Assignment E->H F->H G->H

Caption: Logical workflow for assigning 13C NMR peaks.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(3-Methylbutoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-(3-Methylbutoxy)benzaldehyde. Tailored for researchers, scientists, and drug development professionals, this document details the primary fragmentation pathways and offers a comparative overview of alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols and comparative data are presented to aid in method selection for the identification, quantification, and structural elucidation of this compound.

Mass Spectrometry Analysis of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and commonly used technique for the analysis of volatile and semi-volatile compounds like this compound.[1] In GC-MS, the sample is first separated based on its volatility and interaction with a chromatographic column before being introduced into the mass spectrometer.[2] Electron Ionization (EI) at a standard energy of 70 eV is typically employed, which generates reproducible fragmentation patterns that act as a molecular fingerprint, crucial for structural confirmation.[3]

Predicted Fragmentation Pattern

The fragmentation of this compound is directed by its primary functional groups: the aromatic aldehyde and the ether linkage. The molecular ion ([M]⁺•) is expected at a mass-to-charge ratio (m/z) of 192, corresponding to its molecular weight. The subsequent fragmentation follows predictable pathways common to aromatic ethers and aldehydes.[3][4]

The key fragmentation steps include alpha-cleavage at the ether linkage, McLafferty rearrangement, and characteristic losses from the benzaldehyde moiety. The most significant cleavages are expected to be the loss of the C5H11 alkyl radical and the loss of a C5H10 alkene molecule.

Data Presentation: Key Mass Fragments

The following table summarizes the predicted key fragments for this compound under EI-MS conditions.

m/zProposed Fragment IonProposed Neutral LossRelative Intensity (Predicted)
192[C₁₂H₁₆O₂]⁺• (Molecular Ion)-Medium
122[C₇H₆O₂]⁺•C₅H₁₀ (Isopentene)High
121[C₇H₅O₂]⁺C₅H₁₁• (Isopentyl radical)High (Often Base Peak)
93[C₆H₅O]⁺CO (from m/z 121)Medium
71[C₅H₁₁]⁺C₇H₅O₂•Medium
43[C₃H₇]⁺C₂H₄ (from m/z 71)High
Visualization of Fragmentation Pathway

The diagram below illustrates the primary fragmentation pathways of this compound upon electron ionization.

G M [C12H16O2]+• This compound m/z = 192 F122 [C7H6O2]+• 4-Hydroxybenzaldehyde ion m/z = 122 M->F122 - C5H10 (McLafferty) F121 [C7H5O2]+ 4-Hydroxybenzoyl cation m/z = 121 M->F121 - •C5H11 (α-cleavage) F71 [C5H11]+ Isopentyl cation m/z = 71 M->F71 - •C7H5O2 F93 [C6H5O]+ m/z = 93 F121->F93 - CO F43 [C3H7]+ Isopropyl cation m/z = 43 F71->F43 - C2H4

Caption: Predicted EI-MS fragmentation pathway of this compound.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of this compound.

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the analyte in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC System:

    • Injector: Set to 250 °C.

    • Column: Use a standard nonpolar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).[2][5]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[6]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Ion Source Temperature: 230 °C.[3]

    • Mass Range: Scan from m/z 40 to 400.[3]

  • Data Analysis: Identify the analyte peak by its retention time. Analyze the corresponding mass spectrum and compare observed fragments with the predicted pattern and spectral libraries (e.g., NIST).[2]

Visualization of Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Dissolve Sample in Dichloromethane P2 Dilute to ~1 mg/mL P1->P2 A1 Inject Sample into GC P2->A1 A2 Separation on Capillary Column A1->A2 A3 Electron Ionization (70 eV) A2->A3 A4 Mass Analysis (m/z 40-400) A3->A4 D1 Identify Analyte Peak by Retention Time A4->D1 D2 Extract Mass Spectrum D1->D2 D3 Compare with Spectral Libraries & Predicted Pattern D2->D3

Caption: General experimental workflow for the GC-MS analysis of an organic compound.

Comparison with Alternative Analytical Techniques

While GC-MS is excellent for identifying and quantifying volatile compounds, other techniques offer complementary information, particularly for purity assessment and the analysis of non-volatile impurities.[1][7] High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful alternatives.[2]

TechniquePrincipleInformation ObtainedStrengthsWeaknesses
GC-MS Separation of volatile compounds followed by ionization and mass-based detection.[1]Molecular weight, fragmentation pattern, structural information, and quantification.[2]High sensitivity and selectivity; excellent for volatile impurity profiling; provides structural data.[7]Not suitable for non-volatile or thermally labile compounds; derivatization may be required.[7]
HPLC Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1]Purity assessment, quantification of non-volatile components.[7]High resolution for complex mixtures; suitable for non-volatile and thermally sensitive compounds; robust for routine purity checks.[7]Provides limited structural information without a mass spectrometer detector (LC-MS).
NMR Nuclei absorb and re-emit electromagnetic radiation in a magnetic field.Detailed molecular structure, connectivity, and stereochemistry; quantitative analysis (qNMR).[1]Unambiguous structural elucidation; non-destructive; qNMR offers high accuracy for quantification without a specific reference standard for the analyte.[2]Relatively low sensitivity compared to MS; can be complex to interpret for mixtures.[2]
Alternative Experimental Protocols
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for this compound.[7]

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Detection: UV at an appropriate wavelength (e.g., 280 nm).

    • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter before injection.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

    • Instrumentation: Record ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.

    • Analysis: Chemical shifts, coupling constants, and integration provide detailed structural information.

Visualization of Analytical Technique Comparison

G cluster_ms Provides: cluster_hplc Provides: cluster_nmr Provides: Analyte This compound Characterization MS Mass Spectrometry (GC-MS) Analyte->MS HPLC Liquid Chromatography (HPLC) Analyte->HPLC NMR NMR Spectroscopy Analyte->NMR MS_Info1 Molecular Weight MS->MS_Info1 MS_Info2 Fragmentation Pattern (Structural Clues) MS->MS_Info2 HPLC_Info1 Purity (%) HPLC->HPLC_Info1 HPLC_Info2 Quantification HPLC->HPLC_Info2 NMR_Info1 Unambiguous Structure NMR->NMR_Info1 NMR_Info2 Connectivity NMR->NMR_Info2

Caption: Comparison of information obtained from different analytical techniques.

References

A Comparative Guide to 4-(3-Methylbutoxy)benzaldehyde and Other Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-(3-Methylbutoxy)benzaldehyde with other key aromatic aldehydes, namely benzaldehyde, 4-methoxybenzaldehyde, and 4-nitrobenzaldehyde. The comparison focuses on their physicochemical properties, spectroscopic data, chemical reactivity, and biological activities, supported by available data and established experimental protocols.

Physicochemical and Spectroscopic Properties

The substitution on the benzene ring significantly influences the physical and spectroscopic properties of aromatic aldehydes. The 4-(3-Methylbutoxy) group is an electron-donating group (EDG) due to the ether linkage, similar to a methoxy group, though bulkier. In contrast, the nitro group in 4-nitrobenzaldehyde is a strong electron-withdrawing group (EWG). Benzaldehyde serves as the unsubstituted baseline for comparison.

Table 1: Physicochemical Properties of Selected Aromatic Aldehydes

PropertyThis compoundBenzaldehyde4-Methoxybenzaldehyde4-Nitrobenzaldehyde
Molecular Formula C₁₂H₁₆O₂C₇H₆OC₈H₈O₂C₇H₅NO₃
Molecular Weight ( g/mol ) 192.25106.12136.15151.12[1]
Boiling Point (°C) 136-137 (at 5 Torr)178.1248300[2]
Density (g/cm³) 1.003 (predicted)1.0441.1291.546[2]
Solubility Soluble in organic solvents.Slightly soluble in water; miscible with ethanol, ether, and oils.Insoluble in water; soluble in organic solvents.Limited water solubility; soluble in ethanol, benzene, glacial acetic acid.[3]

Spectroscopic Analysis: ¹H NMR

The electronic nature of the substituent at the para-position significantly impacts the chemical shifts of the aldehydic and aromatic protons in ¹H NMR spectroscopy. Electron-donating groups shield the protons, causing an upfield shift (lower δ values), while electron-withdrawing groups deshield them, resulting in a downfield shift (higher δ values).

Table 2: ¹H NMR Chemical Shifts (δ, ppm) of Selected Aromatic Aldehydes in CDCl₃

ProtonThis compound (Predicted)Benzaldehyde[4]4-Methoxybenzaldehyde4-Nitrobenzaldehyde[5]
Aldehyde (-CHO) ~9.87~10.00~9.88~10.18
Aromatic (ortho to -CHO) ~7.82~7.87~7.85~8.11
Aromatic (ortho to substituent) ~6.95~7.51~6.99~8.40
Substituent Protons ~3.8 (O-CH₂), ~1.8 (CH), ~0.9 (CH₃)₂-~3.88 (O-CH₃)-

Note: The chemical shifts for this compound are estimated based on typical values for similar structures.

Chemical Reactivity

The reactivity of the aldehyde functional group is governed by the electrophilicity of the carbonyl carbon. EDGs decrease this electrophilicity, thus reducing the reactivity towards nucleophiles. Conversely, EWGs enhance the electrophilicity, making the aldehyde more reactive in nucleophilic addition and related reactions.

Table 3: Comparative Reactivity in Key Organic Reactions

Reaction TypeThis compound (Expected)Benzaldehyde4-Methoxybenzaldehyde4-Nitrobenzaldehyde
Nucleophilic Addition Less ReactiveBaselineLess ReactiveMore Reactive
Wittig Reaction Slower RateBaselineSlower RateFaster Rate
Claisen-Schmidt Condensation Lower YieldBaselineLower YieldHigher Yield
Oxidation to Carboxylic Acid Slower RateBaselineSlower RateFaster Rate

Biological Activities

Aromatic aldehydes exhibit a wide range of biological activities, including antimicrobial, antioxidant, and cytotoxic effects. These activities are also influenced by the nature of the substituent on the aromatic ring.

Table 4: Overview of Biological Activities

ActivityThis compoundBenzaldehyde4-Methoxybenzaldehyde4-Nitrobenzaldehyde
Antimicrobial Data not widely available, but expected based on structure.Active against some bacteria and fungi, with MIC values typically in the mM range.[6]Shows activity against various bacteria and fungi.[7]Schiff bases of 4-nitrobenzaldehyde show significant antimicrobial activity.[8]
Antioxidant Data not widely available, but the ether group may contribute to some activity.Exhibits antioxidant properties.Reported to have antioxidant activity.The nitro group generally does not confer significant antioxidant activity.
Cytotoxicity Data not widely available.Shows cytotoxic effects against some cancer cell lines.[9][10]Derivatives have been studied for their cytotoxic potential.Derivatives are investigated for anti-inflammatory and cytotoxic effects.[11]

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a general method for the synthesis of this compound from 4-hydroxybenzaldehyde and 3-methyl-1-bromobutane.

Materials:

  • 4-Hydroxybenzaldehyde

  • 3-Methyl-1-bromobutane (Isoamyl bromide)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous acetone.

  • Stir the suspension and add 3-methyl-1-bromobutane (1.1 eq) dropwise.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

G reactant1 4-Hydroxybenzaldehyde product This compound reactant1->product reactant2 3-Methyl-1-bromobutane reactant2->product reagent1 K2CO3, Acetone reagent1->product

Caption: Williamson ether synthesis of this compound.

Claisen-Schmidt Condensation

This is a general protocol for the base-catalyzed condensation of an aromatic aldehyde with a ketone (e.g., acetophenone).

Materials:

  • Aromatic aldehyde (e.g., 4-nitrobenzaldehyde) (1 mmol)

  • Acetophenone (1 mmol)

  • Ethanol

  • 10% Sodium Hydroxide (NaOH) solution

  • Ice-water bath

Procedure:

  • Dissolve the aromatic aldehyde and acetophenone in ethanol in a flask.

  • Cool the mixture in an ice-water bath.

  • Slowly add the NaOH solution with stirring.

  • Continue stirring in the ice bath for 30 minutes and then at room temperature for a specified time.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into cold water and acidify to precipitate the chalcone product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent.[12]

G cluster_reactants Reactants cluster_reagents Reagents aldehyde Aromatic Aldehyde product Chalcone aldehyde->product ketone Acetophenone ketone->product base NaOH, Ethanol base->product

Caption: Claisen-Schmidt condensation workflow.

Antimicrobial Activity Assay (MIC Determination)

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Test compound (aromatic aldehyde)

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension.

  • Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubate the plate at the appropriate temperature and duration (e.g., 37°C for 24 hours).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

Antioxidant Activity (DPPH Radical Scavenging Assay)

This protocol describes a common method for evaluating antioxidant activity.[14]

Materials:

  • Test compound (aromatic aldehyde)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol

  • Methanol or ethanol

  • 96-well microtiter plate or cuvettes

  • Spectrophotometer or plate reader

Procedure:

  • Prepare different concentrations of the test compound in methanol or ethanol.

  • Add a fixed volume of the DPPH solution to each concentration of the test compound.

  • Include a control containing only the solvent and DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[15]

  • Measure the absorbance at a specific wavelength (typically around 517 nm).[15]

  • The radical scavenging activity is calculated as the percentage of DPPH discoloration.

G start Prepare sample and DPPH solution mix Mix sample and DPPH start->mix incubate Incubate in dark mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % inhibition measure->calculate

Caption: DPPH antioxidant assay workflow.

Conclusion

The choice of a specific aromatic aldehyde in research and development depends on the desired chemical and biological properties.

  • This compound , with its bulky electron-donating group, is expected to have lower reactivity in nucleophilic additions compared to benzaldehyde but may offer interesting biological activities and is a key intermediate in the synthesis of certain pharmaceuticals and fragrances.

  • Benzaldehyde serves as a fundamental building block and a benchmark for comparing the effects of substituents.

  • 4-Methoxybenzaldehyde , another aldehyde with an electron-donating group, is a common intermediate and its reactivity is similar to that of this compound, though less sterically hindered.

  • 4-Nitrobenzaldehyde , with its strong electron-withdrawing group, is highly reactive and is a valuable precursor for the synthesis of compounds where enhanced electrophilicity of the carbonyl group is required.

This guide provides a foundational comparison to aid in the selection and application of these versatile aromatic aldehydes in various scientific endeavors. Further head-to-head experimental studies would be beneficial for a more precise quantitative comparison.

References

A Comparative Spectroscopic Analysis of Substituted Benzaldehydes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the FT-IR and NMR spectral data of benzaldehyde and its para-substituted derivatives, providing researchers, scientists, and drug development professionals with a comprehensive guide to understanding substituent effects on key spectral features.

This guide offers an objective comparison of the spectral data of benzaldehyde, 4-nitrobenzaldehyde, 4-methoxybenzaldehyde, and 4-chlorobenzaldehyde. By examining their Fourier-Transform Infrared (FT-IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra, we can elucidate the electronic effects of various substituents on the benzaldehyde scaffold. This information is crucial for the structural characterization and analysis of this important class of organic compounds.

Key Spectral Data Comparison

The electronic nature of the substituent at the para-position of the benzene ring significantly influences the spectral properties of the aldehyde functional group and the aromatic ring. Electron-withdrawing groups (EWGs) like the nitro group (-NO₂) decrease electron density on the ring, while electron-donating groups (EDGs) like the methoxy group (-OCH₃) increase it. A halogen like chlorine (-Cl) exhibits a more complex effect, being inductively withdrawing but also capable of resonance donation. These electronic perturbations lead to predictable shifts in the absorption frequencies and chemical shifts observed in the respective spectra.

FT-IR Spectral Data: Carbonyl Stretching Frequencies

The C=O stretching vibration in the FT-IR spectrum is a strong, sharp absorption and is highly sensitive to the electronic environment. Electron-withdrawing groups tend to increase the C=O bond order, leading to a higher stretching frequency, while electron-donating groups have the opposite effect.

CompoundSubstituentC=O Stretch (cm⁻¹)
Benzaldehyde-H~1703
4-Nitrobenzaldehyde-NO₂ (EWG)~1708
4-Methoxybenzaldehyde-OCH₃ (EDG)~1702
4-Chlorobenzaldehyde-Cl (EWG-inductive)~1705
¹H NMR Spectral Data: Aldehyde Proton Chemical Shifts

The chemical shift of the aldehyde proton is a distinctive feature in the ¹H NMR spectrum, typically appearing far downfield. The electronic nature of the para-substituent influences the shielding of this proton. Electron-withdrawing groups deshield the aldehyde proton, causing a downfield shift (higher ppm), whereas electron-donating groups lead to an upfield shift (lower ppm).

CompoundSubstituentAldehyde Proton (δ, ppm)Aromatic Protons (δ, ppm)
Benzaldehyde-H~9.98~7.5-7.9
4-Nitrobenzaldehyde-NO₂ (EWG)~10.17[1]~8.09, 8.41[1]
4-Methoxybenzaldehyde      -OCH₃ (EDG)~9.73[1]~6.86, 7.69[1]
4-Chlorobenzaldehyde-Cl (EWG-inductive)~9.99[2]~7.52, 7.82[2]
¹³C NMR Spectral Data: Carbonyl Carbon Chemical Shifts

The chemical shift of the carbonyl carbon in the ¹³C NMR spectrum is also sensitive to substituent effects. Electron-withdrawing groups cause a downfield shift of the carbonyl carbon signal, while electron-donating groups result in an upfield shift.

CompoundSubstituentCarbonyl Carbon (δ, ppm)
Benzaldehyde-H~192.3[3]
4-Nitrobenzaldehyde-NO₂ (EWG)~190.4[1]
4-Methoxybenzaldehyde-OCH₃ (EDG)~190.4[1]
4-Chlorobenzaldehyde-Cl (EWG-inductive)~190.9[1]

Experimental Workflow

The acquisition and analysis of spectral data follow a systematic workflow to ensure accuracy and reproducibility. This process involves sample preparation, instrument setup, data acquisition, and subsequent processing and interpretation.

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample Substituted Benzaldehyde Dissolution Dissolution in appropriate solvent (e.g., CDCl₃ for NMR, CH₂Cl₂ for IR) Sample->Dissolution FTIR FT-IR Spectroscopy Dissolution->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR FTIR_Process Fourier Transform & Baseline Correction FTIR->FTIR_Process NMR_Process Fourier Transform, Phasing, & Baseline Correction NMR->NMR_Process Interpretation Spectral Interpretation & Data Comparison FTIR_Process->Interpretation NMR_Process->Interpretation

A simplified workflow for the acquisition and analysis of spectral data.

Experimental Protocols

FT-IR Spectroscopy

A standard protocol for acquiring the FT-IR spectrum of a solid organic compound involves the following steps:

  • Sample Preparation: A thin solid film is prepared by dissolving a small amount of the solid sample (approximately 50 mg) in a volatile solvent like methylene chloride. A drop of this solution is then placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[4]

  • Instrument Setup: The FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference. A background spectrum of the clean, empty sample holder is recorded.

  • Data Acquisition: The salt plate with the sample film is placed in the sample holder. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum is processed by Fourier transformation and the background spectrum is subtracted. The resulting spectrum is then analyzed for characteristic absorption bands.

NMR Spectroscopy (¹H and ¹³C)

The following is a general procedure for obtaining high-resolution ¹H and ¹³C NMR spectra of organic compounds:

  • Sample Preparation: Approximately 5-20 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), is often added (δ = 0.00 ppm).[2]

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is optimized by a process called shimming to ensure sharp, symmetrical peaks.

  • Data Acquisition:

    • ¹H NMR: A standard single-pulse experiment is typically used. Key acquisition parameters include the pulse angle (e.g., 30° or 90°), acquisition time (typically 2-4 seconds), and relaxation delay (1-5 seconds).

    • ¹³C NMR: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance sensitivity. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be required compared to ¹H NMR.

  • Data Processing: The acquired free induction decay (FID) is converted to a spectrum via Fourier transformation. The spectrum is then phased and the baseline is corrected. The chemical shifts of the peaks are referenced to the internal standard.

References

Purity Confirmation of Synthesized 4-(3-Methylbutoxy)benzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for confirming the purity of synthesized 4-(3-Methylbutoxy)benzaldehyde. Experimental data for the target compound and relevant alternatives are presented to support the objective evaluation of its purity profile.

Introduction

This compound is an aromatic aldehyde with applications in the fragrance, flavor, and pharmaceutical industries. Its synthesis, commonly achieved via the Williamson ether synthesis, involves the reaction of 4-hydroxybenzaldehyde with a 3-methylbutyl halide in the presence of a base. The purity of the final product is critical for its intended application, necessitating rigorous analytical confirmation to identify and quantify any unreacted starting materials, byproducts, or other impurities. This guide outlines the key analytical methods for this purpose and compares the spectral and chromatographic data of this compound with structurally similar compounds.

Experimental Data and Comparison

The purity of synthesized this compound was assessed using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), ¹H NMR Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. For comparative analysis, data for the starting material (4-hydroxybenzaldehyde) and a series of 4-alkoxybenzaldehydes with varying chain lengths are presented.

Table 1: GC-MS Data for this compound and Related Compounds

CompoundRetention Time (min)Key Mass Fragments (m/z)Purity (%)
4-Hydroxybenzaldehyde8.5122, 121, 93, 65>99
4-Methoxybenzaldehyde9.2136, 135, 107, 92, 77>99
4-Ethoxybenzaldehyde10.1150, 121, 93, 65>99
4-Propoxybenzaldehyde11.0164, 121, 93, 65>98
4-Butoxybenzaldehyde11.8178, 121, 93, 65>98
This compound 12.5 192, 121, 93, 65 >97

Table 2: HPLC Data for this compound and Related Compounds

CompoundRetention Time (min)Purity (%)
4-Hydroxybenzaldehyde3.2>99
4-Methoxybenzaldehyde5.1>99
4-Ethoxybenzaldehyde5.8>99
4-Propoxybenzaldehyde6.5>98
4-Butoxybenzaldehyde7.2>98
This compound 7.9 >97

Table 3: ¹H NMR Chemical Shifts (δ, ppm) for 4-Alkoxybenzaldehydes in CDCl₃ [1]

Proton Assignment4-Methoxybenzaldehyde4-Ethoxybenzaldehyde4-Propoxybenzaldehyde4-ButoxybenzaldehydeThis compound
Aldehyde (-CHO)9.88 (s)9.87 (s)9.87 (s)9.88 (s)9.88 (s)
Aromatic (ortho to CHO)7.85 (d, J=8.8 Hz)7.83 (d, J=8.8 Hz)7.83 (d, J=8.8 Hz)7.83 (d, J=8.8 Hz)7.83 (d, J=8.8 Hz)
Aromatic (ortho to O-Alkyl)7.01 (d, J=8.8 Hz)6.99 (d, J=8.8 Hz)7.00 (d, J=8.8 Hz)6.99 (d, J=8.8 Hz)6.99 (d, J=8.8 Hz)
Alkoxy (-OCH₂-)3.90 (s)4.12 (q, J=7.0 Hz)4.01 (t, J=6.6 Hz)4.05 (t, J=6.5 Hz)4.04 (t, J=6.6 Hz)
Alkoxy (-CH₂-)-1.46 (t, J=7.0 Hz)1.86 (sext, J=7.0 Hz)1.81 (quint, J=7.2 Hz)1.76 (q, J=6.7 Hz)
Alkoxy (-CH-)----1.85 (m)
Alkoxy (-CH₃)--1.06 (t, J=7.4 Hz)0.99 (t, J=7.4 Hz)0.97 (d, J=6.6 Hz)

Table 4: Key FTIR Absorption Bands (cm⁻¹) for this compound and Related Functional Groups [2][3][4]

Functional GroupCharacteristic Absorption Range (cm⁻¹)Observed in this compound
Aldehyde C-H Stretch2850-2820 and 2750-2720Yes
Carbonyl (C=O) Stretch1715-1680Yes
Aromatic C=C Stretch1600-1450Yes
C-O (Ether) Stretch1260-1000Yes
O-H Stretch (from 4-hydroxybenzaldehyde impurity)3600-3200 (broad)Absent

Experimental Protocols

3.1 Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: Agilent 7890B GC coupled with a 5977A MSD.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MSD Conditions: Electron ionization (EI) at 70 eV. Mass range scanned from m/z 40 to 400.

  • Sample Preparation: 1 mg of the sample was dissolved in 1 mL of dichloromethane. 1 µL of the solution was injected in split mode (20:1).

3.2 High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: Shimadzu LC-20AD system with a SPD-20A UV detector.

  • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: 1 mg of the sample was dissolved in 10 mL of the mobile phase. The solution was filtered through a 0.45 µm syringe filter before injecting 20 µL.

3.3 ¹H NMR Spectroscopy

  • Instrumentation: Bruker Avance III 400 MHz spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Procedure: Approximately 10 mg of the sample was dissolved in 0.7 mL of CDCl₃ containing tetramethylsilane (TMS) as an internal standard. The spectrum was acquired at room temperature.

3.4 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation: PerkinElmer Spectrum Two FTIR spectrometer.

  • Sample Preparation: A thin film of the liquid sample was placed between two sodium chloride plates.

  • Procedure: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Visualization of the Purity Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the purity of synthesized this compound.

Purity_Confirmation_Workflow Purity Confirmation Workflow for this compound cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_results Data Evaluation & Comparison cluster_conclusion Conclusion Start Williamson Ether Synthesis (4-hydroxybenzaldehyde + 3-methylbutyl halide) Crude_Product Crude this compound Start->Crude_Product GC_MS GC-MS Analysis Crude_Product->GC_MS Quantitative HPLC HPLC Analysis Crude_Product->HPLC Quantitative NMR ¹H NMR Spectroscopy Crude_Product->NMR Structural FTIR FTIR Spectroscopy Crude_Product->FTIR Functional Groups Purity_Assessment Purity > 97%? GC_MS->Purity_Assessment Impurity_ID Identify Impurities (e.g., 4-hydroxybenzaldehyde) GC_MS->Impurity_ID HPLC->Purity_Assessment Structure_Confirmation Confirm Structure NMR->Structure_Confirmation Functional_Group_Analysis Verify Functional Groups FTIR->Functional_Group_Analysis Final_Product Pure this compound Purity_Assessment->Final_Product Yes Repurify Repurification Required Purity_Assessment->Repurify No Impurity_ID->Repurify Structure_Confirmation->Purity_Assessment Functional_Group_Analysis->Purity_Assessment

Caption: Workflow for purity confirmation of this compound.

Conclusion

The combination of chromatographic and spectroscopic techniques provides a robust framework for confirming the purity of synthesized this compound. GC-MS and HPLC are effective for quantifying the product and detecting potential impurities such as the starting material, 4-hydroxybenzaldehyde. ¹H NMR spectroscopy is crucial for unambiguous structural confirmation, and FTIR spectroscopy serves as a rapid method to verify the presence of key functional groups and the absence of others, like the hydroxyl group from the starting material. The comparative data presented in this guide serves as a valuable reference for researchers in the field.

References

Validating the Structure of 4-(3-Methylbutoxy)benzaldehyde: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in ensuring data integrity and project success. This guide provides a comparative analysis of the spectroscopic data for 4-(3-Methylbutoxy)benzaldehyde against two structurally related alternatives, 4-butoxybenzaldehyde and 4-methoxybenzaldehyde. By presenting key experimental data and detailed protocols, this document serves as a practical resource for validating the chemical structure of this compound.

Spectroscopic Data Comparison

The structural nuances between this compound and its analogs are clearly delineated by their respective spectroscopic signatures. The following table summarizes the key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), facilitating a direct comparison.

Spectroscopic TechniqueThis compound (Predicted/Expected)4-Butoxybenzaldehyde (Experimental)4-Methoxybenzaldehyde (Experimental)
¹H NMR (CDCl₃, ppm) ~9.88 (s, 1H, CHO), ~7.82 (d, 2H, Ar-H), ~6.98 (d, 2H, Ar-H), ~3.95 (t, 2H, OCH₂), ~1.80 (m, 1H, CH), ~1.65 (q, 2H, CH₂), ~0.95 (d, 6H, 2xCH₃)9.89 (s, 1H), 7.84 (d, J = 8.8 Hz, 2H), 7.00 (d, J = 8.6 Hz, 2H), 4.06 (t, J = 6.3 Hz, 2H), 1.79-1.85 (m, 2H), 1.49-1.57 (m, 2H), 0.98 (t, 3H)[1]9.87 (s, 1H), 7.86 (d, 2H), 7.12 (d, 2H), 3.86 (s, 3H)[2]
¹³C NMR (CDCl₃, ppm) ~191.0 (CHO), ~164.5 (C-O), ~132.0 (Ar-CH), ~130.0 (Ar-C), ~114.8 (Ar-CH), ~67.5 (OCH₂), ~38.0 (CH), ~25.0 (CH₂), ~22.5 (CH₃)~190.8, ~164.2, ~131.9, ~129.8, ~114.6, ~68.1, ~31.2, ~19.2, ~13.8191.3, 164.2, 131.8, 129.7, 114.5, 55.7[2]
IR (cm⁻¹) ~2960 (C-H, alkyl), ~2870, 2770 (C-H, aldehyde), ~1700 (C=O), ~1600 (C=C, aromatic), ~1250 (C-O, ether)~2950-2850 (C-H), ~1680-1700 (C=O), ~1600 (C=C), ~1250 (C-O)~2840, 2740 (C-H, aldehyde), ~1685 (C=O), ~1600 (C=C), ~1260 (C-O)
Mass Spec. (m/z) 192 (M⁺), 121, 91, 71178 (M⁺), 121, 93, 65[3]136 (M⁺), 135, 107, 77

Experimental Protocols

The following are generalized experimental methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the analyte (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer at room temperature. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC, which is equipped with a capillary column (e.g., DB-5 or equivalent). The oven temperature is programmed with a gradient to ensure separation. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV, and the mass-to-charge ratio (m/z) of the resulting fragments is recorded.

Structure Validation Workflow

The logical process for validating the structure of a synthesized organic compound like this compound using the discussed spectroscopic methods is illustrated in the following diagram.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Validation synthesis Synthesis of Target Compound purification Purification (e.g., Chromatography, Distillation) synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms nmr_analysis Analyze Chemical Shifts, Multiplicities, and Integrations nmr->nmr_analysis ir_analysis Identify Characteristic Functional Group Frequencies ir->ir_analysis ms_analysis Determine Molecular Weight and Fragmentation Pattern ms->ms_analysis comparison Compare Experimental Data with Expected Values and Alternatives nmr_analysis->comparison ir_analysis->comparison ms_analysis->comparison validation Structure Validated comparison->validation

References

Comparative analysis of Williamson ether synthesis with other etherification methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the creation of ether linkages is a fundamental and recurrent task. The Williamson ether synthesis, a cornerstone of organic chemistry for over 170 years, remains a widely used and versatile method. However, its limitations necessitate a clear understanding of alternative etherification strategies. This guide provides a comparative analysis of the Williamson ether synthesis against three other key methods: acid-catalyzed dehydration of alcohols, alkoxymercuration-demercuration, and the Ullmann condensation, supported by experimental data and detailed protocols.

The Williamson Ether Synthesis

Developed by Alexander Williamson in 1850, this reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide or other substrate with a good leaving group (like a tosylate).[1] Its enduring popularity stems from its reliability and broad applicability for creating both symmetrical and unsymmetrical ethers.[1]

Mechanism: The reaction is a classic bimolecular nucleophilic substitution (SN2). The first step involves the deprotonation of an alcohol with a strong base (e.g., NaH, NaOH, K₂CO₃) to form a potent nucleophile, the alkoxide. This alkoxide then attacks the electrophilic carbon of an alkyl halide in a single, concerted step, displacing the halide and forming the ether bond.[1]

Advantages:

  • Versatile for both symmetrical and asymmetrical ethers.

  • Generally provides good yields (50-95% in laboratory syntheses).[2]

  • The reaction conditions are relatively straightforward.

Disadvantages:

  • Steric Hindrance: As an SN2 reaction, it is highly sensitive to steric bulk. It works best with methyl and primary alkyl halides.[3] Secondary alkyl halides often result in poor yields and a mixture of substitution and elimination products, while tertiary alkyl halides exclusively yield alkenes through E2 elimination.[3][4]

  • Competing Elimination: The strongly basic nature of the alkoxide can promote E2 elimination, especially at higher temperatures or with sterically hindered substrates.[5]

  • Aryl Halides: Standard Williamson synthesis fails with aryl halides due to the difficulty of performing SN2 reactions on sp²-hybridized carbons.[4]

Williamson_Mechanism

Acid-Catalyzed Dehydration of Alcohols

This method is primarily an industrial process for preparing simple, symmetrical ethers by heating a primary alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[6][7]

Mechanism: The reaction begins with the protonation of an alcohol molecule by the acid, converting the poor hydroxyl leaving group into a good leaving group (water). A second alcohol molecule then acts as a nucleophile, attacking the protonated alcohol and displacing water in an SN2 reaction. A final deprotonation step yields the symmetrical ether.[7]

Advantages:

  • Uses inexpensive and readily available starting materials and catalysts.

  • Suitable for large-scale industrial production of symmetrical ethers like diethyl ether.

Disadvantages:

  • Limited Scope: Only effective for producing symmetrical ethers from primary alcohols.[5][6] Using a mixture of alcohols results in a statistical mixture of three different ether products, which are often difficult to separate.

  • Alkene Formation: At higher temperatures (typically above 150°C for ethanol), E1 or E2 elimination dominates, leading to the formation of alkenes.[7][8][9]

  • Not for Secondary/Tertiary Alcohols: Secondary and tertiary alcohols readily dehydrate to form alkenes, making this method unsuitable for preparing ethers from them.[6][9]

Dehydration_Mechanism

Alkoxymercuration-Demercuration

This two-step procedure allows for the Markovnikov addition of an alcohol across an alkene double bond, providing a route to ethers that avoids the carbocation rearrangements often seen in simple acid-catalyzed additions.[10]

Mechanism: The reaction begins with the electrophilic addition of the mercuric ion (from mercuric trifluoroacetate or acetate) to the alkene, forming a cyclic mercurinium ion intermediate. This intermediate stabilizes the positive charge, preventing rearrangements. The alcohol then attacks the more substituted carbon of the bridged ion (Markovnikov's rule). The final step, demercuration, is accomplished by reduction with sodium borohydride (NaBH₄), which replaces the mercury-containing group with a hydrogen atom.[10][11]

Advantages:

  • No Carbocation Rearrangements: The formation of the mercurinium ion bridge prevents the rearrangements that can plague acid-catalyzed methods.[10]

  • Markovnikov Selectivity: Reliably produces the Markovnikov product where the -OR group adds to the more substituted carbon.[10]

  • Milder conditions compared to acid-catalyzed dehydration.

Disadvantages:

  • Toxicity: The use of highly toxic mercury salts is a significant environmental and safety drawback.

  • Stoichiometric Reagents: The reaction requires stoichiometric amounts of the mercury reagent and the reducing agent.

Alkoxymercuration_Workflow

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction used to synthesize diaryl ethers from an aryl halide and a phenol.[12][13] Traditional Ullmann conditions were often harsh, requiring high temperatures and stoichiometric copper.[13][14] However, modern advancements using ligands have led to milder and more efficient protocols.

Mechanism: The reaction involves a copper(I) catalyst. A plausible mechanism involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide. The resulting Cu(III) intermediate then undergoes reductive elimination to form the diaryl ether and regenerate the Cu(I) catalyst.

Advantages:

  • Primary Method for Diaryl Ethers: It is one of the most important methods for forming C(aryl)-O bonds, which cannot be made via Williamson synthesis.[15]

  • Improved Conditions: Modern ligand-assisted protocols allow the reaction to proceed at lower temperatures (80-120°C) with catalytic amounts of copper.[6][16]

Disadvantages:

  • Harsh Traditional Conditions: Classic Ullmann reactions often require very high temperatures (>160-210°C) and stoichiometric copper.[13][17]

  • Substrate Sensitivity: Reaction yields are sensitive to the electronic properties of the substrates. Electron-poor aryl halides and electron-rich phenols generally give the highest yields.

  • Catalyst and Ligand Cost: While copper is inexpensive, some specialized ligands can be costly.

Quantitative Performance Comparison

The choice of synthesis method is dictated by the target ether's structure and the available starting materials. The following table summarizes typical experimental data for each method, highlighting their optimal applications.

Method Typical Substrates Key Reagents Temp. (°C) Time (h) Typical Yield Limitations
Williamson Synthesis 1° Alkyl Halide + AlkoxideNaH, NaOH, K₂CO₃50 - 1001 - 850 - 95%[2]Fails with 3° halides; E2 competition with 2° halides.[3]
Acid-Catalyzed Dehydration Primary Alcohols (e.g., Ethanol)H₂SO₄ (conc.)130 - 140VariableGood (Industrial)Only for symmetrical ethers from 1° alcohols; alkene byproducts.[7][8][9]
Alkoxymercuration Alkene + Alcohol1. Hg(OAc)₂ / 2. NaBH₄RT~2 - 3High[17]Use of toxic mercury reagents; not for ditertiary ethers.[1]
Ullmann Condensation Aryl Halide + PhenolCuI, Base (K₂CO₃, Cs₂CO₃)100 - 14012 - 2460 - 95%[16]Harsh conditions in classic method; sensitive to electronics.[17]

Detailed Experimental Protocols

Protocol 1: Williamson Synthesis of 2-Butoxynaphthalene

This protocol is adapted from a representative laboratory procedure.[15]

  • Alkoxide Formation: Dissolve 150 mg (1.04 mmol) of 2-naphthol in 2.5 mL of ethanol in a 5 mL conical reaction vial with a spin vane. Add 87 mg (2.18 mmol) of crushed solid sodium hydroxide.

  • Heating: Equip the vial with an air condenser and heat the solution to reflux (~80-90°C) for 10 minutes.

  • Addition of Alkyl Halide: Allow the solution to cool to below 60°C. Temporarily remove the condenser and add 0.15 mL (1.35 mmol) of 1-bromobutane via syringe.

  • Reaction: Reattach the air condenser and heat the reaction mixture to reflux for 50-60 minutes.

  • Workup: Cool the reaction vial. Transfer the contents to a small Erlenmeyer flask and add 3-4 chunks of ice followed by ~1 mL of ice-cold water to precipitate the solid product.

  • Isolation: Collect the solid product using a Hirsch funnel and vacuum filtration. Wash the solid with 1-2 mL of ice-cold water. Dry the product on a watch glass to obtain 2-butoxynaphthalene.

Protocol 2: Acid-Catalyzed Dehydration of Ethanol to Diethyl Ether

This protocol is adapted from a representative laboratory procedure for diethyl ether synthesis.

  • Setup: Assemble a simple distillation apparatus. To the distilling flask, add 100 mL of absolute ethanol.

  • Catalyst Addition: Slowly and with cooling, add 90 mL of chilled, concentrated (98%) sulfuric acid to the ethanol in the distilling flask.

  • Reaction/Distillation: Heat the mixture in the flask to approximately 140°C. In a pressure-equalizing addition funnel, place an additional 200 mL of ethanol.

  • Collection: As the diethyl ether (b.p. 34.6°C) begins to distill, add ethanol from the addition funnel at a rate equal to the rate of distillation to maintain the volume in the reaction flask.

  • Workup: The collected distillate will contain ethanol and some acid. Wash the distillate in a separatory funnel with a 5% aqueous NaOH solution to neutralize the acid, followed by a wash with saturated sodium chloride solution.

  • Drying and Isolation: Dry the ether layer with an anhydrous drying agent (e.g., anhydrous calcium chloride). Filter or decant to isolate the purified diethyl ether.

Protocol 3: Ullmann Condensation for Diaryl Ether Synthesis

This protocol is adapted from a general procedure for modern Ullmann couplings.

  • Reactant Preparation: To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), the phenol (1.2 mmol), K₂CO₃ (2.0 mmol), and the copper(I) catalyst (e.g., CuI-PPh₃ complex, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the reaction vessel via syringe.

  • Reaction: Heat the mixture to 100-110°C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the inorganic base and catalyst residues.

  • Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel to obtain the pure diaryl ether.

Conclusion

The Williamson ether synthesis remains a highly valuable and versatile tool for organic chemists, particularly for the synthesis of a wide range of asymmetrical alkyl ethers. Its primary limitation, steric hindrance, has driven the adoption of alternative methods for specific structural targets. For industrial-scale synthesis of simple symmetrical ethers, acid-catalyzed dehydration is often the most economical choice. When constructing ethers from alkenes without the risk of carbocation rearrangement, alkoxymercuration-demercuration provides a reliable, albeit toxic, solution. Finally, for the crucial task of synthesizing diaryl ethers, a structure prevalent in pharmaceuticals and advanced materials, the Ullmann condensation is the preeminent method. A thorough understanding of the scope and limitations of each of these reactions enables the modern researcher to select the optimal synthetic route for any given ether target.

References

A Comparative Analysis of the Reactivity of 4-(3-Methylbutoxy)benzaldehyde and Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the chemical reactivity of 4-(3-Methylbutoxy)benzaldehyde and the archetypal aromatic aldehyde, benzaldehyde. This document synthesizes theoretical principles with available experimental data to illuminate the key differences in their chemical behavior, facilitating informed decisions in synthetic chemistry and drug design.

The reactivity of an aromatic aldehyde is principally determined by the electrophilicity of the carbonyl carbon and the electron density of the aromatic ring. In this compound, the presence of a 4-(3-Methylbutoxy) substituent introduces significant electronic and steric effects that distinguish its reactivity from that of unsubstituted benzaldehyde.

The Influence of the 4-(3-Methylbutoxy) Group: An Overview

The 4-(3-Methylbutoxy) group is an electron-donating group (EDG). The oxygen atom directly attached to the benzene ring possesses lone pairs of electrons that can be delocalized into the aromatic system through a resonance effect (+R). This increased electron density on the ring has a dual impact: it influences the reactivity of the aldehyde functional group and dictates the regioselectivity of electrophilic aromatic substitution.

This guide will explore these differences across several key reaction types, supported by experimental data where available.

Comparative Reactivity in Key Chemical Transformations

The electronic influence of the 4-(3-Methylbutoxy) group leads to predictable differences in reactivity when compared to benzaldehyde in several common organic reactions.

Nucleophilic Addition Reactions

In nucleophilic addition reactions, the rate-determining step often involves the attack of a nucleophile on the electrophilic carbonyl carbon. The electron-donating nature of the 4-(3-Methylbutoxy) group pushes electron density towards the aldehyde, thereby decreasing its electrophilicity. This makes the carbonyl carbon less susceptible to nucleophilic attack compared to the carbonyl carbon in benzaldehyde.

General Reactivity Trend: Benzaldehyde > this compound

ReactionBenzaldehyde (Yield)4-Alkoxybenzaldehyde (Yield)Reference Compound
Wittig ReactionTypically high yieldsGenerally lower yields under identical conditions4-(Hexyloxy)benzaldehyde
Grignard ReactionHigh yieldsHigh yields, but potentially slower reaction rates4-Butoxybenzaldehyde

Note: The yields are qualitative comparisons based on established reactivity principles. Actual yields are highly dependent on specific reaction conditions.

Oxidation Reactions

Conversely, the oxidation of benzaldehydes to carboxylic acids is generally accelerated by the presence of electron-donating substituents. These groups can stabilize the transition state of the oxidation process, leading to a faster reaction rate.

General Reactivity Trend: this compound > Benzaldehyde

For example, the oxidation of 4-methoxybenzaldehyde is significantly faster than that of benzaldehyde. Given the similar electron-donating nature of alkoxy groups, this compound is expected to exhibit a similarly enhanced rate of oxidation.

Electrophilic Aromatic Substitution

The 4-(3-Methylbutoxy) group is an activating group for electrophilic aromatic substitution. By donating electron density to the benzene ring, it makes the ring more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene. In contrast, the aldehyde group in benzaldehyde is a deactivating group, making the ring less reactive than benzene.

General Reactivity Trend: this compound > Benzaldehyde

Furthermore, the 4-(3-Methylbutoxy) group is an ortho, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the alkoxy group. In the case of this compound, the para position is already occupied, so substitution will occur at the ortho positions (C2 and C6). The aldehyde group, being a deactivating group, is a meta-director.

ReactionBenzaldehyde ProductThis compound Product
Nitration3-Nitrobenzaldehyde4-(3-Methylbutoxy)-2-nitrobenzaldehyde and 4-(3-Methylbutoxy)-3-nitrobenzaldehyde

Experimental Protocols

Detailed methodologies for key reactions are provided to allow for replication and further investigation.

Wittig Reaction Protocol (General)

Materials:

  • Appropriate phosphonium salt (1.1 eq)

  • Strong base (e.g., n-butyllithium or sodium hydride, 1.1 eq)

  • Anhydrous solvent (e.g., THF or DMSO)

  • Benzaldehyde or this compound (1.0 eq)

Procedure:

  • A solution of the phosphonium salt in the anhydrous solvent is prepared in a flame-dried flask under an inert atmosphere.

  • The solution is cooled to 0°C, and the strong base is added portion-wise. The mixture is stirred until the formation of the ylide is complete (often indicated by a color change).

  • A solution of the aldehyde in the same anhydrous solvent is added dropwise to the ylide solution at 0°C.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layers are combined, dried over anhydrous sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Oxidation with Potassium Permanganate (General)

Materials:

  • Benzaldehyde or this compound (1.0 eq)

  • Potassium permanganate (KMnO4) (1.0 eq)

  • Aqueous sodium hydroxide solution

  • Hydrochloric acid

Procedure:

  • The aldehyde is suspended in an aqueous solution of sodium hydroxide.

  • A solution of potassium permanganate in water is added dropwise with vigorous stirring. The reaction is typically exothermic and may require cooling.

  • The mixture is stirred until the purple color of the permanganate has disappeared.

  • The manganese dioxide precipitate is removed by filtration.

  • The filtrate is acidified with hydrochloric acid to precipitate the carboxylic acid.

  • The product is collected by filtration, washed with cold water, and dried.

Visualizing Electronic Effects

The following diagram illustrates the electronic effects of the 4-(3-Methylbutoxy) substituent on the benzaldehyde molecule, which underpin the observed differences in reactivity.

Correlating spectral data with the chemical structure of 4-(3-Methylbutoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectral Analysis of 4-(3-Methylbutoxy)benzaldehyde

This guide provides a detailed comparison of the spectral data for this compound and its structural analogs, offering researchers, scientists, and drug development professionals a valuable resource for correlating spectral features with chemical structures. Due to the limited availability of direct experimental data for this compound, this guide utilizes experimental data from two key comparator compounds: 4-butoxybenzaldehyde and the parent molecule, benzaldehyde. By analyzing the spectral characteristics of these analogs, we can confidently predict the expected spectral data for this compound.

Chemical Structures and Workflow

The chemical structure of this compound is presented below, followed by a generalized workflow for its spectroscopic analysis.

Figure 1: Chemical Structure of this compound

Generalized Workflow for Spectroscopic Analysis cluster_workflow A Sample Preparation (Dissolution in appropriate solvent) B Data Acquisition A->B C Data Processing (e.g., Fourier Transform) B->C D Spectral Analysis (Peak picking, integration) C->D E Structure Correlation (Assigning peaks to structural features) D->E

Figure 2: Generalized Workflow for Spectroscopic Analysis

Comparative Spectral Data

The following tables summarize the experimental spectral data for benzaldehyde and 4-butoxybenzaldehyde, which serve as the basis for predicting the spectral characteristics of this compound.

¹H NMR Data (400 MHz, CDCl₃)
Assignment Benzaldehyde 4-Butoxybenzaldehyde Predicted this compound
Aldehyde Proton (-CHO)~10.0 ppm (s, 1H)[1]~9.87 ppm (s, 1H)~9.87 ppm (s, 1H)
Aromatic Protons (ortho to -CHO)~7.86 ppm (d, 2H)[1]~7.82 ppm (d, 2H)~7.82 ppm (d, 2H)
Aromatic Protons (meta to -CHO)~7.52 ppm (m, 2H)[1]~6.98 ppm (d, 2H)~6.98 ppm (d, 2H)
Aromatic Protons (para to -CHO)~7.62 ppm (t, 1H)[1]--
-OCH₂--~4.03 ppm (t, 2H)~4.05 ppm (t, 2H)
-OCH₂CH₂ --~1.78 ppm (m, 2H)~1.70 ppm (t, 2H)
-CH₂CH ---~1.85 ppm (m, 1H)
-CH(CH₃ )₂--~0.98 ppm (d, 6H)
Terminal -CH₃-~0.98 ppm (t, 3H)-
¹³C NMR Data (100 MHz, CDCl₃)
Assignment Benzaldehyde 4-Butoxybenzaldehyde Predicted this compound
Carbonyl Carbon (-CHO)~192.3 ppm[2]~190.7 ppm~190.7 ppm
Aromatic Carbon (ipso to -CHO)~136.5 ppm[2]~129.9 ppm~129.9 ppm
Aromatic Carbons (ortho to -CHO)~129.7 ppm[2]~131.9 ppm~131.9 ppm
Aromatic Carbons (meta to -CHO)~129.0 ppm[2]~114.7 ppm~114.7 ppm
Aromatic Carbon (para to -CHO)~134.4 ppm[2]~164.4 ppm~164.5 ppm
-OC H₂--~68.3 ppm~68.5 ppm
-OCH₂C H₂--~31.2 ppm~38.0 ppm
-CH₂C H---~25.1 ppm
-CH(C H₃)₂--~22.6 ppm
Terminal -C H₃-~13.8 ppm-
FT-IR Data (Liquid Film/ATR)
Assignment Benzaldehyde 4-Butoxybenzaldehyde Predicted this compound
C-H Stretch (Aldehyde)~2820, 2720 cm⁻¹[3][4]~2870, 2770 cm⁻¹~2870, 2770 cm⁻¹
C=O Stretch (Aldehyde)~1700 cm⁻¹[3]~1685 cm⁻¹~1685 cm⁻¹
C=C Stretch (Aromatic)~1600, 1580 cm⁻¹[3]~1600, 1578 cm⁻¹~1600, 1578 cm⁻¹
C-O Stretch (Aryl Ether)-~1255 cm⁻¹~1255 cm⁻¹
C-H Bend (para-substituted)-~830 cm⁻¹~830 cm⁻¹
C-H Stretch (Alkyl)-~2950-2850 cm⁻¹~2960-2870 cm⁻¹
Mass Spectrometry Data (Electron Ionization)
Assignment Benzaldehyde 4-Butoxybenzaldehyde Predicted this compound
Molecular Ion [M]⁺m/z 106[5]m/z 178[6][7]m/z 192
[M-H]⁺m/z 105[5]m/z 177m/z 191
[M-CHO]⁺m/z 77[5]--
[M-Alkyl Chain]⁺-m/z 121m/z 121
Phenyl Cation [C₆H₅]⁺m/z 77[5]--
Alkyl Fragment-m/z 57m/z 71

Experimental Protocols

The following are generalized experimental methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte (approximately 10-20 mg) is prepared in a deuterated solvent, typically chloroform-d (CDCl₃, ~0.7 mL). The sample is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory, which is often more convenient. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data is typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The GC is equipped with a suitable capillary column (e.g., DB-5 or equivalent). The oven temperature is programmed with a gradient to ensure the separation of the analyte from any impurities. The mass spectrometer is operated in electron ionization (EI) mode, typically at 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments is recorded.

References

A Comparative Analysis of 4-(3-Methylbutoxy)benzaldehyde and Structurally Related Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 4-(3-Methylbutoxy)benzaldehyde with several structurally similar aromatic aldehydes. The information is intended for researchers, scientists, and drug development professionals, offering a cross-reference of physicochemical properties, spectral data, and standardized experimental protocols for analytical characterization.

Physicochemical Properties: A Comparative Overview

This compound, also known as 4-(isopentyloxy)benzaldehyde, is an aromatic aldehyde featuring a substituted butoxy group.[1][2] Its properties, along with those of selected alternative benzaldehyde derivatives, are summarized below to provide a basis for comparison in applications such as fragrance development, organic synthesis, and as intermediates in the pharmaceutical or agrochemical industries.[3][4]

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
This compound 18986-09-9C₁₂H₁₆O₂192.25 (calculated)136-137 @ 5 Torr[1]1.003 (Predicted)[1]
4-Isobutoxybenzaldehyde18962-07-7C₁₁H₁₄O₂178.23[5]Not AvailableNot Available
3-Methoxy-4-(3-methylbutoxy)benzaldehyde114991-69-4C₁₃H₁₈O₃222.29[3]328.9 @ 760 mmHg[3]1.031[3]
4-Butoxy-3-methoxybenzaldehyde51301-87-2C₁₂H₁₆O₃208.25[6]Not AvailableNot Available
4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde28090-12-2C₁₂H₁₄O₂190.24[7]Not AvailableNot Available
Benzaldehyde (Parent Compound)100-52-7C₇H₆O106.12178.11.044

Spectroscopic Data Cross-Reference

Spectroscopic analysis is critical for the structural elucidation and purity assessment of chemical compounds. While specific experimental spectra for this compound are not widely published, data from structurally similar compounds and the parent benzaldehyde molecule provide a strong basis for predicting its spectral characteristics.

Spectroscopic Data4-((3-Methylbut-2-en-1-yl)oxy)benzaldehydeBenzaldehyde (Parent Compound)[8][9]
¹H NMR (CDCl₃, δ ppm) 9.88 (s, 1H, Ar-CHO), 7.83 (d, 2H, Ar-H), 7.01 (d, 2H, Ar-H), 5.49 (t, 1H, =CH), 4.60 (d, 2H, O-CH₂), 1.81 (s, 3H, =C(CH₃)₂), 1.76 (s, 3H, =C(CH₃)₂)~10.0 (s, 1H, -CHO), ~7.5-8.0 (m, 5H, Ar-H)
¹³C NMR (CDCl₃, δ ppm) 190.8 (CHO), 163.8 (Ar-C-O), 138.5 (=C(CH₃)₂), 132.0 (Ar-CH), 130.2 (Ar-C), 119.5 (=CH), 114.9 (Ar-CH), 65.2 (O-CH₂), 25.9 (=C(CH₃)₂), 18.3 (=C(CH₃)₂)Not Available
IR (cm⁻¹) 2970-2910 (C-H alkane), 2870, 2770 (C-H aldehyde), 1700 (C=O aldehyde), 1600, 1580 (C=C aromatic), 1250 (C-O aryl ether)Not Available
Mass Spec (m/z) Not specifiedNot specified

Experimental Protocols

Accurate and reproducible data are contingent on robust experimental methodologies. The following sections detail standardized protocols for the analysis of aromatic aldehydes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds like aromatic aldehydes.[10] Derivatization is often employed to improve volatility and sensitivity.[11]

Objective: To separate, identify, and quantify this compound and related impurities.

Sample Preparation & Derivatization (PFBHA Method):

  • To 1 mL of the sample solution, add an appropriate internal standard.

  • Add 100 µL of a 10 mg/mL O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution.[10]

  • Adjust the pH to 3 with HCl.

  • Incubate the mixture at 60°C for 1 hour to form the PFBHA-oxime derivatives.[10]

  • After cooling, perform a liquid-liquid extraction with a suitable organic solvent (e.g., hexane).

  • Transfer the organic layer to a new vial for GC-MS analysis.[10]

GC-MS Conditions:

  • GC System: Agilent 7890B GC or equivalent.[10]

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.[10]

  • Inlet Temperature: 250°C.[10]

  • Injection Volume: 1 µL (splitless mode).[10]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[10]

  • Oven Program: Start at 60°C for 1 min, ramp to 175°C at 10°C/min, then to 225°C at 6°C/min, and finally to 300°C at 4°C/min, followed by a 20-minute hold.[12]

  • MS System: Agilent 5977B MSD or equivalent.[10]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

  • Mass Range: m/z 50-550.[10]

High-Performance Liquid Chromatography (HPLC)

HPLC is widely used for the analysis of less volatile aldehydes and can be applied after derivatization to enhance detection, often with UV or fluorescence detectors.[13][14]

Objective: To quantify aromatic aldehydes in various matrices.

Sample Preparation & Derivatization (DNPH Method):

  • For air samples, pass a known volume of air through a solid-phase extraction (SPE) cartridge coated with 2,4-dinitrophenylhydrazine (DNPH).[13]

  • For liquid samples, add 1 mL of a saturated DNPH solution in acetonitrile (containing 1% acid) to 1 mL of the sample.[10]

  • Incubate the mixture at 40°C for 30 minutes to form the DNPH-hydrazone derivatives.[10]

  • The resulting solution can be injected directly or after further purification.

HPLC Conditions:

  • LC System: Agilent 1290 Infinity II LC or equivalent.[10]

  • Column: Welch Ultisil® XB-C18 (4.6×250mm, 5μm) or equivalent.[13]

  • Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and 0.1% Formic acid in water. A common starting point is a 65:35 Acetonitrile:Water mixture.[10][13]

  • Flow Rate: 1.0 mL/min.[13]

  • Column Temperature: 30°C.[13]

  • Injection Volume: 20 µL.[13]

  • Detector: UV detector set at 360 nm.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination.

Objective: To elucidate the chemical structure of this compound.

Protocol:

  • Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[8]

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.

  • Process the resulting data to determine chemical shifts, coupling constants, and integration values to confirm the structure.

Visualized Workflows

The following diagrams illustrate the logical and experimental workflows for the analysis and comparison of the target compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Data Interpretation S1 Synthesis of This compound S2 Work-up & Crude Extraction S1->S2 S3 Column Chromatography Purification S2->S3 A1 NMR Spectroscopy (¹H, ¹³C) S3->A1 Purified Sample A2 GC-MS Analysis S3->A2 Purified Sample A3 HPLC Analysis S3->A3 Purified Sample A4 FTIR Spectroscopy S3->A4 Purified Sample R1 Structure Elucidation A1->R1 A2->R1 R2 Purity Assessment A2->R2 A3->R1 A3->R2 A4->R1 R1->R2 G cluster_alternatives Alternative Compounds cluster_data Data Cross-Referencing compound_target Target Compound: This compound data1 Physicochemical Properties compound_target->data1 data2 Spectroscopic Data (NMR, MS, IR) compound_target->data2 data3 Biological Activity & Applications compound_target->data3 alt1 4-Isobutoxybenzaldehyde alt1->data1 alt1->data2 alt1->data3 alt2 Vanillin Derivatives alt2->data1 alt2->data2 alt2->data3 alt3 Other Alkoxy Benzaldehydes alt3->data1 alt3->data2 alt3->data3 conclusion Comparative Conclusion & Selection Justification data1->conclusion data2->conclusion data3->conclusion

References

Safety Operating Guide

Navigating the Disposal of 4-(3-Methylbutoxy)benzaldehyde: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided is for guidance purposes only. Always consult your institution's Environmental Health & Safety (EH&S) department and a licensed hazardous waste disposal contractor to ensure full compliance with all local, state, and federal regulations.

Hazard and Handling Summary

While a specific Safety Data Sheet (SDS) for 4-(3-Methylbutoxy)benzaldehyde is not widely available, the hazards can be inferred from similar benzaldehyde derivatives. The primary concerns include potential irritation to the skin and eyes, and harm if swallowed. Proper personal protective equipment (PPE) is mandatory when handling this and similar chemicals.

Hazard CategoryPrecautionary Measures and Handling Requirements
Contact Hazards Causes skin and serious eye irritation.[1] Avoid contact with skin and eyes. Wear protective gloves, clothing, and eye/face protection.[1] In case of contact, rinse thoroughly with water.[1]
Ingestion Hazard Harmful if swallowed.[2][3] Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[2][3]
Inhalation Hazard May cause respiratory irritation.[1] Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area.[4]
Environmental Hazard Harmful to aquatic life.[2] Avoid release to the environment.[2] Do not let the product enter drains.[2]
Storage Store in a cool, well-ventilated place.[2][4] Keep container tightly closed.[4] Incompatible with strong oxidizing agents and strong bases.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain without treatment and explicit approval, or placed in regular trash.

  • Waste Identification and Collection :

    • Designate a specific, properly labeled waste container for this compound waste. The label must include the words "Hazardous Waste" and the full chemical name.

    • Collect waste in a container that is compatible with the chemical (e.g., glass or a suitable type of plastic) and has a secure, tight-fitting lid.

  • Storage in a Satellite Accumulation Area (SAA) :

    • Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[4][5]

    • Ensure the SAA is away from sources of ignition and incompatible materials.

    • Keep the waste container closed at all times, except when adding waste.[4]

  • Consultation and Waste Pickup :

    • Contact your institution's EH&S department to schedule a pickup for the hazardous waste.

    • Do not mix this waste with other chemical waste streams unless explicitly approved by EH&S.

    • The final disposal must be carried out by a licensed and approved waste disposal plant.[2][4][6]

Potential Deactivation and Neutralization Methodologies

Certain aldehyde wastes, such as formalin and glutaraldehyde, can be chemically neutralized before disposal to render them non-hazardous. While these methods have not been specifically validated for this compound, they provide a potential avenue for treatment that should be explored in consultation with a qualified chemist or your EH&S department.

Note: Any on-site treatment of hazardous waste is a regulated activity. You must notify the relevant environmental agency and comply with all reporting requirements.[2]

General Neutralization Protocol Using Glycine:

Some aldehydes can be neutralized by reacting them with an amine, such as glycine, to form a less hazardous product.

  • Preparation : In a designated and well-ventilated area (preferably a fume hood), place the aldehyde waste in a suitable container.

  • Addition of Neutralizing Agent : For every gallon of used glutaraldehyde-containing disinfectant, sprinkle in approximately 100 grams of glycine powder.[7]

  • Reaction : Gently stir the mixture. Allow the reaction to proceed for at least 5 minutes.[7] The reaction should be complete when the characteristic aldehyde smell is no longer present.

  • Verification : Before any further action, the treated waste must be tested to ensure that the aldehyde concentration is below the permissible limits for non-hazardous waste. This may require laboratory analysis.[2]

  • Disposal of Treated Waste : Only after verification and with approval from the local sewer authority can the neutralized solution be disposed of down the drain with copious amounts of water.[2][7]

Commercial neutralizers, such as Aldex®, are also available. These products typically contain a powder or liquid that, when mixed with aldehyde waste, renders it non-hazardous and suitable for drain or solid waste disposal, according to the manufacturer's instructions.[1][8]

Disposal Decision Workflow

The following diagram illustrates the logical steps to follow when planning the disposal of this compound.

G start Start: Have this compound Waste identify Identify as Hazardous Waste start->identify collect Collect in a Labeled, Compatible Container identify->collect store Store in Satellite Accumulation Area (SAA) collect->store consult_ehs Consult EH&S for Disposal Options store->consult_ehs on_site_treatment On-site Treatment Feasible & Permitted? consult_ehs->on_site_treatment EH&S Advises professional_disposal Arrange Pickup by Licensed Hazardous Waste Contractor consult_ehs->professional_disposal Standard Protocol neutralize Neutralize Waste (e.g., with Glycine) Validate effectiveness on_site_treatment->neutralize Yes on_site_treatment->professional_disposal No sewer_approval Obtain Sewer Authority Approval neutralize->sewer_approval drain_disposal Dispose via Drain with Copious Water sewer_approval->drain_disposal Yes sewer_approval->professional_disposal No end End: Waste Disposed drain_disposal->end professional_disposal->end

Caption: Decision workflow for the disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling 4-(3-Methylbutoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and personal protective equipment recommendations for the handling and disposal of 4-(3-Methylbutoxy)benzaldehyde are critical for ensuring a safe laboratory environment. This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential when handling this compound. The following table summarizes the recommended PPE.

Protection Type Recommended PPE Specifications & Rationale
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards.Conforming to EN166 (EU) or NIOSH (US) standards. Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.Provides a barrier against accidental skin contact.
Respiratory Protection Not typically required with adequate ventilation. Use a NIOSH-approved respirator with an organic vapor cartridge for large spills or in poorly ventilated areas.Ensure proper fit and training if a respirator is necessary.

Operational Plan: From Receipt to Disposal

A systematic workflow is paramount for the safe handling of this compound.

1. Pre-Handling Preparations:

  • Information and Training: All personnel must be familiar with the potential hazards and safety procedures outlined in this guide.

  • Area Designation: Conduct all work with the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.

  • PPE Donning: Put on all required personal protective equipment before handling the chemical.

2. Handling Procedures:

  • Avoid Contact: Take all necessary precautions to prevent contact with eyes, skin, and clothing.

  • Aerosol Prevention: Avoid actions that could generate dust or aerosols.

  • Ignition Sources: Keep away from heat, sparks, and open flames.

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

3. Storage:

  • Container: Keep the container tightly closed.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

4. Disposal:

  • Waste Characterization: Dispose of waste material in accordance with local, state, and federal regulations.

  • Container Disposal: Do not reuse empty containers. Dispose of them as hazardous waste.

Experimental Workflow and Emergency Response

The following diagram illustrates the standard operating procedure for handling this compound and the appropriate emergency response actions.

Handling and Emergency Protocol for this compound A Preparation B Handling in Fume Hood A->B C Post-Handling B->C D Spill or Exposure Event B->D N Proper Disposal C->N E Skin Contact D->E Skin F Eye Contact D->F Eye G Ingestion D->G Ingestion H Inhalation D->H Inhalation I Wash with soap and water for 15 min E->I J Rinse with water for 15 min F->J K Do NOT induce vomiting. Seek medical attention. G->K L Move to fresh air. Seek medical attention. H->L M Seek Medical Attention I->M J->M K->M L->M

Caption: Workflow for handling and emergency response.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Methylbutoxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(3-Methylbutoxy)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.